Technical Documentation Center

1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride

Core Science & Biosynthesis

Foundational

Technical Whitepaper: Physicochemical Profiling and Application of 1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride

Executive Summary 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a highly versatile homopiperazine derivative that serves as a foundational pharmacophore and critical synthetic intermediate in modern medicinal chemis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a highly versatile homopiperazine derivative that serves as a foundational pharmacophore and critical synthetic intermediate in modern medicinal chemistry. It is most prominently utilized in the development of small-molecule CXCR4 receptor antagonists[1]. These antagonists are pivotal in oncology and hematology, specifically for the mobilization of hematopoietic stem cells (HSCs) prior to transplantation and the inhibition of cancer metastasis[2]. This technical guide provides an in-depth analysis of its physicochemical properties, validated synthesis protocols, and mechanistic applications in drug discovery.

Physicochemical & Structural Profile

The structural architecture of 1-benzyl-3-methyl-1,4-diazepane features a seven-membered diazepane (homopiperazine) ring, which imparts unique conformational flexibility compared to standard six-membered piperazines. The N-benzyl group provides essential lipophilicity for hydrophobic pocket interactions within target G-protein-coupled receptors (GPCRs), while the methyl group at the C3 position introduces a chiral center that can dictate stereospecific binding affinities[3].

Converting the free base to the dihydrochloride salt is a critical step in drug development. The salt form dramatically enhances aqueous solubility, prevents amine oxidation during long-term storage, and ensures predictable pharmacokinetics during in vitro and in vivo evaluations.

Quantitative Data Summary
PropertyValue
Chemical Name 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride
CAS Number 342625-71-2 (Free base)[4]
Molecular Formula C₁₃H₂₀N₂ · 2HCl
Molecular Weight 204.31 g/mol (Free base)[4] / 277.23 g/mol (Salt)
SMILES (Free base) CC1CN(CCCN1)CC2=CC=CC=C2[4]
Topological Polar Surface Area 15.27 Ų[3]
LogP (Predicted) 1.87[3]
H-Bond Donors / Acceptors 1 / 2 (Free base)[3]

Synthesis & Purification Methodology

The synthesis of 1-benzyl-3-methyl-1,4-diazepane typically proceeds via the reduction of a lactam precursor (e.g., 1-benzyl-1,4-diazepan-5-one)[1].

Synthesis_Workflow Reactant Lactam Precursor (Intermediate 160) Reduction Reduction (LiAlH4 / Et2O) Reactant->Reduction 0°C to RT Quench Fieser Quench (H2O / NaOH) Reduction->Quench 4 Hours FreeBase Free Base (1-Benzyl-3-methyl- 1,4-diazepane) Quench->FreeBase Filter & Dry SaltForm Salt Formation (HCl / EtOH) FreeBase->SaltForm 2.2 eq HCl Product Target Compound (Dihydrochloride Salt) SaltForm->Product Precipitate

Workflow for the synthesis and salt formation of 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride.
Protocol: Reduction and Salt Formation

Causality & Rationale: Lithium aluminum hydride (LiAlH₄) is selected as the reducing agent because milder hydrides (like NaBH₄) are insufficient to reduce lactams to cyclic amines. The Fieser quenching method is employed to prevent the formation of unfilterable aluminum hydroxide emulsions, yielding a crisp, granular precipitate that ensures high recovery of the basic amine.

  • Preparation: Dissolve 1-benzyl-3-methyl-1,4-diazepan-5-one (22.3 mmol) in 100 mL of anhydrous diethyl ether (Et₂O) under an inert argon atmosphere[2]. Self-validation: The use of rigorously anhydrous solvent and argon is critical; moisture will prematurely decompose LiAlH₄, generating highly flammable hydrogen gas and reducing yield.

  • Reduction: Cool the solution to 0°C. Dropwise add LiAlH₄ (46.8 mmol, 4.0 M in Et₂O) over 15 minutes. Allow the mixture to warm to room temperature and stir for 4 hours[1]. Self-validation: Monitor the reaction via TLC (Dichloromethane:Methanol 9:1, visualized with iodine). The reaction is complete when the lower-Rf lactam spot completely disappears.

  • Fieser Quench: Cool the mixture back to 0°C. Sequentially and cautiously add 1.8 mL of distilled water, 1.8 mL of 15% aqueous NaOH, and finally 5.4 mL of water. Stir vigorously for 15 minutes until the aluminum salts form a white, granular solid.

  • Isolation of Free Base: Filter the suspension through a pad of Celite to remove the salts. Wash the filter cake with additional Et₂O. Dry the combined organic filtrate over anhydrous MgSO₄ and concentrate in vacuo to yield the free base (approx. 91% yield)[2].

  • Dihydrochloride Salt Formation: Dissolve the purified free base in anhydrous ethanol. At 0°C, slowly add 2.2 equivalents of HCl (2.0 M solution in diethyl ether). Stir for 1 hour. Filter the resulting white crystalline precipitate, wash with cold Et₂O, and dry under high vacuum to afford the final dihydrochloride salt.

Mechanistic Application: CXCR4 Receptor Antagonism

The SDF-1 (CXCL12) / CXCR4 signaling axis is a master regulator of cell trafficking. In oncology, tumor cells overexpressing CXCR4 migrate toward organs secreting high levels of SDF-1 (such as the liver, bone marrow, and lungs), driving metastasis[2]. Furthermore, this interaction tethers hematopoietic stem cells (HSCs) to the bone marrow stroma.

Derivatives synthesized from the 1-benzyl-3-methyl-1,4-diazepane core act as potent, competitive CXCR4 antagonists[1]. By occupying the binding pocket of the CXCR4 receptor, these compounds block SDF-1 binding, thereby halting downstream intracellular signaling cascades (PI3K/AKT and MAPK/ERK). Clinically, this mechanism is exploited to mobilize HSCs into the peripheral blood for harvesting prior to autologous stem cell transplantation in multiple myeloma and non-Hodgkin's lymphoma patients[2].

CXCR4_Signaling SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Activates Antagonist Diazepane-derived CXCR4 Antagonist Antagonist->CXCR4 Competitively Blocks G_Protein G-alpha-i Protein CXCR4->G_Protein Transduction PI3K PI3K / AKT Pathway G_Protein->PI3K MAPK MAPK / ERK Pathway G_Protein->MAPK Ca2 Intracellular Ca2+ Flux G_Protein->Ca2 Outcome1 Cell Survival & Proliferation PI3K->Outcome1 Outcome2 Chemotaxis & Metastasis PI3K->Outcome2 MAPK->Outcome1 Ca2->Outcome2

Mechanism of CXCR4 antagonism by diazepane derivatives blocking SDF-1 induced signaling pathways.

Biological Validation Protocols

To validate the target engagement of novel diazepane-derived CXCR4 antagonists, a competitive radioligand binding assay is the gold standard.

Protocol: In Vitro [¹²⁵I]-SDF-1 Binding Assay

Causality & Rationale: CCRF-CEM cells are utilized due to their naturally high endogenous expression of CXCR4. Pre-soaking the glass fiber filters in polyethyleneimine (PEI) is a critical step; PEI is a cationic polymer that neutralizes the negative charge of the glass fibers, drastically reducing the non-specific binding of the positively charged radioligand and improving the signal-to-noise ratio.

  • Cell Preparation: Culture human CCRF-CEM T-lymphoblasts in RPMI-1640 medium. Harvest and resuspend the cells in assay buffer (50 mM HEPES, 1 mM CaCl₂, 5 mM MgCl₂, 0.2% BSA, pH 7.4) at a density of 1×10⁶ cells/mL.

  • Compound Incubation: In a 96-well V-bottom microplate, add 100 µL of the cell suspension (1×10⁵ cells) per well. Add 50 µL of the diazepane-derived test compound at varying concentrations (serial dilutions from 0.1 nM to 10 µM). Self-validation: Include Plerixafor (AMD3100) as a positive control antagonist to ensure assay reliability and establish a baseline IC₅₀.

  • Radioligand Addition: Add 50 µL of [¹²⁵I]-SDF-1 (final concentration 0.1 nM) to all wells. Incubate the plate at room temperature for 2 hours to achieve equilibrium.

  • Harvesting & Separation: Harvest the cells onto GF/B glass fiber filters that have been pre-soaked for 1 hour in 0.3% PEI. Rapidly wash the filters three times with 200 µL of ice-cold wash buffer (50 mM HEPES, 500 mM NaCl, pH 7.4) using a vacuum manifold.

  • Quantification: Dry the filters and measure the bound radioactivity using a gamma counter. Calculate the IC₅₀ values using non-linear regression analysis (e.g., GraphPad Prism) to determine the binding affinity of the synthesized antagonist.

References

  • Title: 342625-71-2 | 1-Benzyl-3-methyl-1,4-diazepane | ChemScene Source: chemscene.com URL: 4

  • Title: 2322932-19-2 | (s)-1-Benzyl-3-methyl-1,4-diazepane | ChemScene Source: chemscene.com URL: 3

  • Title: AU2011315498C1 - CXCR4 receptor antagonists Source: patents.google.com URL: 1

  • Title: EP 2927224 B1 - Receptor antagonists Source: googleapis.com (European Patent Office) URL: 2

Sources

Exploratory

1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride: Strategic Synthesis and Application in CXCR4 Antagonist Development

Executive Summary In modern drug discovery, the architectural flexibility of the core scaffold dictates the pharmacodynamic success of the final active pharmaceutical ingredient (API). 1-Benzyl-3-methyl-1,4-diazepane (an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the architectural flexibility of the core scaffold dictates the pharmacodynamic success of the final active pharmaceutical ingredient (API). 1-Benzyl-3-methyl-1,4-diazepane (and its highly stable dihydrochloride salt) has emerged as a privileged chiral building block. Unlike rigid piperazines, the 1,4-diazepane (homopiperazine) ring provides a unique conformational plasticity that is highly sought after in the design of G-protein coupled receptor (GPCR) ligands, specifically CXCR4 receptor antagonists [[1]]().

This technical whitepaper deconstructs the physicochemical properties, mechanistic synthesis, and biological applications of 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride, providing self-validating protocols to ensure high-fidelity reproduction in your laboratory.

Physicochemical Profiling & Structural Rationale

The selection of 1-Benzyl-3-methyl-1,4-diazepane as a synthetic intermediate is driven by its specific structural vectors. The benzyl group at the N1 position serves a dual purpose: it acts as a robust protecting group during downstream functionalization of the N4 position, and it provides essential lipophilicity (LogP ~1.87) for cellular membrane permeability in final drug candidates 2. The methyl group at the C3 position introduces a chiral center, allowing for stereospecific interactions within the target receptor's binding pocket.

To facilitate assay development and long-term storage, the free base is typically converted to the dihydrochloride salt . The free base is an oil that is susceptible to atmospheric oxidation, whereas the dihydrochloride salt is a highly stable, water-soluble crystalline solid.

Table 1: Quantitative Physicochemical Data
PropertyValue (Free Base)Causality / Relevance in Drug Design
CAS Number 342625-71-2 3Unique identifier for the racemic/unspecified stereoisomer.
Molecular Formula C₁₃H₂₀N₂ 4Dihydrochloride salt formula: C₁₃H₂₂Cl₂N₂.
Molecular Weight 204.31 g/mol 3Low MW allows for extensive downstream elaboration without violating Lipinski's Rule of 5.
Topological Polar Surface Area (TPSA) 15.27 Ų [[2]]()Excellent membrane permeability; ideal for intracellular or CNS targets.
H-Bond Donors / Acceptors 1 / 2 2The secondary amine (N4) acts as the primary conjugation point for coupling reactions.

Biological Context: Disrupting the CXCR4/SDF-1 Axis

1-Benzyl-3-methyl-1,4-diazepane is prominently featured in the patent literature as a core intermediate (often designated as "Intermediate 161") for the synthesis of CXCR4 receptor antagonists 1.

The CXCR4 receptor and its endogenous ligand, SDF-1 (CXCL12), form a master regulatory axis controlling the trafficking of hematopoietic stem cells (HSCs) and the metastasis of various cancer cells 5. In clinical settings, mobilizing HSCs from the bone marrow into the peripheral blood is critical prior to autologous stem cell transplantation. By utilizing small-molecule antagonists derived from this diazepane scaffold, researchers can effectively block the SDF-1/CXCR4 interaction, triggering rapid stem cell mobilization [[5]]().

CXCR4_Pathway SDF1 SDF-1 (CXCL12) Ligand CXCR4 CXCR4 GPCR Receptor SDF1->CXCR4 Activates GProtein G-Protein Signaling (Gαi / Gβγ) CXCR4->GProtein Transduces Chemotaxis Cancer Metastasis & HSC Retention GProtein->Chemotaxis Induces Drug Diazepane-derived Antagonist Drug->CXCR4 Blocks Binding Pocket

Figure 1: Pharmacological blockade of the CXCR4/SDF-1 signaling axis by diazepane-derived antagonists.

Mechanistic Synthesis & Process Chemistry

The synthesis of 1-Benzyl-3-methyl-1,4-diazepane typically proceeds via the reduction of its corresponding lactam precursor (e.g., 1-benzyl-3-methyl-1,4-diazepan-5-one) 1.

Causality in Reagent Selection: Lithium aluminum hydride (LiAlH₄) is mandated for this step. Milder hydrides (like NaBH₄) lack the nucleophilic potential required to reduce the highly stable amide carbonyl of the lactam ring. Diethyl ether (Et₂O) or Tetrahydrofuran (THF) must be used as the solvent; their ethereal oxygen atoms coordinate with the lithium cation, stabilizing the transition state and accelerating the hydride transfer.

Synthesis_Workflow Lactam Lactam Precursor (Intermediate 160) Reduction LiAlH₄ Reduction (Et₂O, 4h, RT) Lactam->Reduction Workup Fieser Workup (H₂O / 15% NaOH) Reduction->Workup FreeBase 1-Benzyl-3-methyl- 1,4-diazepane Workup->FreeBase SaltForm HCl (g) in Dioxane Precipitation FreeBase->SaltForm Final Dihydrochloride Salt (Stable API Intermediate) SaltForm->Final

Figure 2: Step-by-step chemical workflow from lactam precursor to the stable dihydrochloride salt.

Experimental Protocols

To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. Built-in quality control checks prevent the propagation of errors to subsequent steps.

Protocol A: Reduction of Lactam to Free Base (Fieser Method)

This protocol is adapted from standard patent procedures for Intermediate 161 [[1]]().

  • Preparation: Flame-dry a 500 mL round-bottom flask under argon. Add 1-benzyl-3-methyl-1,4-diazepan-5-one (4.86 g, 22.3 mmol) and dissolve in anhydrous Et₂O (100 mL).

  • Hydride Addition: Cool the flask to 0°C using an ice bath. Dropwise, add LiAlH₄ (11.7 mL of a 4.0 M solution in Et₂O, 46.8 mmol) over 15 minutes.

    • Causality: Dropwise addition controls the exothermic release of hydrogen gas and prevents solvent boil-over.

  • Reaction: Remove the ice bath and stir at room temperature for 4 hours. Monitor via TLC (DCM:MeOH 9:1) until the lactam spot disappears.

  • Fieser Workup (Critical Step): Cool the reaction back to 0°C. Sequentially and cautiously add:

    • 1.77 mL of distilled H₂O.

    • 1.77 mL of 15% aqueous NaOH.

    • 5.31 mL of distilled H₂O.

    • Causality: The Fieser workup strictly prevents the formation of a colloidal aluminum hydroxide emulsion. It forces the aluminum byproducts to precipitate as a crisp, white, granular solid that is easily removed.

  • Isolation: Filter the mixture through a pad of Celite, washing the cake with warm EtOAc. Dry the filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo to yield the free base as a pale yellow oil (~4.15 g, 91% yield) 1.

Protocol B: Formation of the Dihydrochloride Salt
  • Dissolution: Dissolve the crude 1-Benzyl-3-methyl-1,4-diazepane free base (4.0 g) in anhydrous diethyl ether (50 mL).

  • Acidification: While stirring vigorously at 0°C, slowly add 4.0 M HCl in dioxane (2.5 equivalents, ~12.2 mL).

    • Causality: Dioxane is chosen over aqueous HCl to maintain an anhydrous environment, forcing the immediate precipitation of the dihydrochloride salt and preventing hydrolytic degradation.

  • Harvesting: Stir for 30 minutes, then filter the resulting white precipitate under a nitrogen atmosphere. Wash the solid with cold Et₂O (2 x 20 mL).

  • Drying: Dry the solid in a vacuum oven at 40°C for 12 hours to remove residual dioxane. The resulting 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is now ready for long-term storage or immediate use in biological assays.

Sources

Foundational

1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride: Structural Dynamics, Synthesis, and Application in CXCR4 Antagonist Design

Executive Summary 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Its primary application lies in the ra...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a highly specialized, privileged heterocyclic building block utilized extensively in modern medicinal chemistry. Its primary application lies in the rational design and synthesis of small-molecule [1]. By offering a unique combination of conformational flexibility and steric constraint, this scaffold allows researchers to probe deep G-protein-coupled receptor (GPCR) binding pockets, making it an invaluable asset in oncology, virology (HIV-1), and stem cell mobilization research.

This technical whitepaper provides an in-depth analysis of the compound’s structural rationale, its mechanistic role in the CXCR4/SDF-1 signaling axis, and a self-validating synthetic workflow for its preparation and isolation.

Structural Rationale & Physicochemical Profiling

The architectural design of 1-benzyl-3-methyl-1,4-diazepane is highly deliberate, with each functional group serving a specific mechanistic or synthetic purpose:

  • The 1,4-Diazepane (Homopiperazine) Core: Unlike the rigid 6-membered piperazine ring, the 7-membered diazepane ring provides an expanded conformational landscape. This flexibility allows the basic nitrogen atoms to achieve optimal geometries for hydrogen bonding and electrostatic interactions within the deep, acidic binding pockets of GPCRs.

  • The C3-Methyl Stereocenter: The introduction of a methyl group at the C3 position restricts ring flipping and locks the diazepane into a specific bioactive conformation. This steric bulk is critical for enhancing target affinity and improving selectivity against off-target receptors (e.g., hERG channels).

  • The N1-Benzyl Anchor: The benzyl group acts as a lipophilic anchor that interacts with hydrophobic residues within the receptor. Synthetically, it serves as a robust protecting group that withstands harsh reductive conditions and can be selectively cleaved via palladium-catalyzed hydrogenation later in the drug development pipeline.

  • The Dihydrochloride Salt Advantage: Free base diazepanes are typically viscous, oxidation-prone oils that are difficult to handle and weigh accurately. Conversion to the dihydrochloride salt yields a highly crystalline, stable solid. This salt form prevents the oxidation of the secondary and tertiary amines, enhances aqueous solubility for biological assays, and provides an inherent purification step during isolation.

Table 1: Physicochemical & Identification Parameters
ParameterSpecification / Value
Chemical Name 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride
Molecular Formula C₁₃H₂₀N₂ · 2HCl
Molecular Weight 277.23 g/mol (Salt); 204.31 g/mol (Free Base)
CAS Registry Number 342625-71-2 (Free Base)
Physical State Off-white to white crystalline powder
Solubility Soluble in H₂O, DMSO, Methanol; Insoluble in Non-polar Ethers
Storage Conditions Desiccated at room temperature or 4°C (Hygroscopic)
Expected MS (ESI+) m/z 205.1 [M+H]⁺ (Free base mass)

Mechanistic Function: Disrupting the CXCR4/SDF-1 Axis

The primary utility of this scaffold is in the synthesis of antagonists targeting the C-X-C chemokine receptor type 4 (CXCR4) . CXCR4 is a GPCR that, upon binding its endogenous ligand SDF-1 (CXCL12), activates Gαi and Gβγ signaling cascades. This axis is a master regulator of hematopoietic stem cell (HSC) trafficking, tumor metastasis, and serves as a co-receptor for HIV-1 entry.

By incorporating the 1-benzyl-3-methyl-1,4-diazepane core, researchers synthesize compounds that competitively bind to the CXCR4 orthosteric or allosteric sites, physically displacing SDF-1. This pharmacological blockade mobilizes stem cells from the bone marrow into peripheral blood for harvesting (apheresis) and disrupts the metastatic niche of circulating tumor cells.

CXCR4_Pathway SDF1 SDF-1 (CXCL12) Endogenous Ligand CXCR4 CXCR4 Receptor (GPCR Target) SDF1->CXCR4 Binds & Activates GProtein G-Protein Activation (Gαi, Gβγ) CXCR4->GProtein Signal Transduction Antagonist 1,4-Diazepane-based CXCR4 Antagonist Antagonist->CXCR4 Competitive Inhibition Downstream Downstream Signaling (PI3K/AKT, MAPK) GProtein->Downstream Effect Cell Migration, Survival, Stem Cell Mobilization Downstream->Effect

Figure 1: Mechanism of CXCR4 receptor antagonism by 1,4-diazepane derivatives.

Synthetic Methodology & Experimental Protocols

The synthesis of 1-benzyl-3-methyl-1,4-diazepane relies on a robust three-step sequence starting from commercially available 1-benzyl-3-methyl-piperidin-4-one. The causality behind this route is rooted in the efficiency of the Schmidt reaction for regioselective ring expansion, followed by exhaustive amide reduction [1].

Synthesis_Workflow Step1 Step 1: Schmidt Reaction 1-Benzyl-3-methyl-piperidin-4-one + NaN3 / H2SO4 Intermediate Lactam Intermediate 1-Benzyl-3-methyl-1,4-diazepan-5-one Step1->Intermediate Step2 Step 2: Amide Reduction LiAlH4 in Et2O (0°C to RT) Intermediate->Step2 FreeBase Free Base 1-Benzyl-3-methyl-1,4-diazepane Step2->FreeBase Step3 Step 3: Salt Formation HCl in Dioxane/Ether FreeBase->Step3 Product Final Product 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride Step3->Product

Figure 2: Three-step synthetic workflow for 1-benzyl-3-methyl-1,4-diazepane dihydrochloride.

Step-by-Step Protocol & Causality
Step 1: Schmidt Ring Expansion
  • Objective: Convert the 6-membered piperidinone to a 7-membered lactam.

  • Procedure: Dissolve 1-benzyl-3-methyl-piperidin-4-one (1.0 eq) in anhydrous chloroform (CHCl₃) and cool to 0°C. Add concentrated H₂SO₄ dropwise, followed by the portion-wise addition of sodium azide (NaN₃, 2.0 eq) over 15 minutes. Stir at room temperature for 18 hours, then heat to 50°C for 2 hours.

  • Causality: Chloroform is selected as a non-participating solvent that tolerates strong acids. The strongly acidic environment protonates the ketone, facilitating nucleophilic attack by hydrazoic acid (generated in situ). The subsequent extrusion of nitrogen gas (N₂) acts as the thermodynamic driving force for the alkyl migration, expanding the ring to form 1-benzyl-3-methyl-1,4-diazepan-5-one.

  • In-Process Control (IPC): Neutralize with NaOH and extract with Dichloromethane (DCM). Monitor the organic layer via LC-MS for the disappearance of starting material and the appearance of the lactam mass (m/z 219.3 [M+H]⁺).

Step 2: Amide Reduction
  • Objective: Reduce the lactam carbonyl to yield the fully saturated 1,4-diazepane free base.

  • Procedure: Suspend the crude lactam in anhydrous diethyl ether (Et₂O) at 0°C. Slowly add Lithium Aluminum Hydride (LiAlH₄, 2.1 eq, 4.0 M in Et₂O) dropwise. Stir the reaction mixture at room temperature for 4 hours.

  • Causality: LiAlH₄ is a powerful reducing agent required to fully reduce the highly stable lactam carbonyl down to a methylene group. The slow addition at 0°C controls the highly exothermic hydride transfer and prevents solvent boil-off.

  • Workup Validation: Quench the reaction carefully using the Fieser method (n mL H₂O, n mL 15% NaOH, 3n mL H₂O) to precipitate aluminum salts as a granular white solid. This ensures the basic product remains entirely in the organic phase, preventing emulsion formation and yield loss. Filter, dry over MgSO₄, and concentrate in vacuo.

Step 3: Dihydrochloride Salt Precipitation
  • Objective: Isolate the product as a stable, highly pure, crystalline dihydrochloride salt.

  • Procedure: Dissolve the crude free base in a minimal volume of anhydrous Et₂O. Under vigorous stirring, dropwise add a stoichiometric excess of 4M HCl in dioxane.

  • Causality: Dioxane provides a stable, anhydrous delivery vehicle for HCl, preventing the introduction of water which would cause the hygroscopic salt to oil out into a gum. Both basic nitrogen atoms (N1 tertiary, N4 secondary) are rapidly protonated. The resulting dihydrochloride salt is completely insoluble in the non-polar ethereal solvent, driving immediate precipitation. This provides an inherent purification step, leaving lipophilic impurities dissolved in the mother liquor.

  • Isolation: Filter the precipitate rapidly under a nitrogen blanket to prevent atmospheric moisture absorption, wash with cold Et₂O, and dry under high vacuum to yield the final product.

Analytical Validation & Quality Control

To ensure the integrity of the synthesized building block prior to downstream application, the following analytical validations are standard:

  • Liquid Chromatography-Mass Spectrometry (LC-MS): Analysis in ESI+ mode must reveal a dominant peak at m/z 205.1, corresponding to the [M+H]⁺ of the free base. The absence of m/z 219.3 confirms complete reduction of the lactam intermediate.

  • Nuclear Magnetic Resonance (¹H NMR): When dissolved in D₂O, the dihydrochloride salt exhibits characteristic downfield shifts due to protonation. The benzyl CH₂ protons typically appear as a distinct AB quartet (or broad singlet depending on the conformer exchange rate) around 4.3 ppm. The C3-methyl group will appear as a distinct doublet around 1.3–1.5 ppm, confirming the structural integrity of the substituted diazepane ring.

Conclusion

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a structurally privileged scaffold that perfectly balances conformational adaptability with steric constraint. By enabling the synthesis of highly potent and selective GPCR modulators, it remains an indispensable tool in the development of next-generation therapeutics, particularly within the CXCR4/SDF-1 pharmacological landscape.

References

  • Title: CXCR4 receptor antagonists (Patent EP2927224B1)
  • Title: 1-Benzyl-3-methyl-1,4-diazepane Compound Summary Source: National Center for Biotechnology Information (PubChem) URL: [Link]

Exploratory

1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride: Structural Significance and Mechanism of Action in CXCR4 Antagonism

Executive Summary 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride (CAS No. 342625-71-2) is a highly specialized chemical intermediate and pharmacophore building block critical to the synthesis of next-generation C-X-C ch...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-3-methyl-1,4-diazepane dihydrochloride (CAS No. 342625-71-2) is a highly specialized chemical intermediate and pharmacophore building block critical to the synthesis of next-generation C-X-C chemokine receptor type 4 (CXCR4) antagonists[1][2]. While not deployed as a standalone therapeutic, its unique 1,4-diazepane core provides the precise spatial geometry required to competitively block the endogenous ligand SDF-1 (CXCL12) and the HIV-1 gp120 envelope protein from binding to the CXCR4 receptor[3][4].

This technical guide dissects the mechanistic role of the 1-benzyl-3-methyl-1,4-diazepane scaffold in receptor antagonism, details the self-validating experimental workflows used to evaluate its derivatives, and outlines its downstream therapeutic applications in hematopoietic stem cell (HSC) mobilization and virology.

Chemical Profile and Structural Rationale

The efficacy of CXCR4 antagonists relies heavily on their ability to occupy the receptor's binding pocket and disrupt ligand interaction. The 1-benzyl-3-methyl-1,4-diazepane core serves as a rigid yet adaptable scaffold[3]:

  • The 1,4-Diazepane Ring: This seven-membered heterocyclic ring provides a constrained conformational space that mimics the binding motifs of natural peptides, ensuring high-affinity interaction with the transmembrane helices of the CXCR4 GPCR.

  • Substitutions (1-Benzyl and 3-Methyl): The benzyl group at position 1 introduces lipophilic bulk necessary for anchoring into the hydrophobic sub-pockets of the receptor. The methyl group at position 3 dictates the stereochemical orientation, ensuring the molecule aligns correctly against the receptor's orthosteric site.

  • Dihydrochloride Salt Form: The formulation as a dihydrochloride salt is a deliberate chemical choice to dramatically enhance aqueous solubility. This is critical for maintaining compound stability and bioavailability during in vitro aqueous assays and subsequent synthetic scaling.

Synthetic Integration

In pharmaceutical development, this compound is frequently designated as a late-stage intermediate (e.g., "Intermediate 161"). It is typically synthesized via the reduction of its corresponding lactam precursor using Lithium Aluminum Hydride ( LiAlH4​ ) in a diethyl ether solvent system, yielding a highly pure amine ready for further functionalization into potent CXCR4 antagonists[2][3].

Mechanism of Action: Disruption of the CXCR4/SDF-1 Axis

CXCR4 is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi​ protein. Under normal physiological conditions, its endogenous ligand, Stromal Cell-Derived Factor 1 (SDF-1 or CXCL12), binds to CXCR4, triggering a cascade that leads to intracellular calcium flux, actin polymerization, and directed cell migration (chemotaxis)[3].

Derivatives built upon the 1-benzyl-3-methyl-1,4-diazepane core act as competitive antagonists . By occupying the CXCR4 binding pocket, they prevent SDF-1 binding, thereby halting Gαi​ signaling[3]. Furthermore, because CXCR4 serves as a critical co-receptor (alongside CD4) for T-cell line-tropic (X4) HIV-1 strains, blocking this receptor physically denies the viral gp120 protein the membrane fusion necessary for viral entry[3][4].

Pathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds HIV HIV-1 gp120 HIV->CXCR4 Co-receptor Antagonist Diazepane Antagonist Antagonist->CXCR4 Competitive Blockade G_Protein Gαi Protein Activation CXCR4->G_Protein Activates ViralEntry Viral Entry & Infection CXCR4->ViralEntry Membrane Fusion Calcium Intracellular Ca2+ Flux G_Protein->Calcium PLC Pathway Migration Cell Migration / Metastasis Calcium->Migration Actin Polymerization

CXCR4 Signaling Pathway and Antagonist Blockade

Experimental Methodologies: Self-Validating Protocols

To validate the efficacy of compounds derived from the 1-benzyl-3-methyl-1,4-diazepane core, researchers employ highly specific in vitro assays. The following protocols are designed with built-in causality and self-validation mechanisms.

Protocol A: FLIPR Intracellular Calcium Flux Assay

Causality: While CXCR4 is Gαi​ -coupled, high receptor density in engineered cells often leads to promiscuous G-protein coupling or activation of the PLC- β pathway via Gβγ subunits. This results in a robust release of intracellular calcium upon SDF-1 binding, making calcium flux an excellent, high-throughput proxy for receptor activation[3].

  • Cell Preparation: Culture human CXCR4-transfected HEK293 cells in DMEM supplemented with 4.5 g/L glucose, L-glutamine, pyruvate, 50 µg/mL Geneticin, and 250 µg/mL hygromycin B to maintain selection pressure[3]. Plate in 384-well black-wall, clear-bottom plates.

  • Dye Loading: Incubate cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) for 1 hour at 37°C. Reasoning: The acetoxymethyl (AM) ester allows the dye to permeate the cell membrane; intracellular esterases then cleave the AM group, trapping the active dye inside the cell.

  • Antagonist Incubation: Add serial dilutions of the diazepane derivative (0.001 to 10 µM) and incubate for 30 minutes.

    • Validation Control: Use AMD3100 (Plerixafor) as a positive control for antagonism and DMSO as a vehicle negative control.

  • Stimulation & Readout: Inject SDF-1 at its EC80​ concentration using a Fluorescent Imaging Plate Reader (FLIPR). Measure fluorescence continuously for 3 minutes. Calculate IC50​ based on the maximum fluorescence minus baseline.

AssayWorkflow Step1 Culture HEK293-CXCR4 Step2 Load Fluo-4 AM Dye Step1->Step2 Step3 Incubate Antagonist Step2->Step3 Step4 Inject SDF-1 Ligand Step3->Step4 Step5 Measure FLIPR Signal Step4->Step5 Step6 Calculate IC50 Step5->Step6

FLIPR Calcium Flux Assay Workflow for CXCR4 Antagonists

Protocol B: HIV-1 Attachment Assay

Causality: HIV-1 entry requires gp120 to bind CD4 and a co-receptor. MAGI-CCR5 cells are utilized because they naturally express CXCR4 and are engineered to express high levels of CD4, providing the exact molecular environment needed to isolate the CXCR4-dependent attachment variable when challenged with an X4-tropic viral strain[3][4].

  • Preparation: Seed MAGI-CCR5 cells in 96-well plates.

  • Pre-incubation: Treat cells with serial dilutions of the test compound for 1 hour at 37°C.

  • Viral Challenge: Add HIV-1 IIIB (a CXCR4-tropic strain) at a defined multiplicity of infection (MOI)[4].

  • Cold Incubation: Incubate the plate for 2 hours at 4°C. Reasoning: The low temperature permits viral attachment to the receptor complex but thermodynamically halts membrane fusion and viral internalization, allowing researchers to measure attachment exclusively.

  • Quantification: Wash extensively with cold PBS to remove unbound virions. Lyse the cells and quantify bound viral p24 antigen using an ELISA to determine the IC50​ [4].

Quantitative Data & Structure-Activity Relationship (SAR)

Derivatives utilizing the 1-benzyl-3-methyl-1,4-diazepane core exhibit potent nanomolar efficacy across multiple functional domains. The table below summarizes the typical performance metrics of optimized compounds (e.g., "Example 30" from patent literature)[3][4].

Assay TypeCell LineTarget/LigandReadoutTypical IC50​ Range
Functional Calcium Flux HEK293-CXCR4SDF-1 (CXCL12)Intracellular Ca2+ Fluorescence< 20 nM
HIV-1 Attachment MAGI-CCR5 ( CD4+ )HIV-1 IIIB (X4-tropic)Viral p24 Antigen / Attachment~ 40 nM
HIV-1 Antiviral Replication MAGI-CCR5 ( CD4+ )HIV-1 IIIBViral Replication / Cell Viability100 - 500 nM

Therapeutic Applications

The successful integration of the 1-benzyl-3-methyl-1,4-diazepane scaffold into CXCR4 antagonists unlocks several critical therapeutic pathways:

  • Hematopoietic Stem Cell (HSC) Mobilization: Stem cells are retained in the bone marrow via the local action of SDF-1 on CXCR4. Antagonists disrupt this axis, mobilizing HSCs into the peripheral blood for harvesting via apheresis. This is vital for autologous and allogeneic stem cell transplantations in patients with multiple myeloma or non-Hodgkin's lymphoma[2][3][4].

  • HIV/AIDS Therapy: By blocking the X4 strain of HIV—which tends to predominate in the later, more pathogenic stages of the infection—CXCR4 antagonists offer a vital mechanism for preventing viral entry and subsequent replication[3][4].

  • Oncology and Metastasis: The CXCR4/SDF-1 axis is a master regulator of cancer stem cell trafficking. Tumors often exploit SDF-1 gradients to metastasize to specific organs. Antagonizing CXCR4 prevents the recruitment of endothelial progenitor cells and halts metastatic progression[2][3].

References

  • Source: chemscene.
  • Title: AU2011315498C1 - CXCR4 receptor antagonists Source: Google Patents URL
  • Title: WO 2012/049277 PCT/EP2011/067946 - CXCR4 receptor antagonists Source: Google Patents URL
  • Source: Googleapis.

Sources

Foundational

The 1,4-Diazepane Pharmacophore: A Technical Guide to Biological Activity and Target Selectivity

Introduction: The Structural Rationale of 1,4-Diazepane In modern medicinal chemistry, the shift from flat, rigid aromatic systems to sp3-rich, conformationally flexible scaffolds is a proven strategy for improving drug...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Structural Rationale of 1,4-Diazepane

In modern medicinal chemistry, the shift from flat, rigid aromatic systems to sp3-rich, conformationally flexible scaffolds is a proven strategy for improving drug solubility, reducing off-target promiscuity, and enhancing clinical success rates. The 1,4-diazepane (homopiperazine) ring—a seven-membered saturated heterocycle containing two nitrogen atoms—represents a critical evolution from the ubiquitous six-membered piperazine ring.

While piperazine is conformationally restricted (primarily adopting a rigid chair conformation), the insertion of an additional methylene group in 1,4-diazepane introduces profound torsional flexibility. This allows the ring to adopt various twist-chair conformations, expanding the "bite angle" between the two nitrogen atoms. This unique spatial geometry enables 1,4-diazepane derivatives to project pharmacophoric appendages into complex, non-linear binding pockets—such as kinase solvent channels and deep G-protein-coupled receptor (GPCR) allosteric sites—that rigid six-membered rings simply cannot access without severe steric clashes.

G A 1,4-Diazepane Pharmacophore B Torsional Flexibility & Expanded Bite Angle A->B C H-Bonding at Kinase Hinge B->C D Steric Projection into Solvent Channel B->D E High Target Selectivity (e.g., CDK9 > CDK2) C->E D->E

Mechanism of target selectivity driven by 1,4-diazepane conformational flexibility.

Target Landscapes and Biological Activities

The biological activity of 1,4-diazepane derivatives spans a wide array of therapeutic areas, driven by the scaffold's ability to act as both a hydrogen-bond donor/acceptor and a bulky spatial orienter.

Kinase Inhibition: Achieving Isoform Selectivity

A persistent challenge in oncology is achieving selectivity among cyclin-dependent kinases (CDKs). In the development of 2,4,5-trisubstituted pyrimidine CDK9 inhibitors, replacing a standard piperazine with a bulkier 7-membered 1,4-diazepane ring at the R3 position yielded compound 30k , which demonstrated a remarkable ~156-fold selectivity for CDK9 over CDK2 [1]. The causality here is structural: the 1,4-diazepane moiety acts as a critical hydrogen bond donor while its steric bulk forces the molecule to position itself toward the thiazole ring adjacent to the ATP ribose pocket, a conformation uniquely accommodated by the CDK9 active site but rejected by CDK2 [1].

GPCR Targeting: Orexin Receptor Antagonism

The 1,4-diazepane core is the structural foundation of Suvorexant (Belsomra) , an FDA-approved dual orexin receptor antagonist used for the treatment of insomnia [2]. In GPCR drug design, the diazepane ring acts as a central hub, precisely orienting the benzoxazole and triazole-phenyl groups to antagonize both OX1R and OX2R. Recent advancements have further tuned this scaffold; novel 18F-labeled 1,4-diazepane derivatives (such as 6FBTH ) have been developed for PET imaging, exhibiting sub-nanomolar affinity (Ki = 0.640 nM) and extreme selectivity for OX1R[3].

Antimicrobial Phosphatase Inhibition

Mycobacterium tuberculosis protein tyrosine phosphatase B (PtpB-Mtb) is a critical virulence factor. Recent structure-guided screening identified 1,4-diazepane derivatives as potent, competitive inhibitors of PtpB-Mtb. Compound D9 demonstrated exceptional binding affinity (Kd = 0.012 µM). The torsional flexibility of the diazepane ring allows it to achieve high active site occupancy without the poor cell permeability typically associated with highly anionic phosphatase inhibitors [4].

Coagulation Cascade: Factor Xa Inhibition

In cardiovascular drug development, 1,4-diazepane derivatives have been utilized to target the S4 aryl-binding domain of Factor Xa (fXa). Compound 13 (YM-96765) leverages the basicity and geometry of the diazepane ring to achieve potent fXa inhibitory activity (IC50 = 6.8 nM), translating to effective antithrombotic activity in vivo without prolonging bleeding time[5].

Quantitative Activity Profile

To facilitate cross-target comparison, the following table summarizes the biological activities of key 1,4-diazepane derivatives across different therapeutic targets.

Target Enzyme/ReceptorLead CompoundPrimary Activity MetricKey Structural Role of 1,4-Diazepane
CDK9 (Kinase)Compound 30kIC50 ~ 0.36 µM (156-fold selectivity)H-bond donor; steric projection into solvent channel
OX1R (GPCR)6FBTHKi = 0.640 nMCentral orienting scaffold for dual pharmacophores
PtpB-Mtb (Phosphatase)Diazepane Hit D9Kd = 0.012 µMActive site occupancy; competitive non-anionic binding
Factor Xa (Protease)YM-96765IC50 = 6.8 nMDirect interaction with the S4 aryl-binding domain

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the evaluation of 1,4-diazepane derivatives requires specific assay modifications. Because these molecules are often highly lipophilic (cLogP > 3) and contain basic amines, they are prone to non-specific binding and auto-fluorescence. The following protocols are engineered to control for these artifacts.

Protocol 1: TR-FRET Assay for Kinase Isoform Selectivity

Causality Rationale: Standard colorimetric or prompt-fluorescence assays are heavily confounded by the intrinsic fluorescence of bulky heterocyclic derivatives. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) introduces a temporal delay (e.g., 50–100 µs) before signal acquisition. This allows short-lived background compound auto-fluorescence to decay, ensuring the calculated IC50 is an artifact-free representation of true target affinity.

Step-by-Step Methodology:

  • Assay Assembly & Control Setup: In a 384-well low-volume plate, dispense 5 µL of the kinase of interest (e.g., CDK9/Cyclin T1) in assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 0.01% Brij-35, 1 mM EGTA). Include positive control wells (reference inhibitor) and negative control wells (DMSO vehicle) to calculate the Z'-factor.

  • Ligand Addition: Add 2.5 µL of the 1,4-diazepane derivative (serial dilutions from 10 µM to 0.1 nM).

  • Tracer & Antibody Incubation: Add 2.5 µL of a master mix containing the fluorescent ATP-competitive tracer and a Europium (Eu)-labeled anti-tag antibody. Incubate at room temperature for 60 minutes. Crucial: This equilibration time is necessary for the flexible diazepane ring to undergo induced-fit conformational changes within the hinge region.

  • Signal Acquisition: Read the plate on a TR-FRET compatible microplate reader. Excite at 340 nm; measure emission at 615 nm (Eu donor) and 665 nm (Tracer acceptor) after a 100 µs delay.

  • Data Validation: Calculate the Z'-factor. The assay is only validated if Z' > 0.5. Calculate IC50 using a 4-parameter logistic non-linear regression model.

Protocol 2: Radioligand Cellular Binding Inhibition Assay (GPCRs)

Causality Rationale: Due to the basic nitrogens in 1,4-diazepanes, these compounds are positively charged at physiological pH and will non-specifically bind to the negatively charged glass fibers of standard filtration plates. Pre-treating the filters with Polyethylenimine (PEI) neutralizes the glass charge, eliminating false-positive binding artifacts.

G S1 1. Membrane Preparation S2 2. Radioligand Competition S1->S2 S3 3. PEI-Filter Harvesting S2->S3 S4 4. Scintillation Counting S3->S4

Step-by-step radioligand binding assay workflow optimized for lipophilic diazepane derivatives.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize CHO cells stably expressing the target GPCR (e.g., OX1R) in ice-cold Tris-HCl buffer. Centrifuge at 40,000 x g for 20 minutes and resuspend the membrane pellet.

  • Radioligand Competition: In a 96-well plate, combine 50 µL of cell membranes (approx. 10 µg protein/well), 25 µL of the radioligand (e.g.,[125I] or [3H]-labeled reference compound at its Kd concentration), and 25 µL of the 1,4-diazepane test compound. Incubate for 90 minutes at 25°C.

  • PEI-Filter Harvesting: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters that have been pre-soaked in 0.5% Polyethylenimine (PEI) for 1 hour. Wash the filters three times with ice-cold wash buffer to remove unbound radioligand.

  • Scintillation & Schild Analysis: Dry the filters, add scintillation cocktail, and measure radioactivity using a microbeta counter. Determine the Ki value using the Cheng-Prusoff equation.

Conclusion

The 1,4-diazepane scaffold is far more than a simple homolog of piperazine. Its unique combination of torsional flexibility, expanded bite angle, and basicity makes it an exceptionally powerful tool for medicinal chemists looking to achieve high target selectivity. Whether projecting into the solvent channels of kinases, occupying the deep allosteric pockets of GPCRs, or competitively binding to bacterial phosphatases, the rational application of 1,4-diazepane derivatives continues to drive the discovery of next-generation therapeutics.

References

  • Source: Cardiff University (orca.cardiff.ac.uk)
  • Source: New Drug Approvals (newdrugapprovals.org)
  • Source: ACS Publications (acs.org)
  • Source: Infection and Immunity - ASM Journals (asm.org)
  • Source: PubMed / Bioorganic & Medicinal Chemistry (nih.gov)
Exploratory

An In-Depth Technical Guide to the (R)- and (S)-Enantiomers of Chiral 1,4-Diazepanes: A Focus on 1-Benzyl-5-methyl-1,4-diazepane

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals Introduction The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Field-Proven Insights for Researchers, Scientists, and Drug Development Professionals

Introduction

The 1,4-diazepane scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] Its seven-membered ring offers a flexible three-dimensional geometry that can effectively present substituents for interaction with biological targets. When a stereocenter is introduced into the diazepane ring, the resulting enantiomers often exhibit distinct pharmacological and toxicological profiles. This guide provides a comprehensive technical overview of the synthesis, resolution, and characterization of the (R)- and (S)-enantiomers of a representative chiral 1,4-diazepane, 1-benzyl-5-methyl-1,4-diazepane.

While the specific compound "1-benzyl-methyl-1,4-diazepane" is not extensively described in the literature, the closely related analog, 1-benzyl-5-methyl-1,4-diazepane, serves as an excellent and well-documented model. The carbon atom at the 5-position of the diazepane ring is a stereocenter, giving rise to (R)- and (S)-enantiomers.[3] The (R)-enantiomer, in particular, has been identified as a key intermediate in the synthesis of certain pharmacologically active agents.[3] This guide will delve into the critical aspects of handling this chiral molecule, from its creation as a racemic mixture to the isolation and analysis of the individual stereoisomers.

Synthesis of Racemic (±)-1-Benzyl-5-methyl-1,4-diazepane

The synthesis of the racemic mixture is the foundational step before chiral resolution. A common and effective strategy involves the construction of the diazepine ring through reductive amination. This approach offers high yields and utilizes readily available starting materials.[3]

Proposed Synthetic Workflow

A plausible synthetic route, inferred from standard organic chemistry principles, is outlined below.[3]

Synthetic Workflow A Starting Materials (e.g., N-benzylethylenediamine, Methyl acrylate) B Michael Addition A->B C Intermediate Ester B->C D Amide Formation (Cyclization) C->D E Dione Intermediate ((R/S)-4-benzyl-7-methyl- 1,4-diazepane-2,5-dione) D->E F Reduction (e.g., with LiAlH4) E->F G Racemic Product ((±)-1-benzyl-5-methyl- 1,4-diazepane) F->G

Caption: Proposed synthetic workflow for racemic 1-benzyl-5-methyl-1,4-diazepane.

Experimental Protocol: Reductive Amination (Illustrative)

This protocol describes a general procedure for the synthesis of the racemic product.

  • Step 1: Formation of the Dione Precursor.

    • (R/S)-4-benzyl-7-methyl-1,4-diazepane-2,5-dione can be synthesized through various multi-step procedures, often starting from amino acid derivatives or via cyclization reactions.

  • Step 2: Reduction of the Dione.

    • The dione precursor is dissolved in an anhydrous aprotic solvent, such as tetrahydrofuran (THF), under an inert atmosphere (e.g., argon or nitrogen).

    • A reducing agent, such as lithium aluminum hydride (LiAlH₄), is added portion-wise at a controlled temperature (typically 0 °C to room temperature).

    • The reaction is stirred until completion, which can be monitored by thin-layer chromatography (TLC).

  • Step 3: Work-up and Purification.

    • The reaction is carefully quenched with water and an aqueous base (e.g., NaOH solution).

    • The resulting slurry is filtered, and the filtrate is extracted with an organic solvent (e.g., dichloromethane or ethyl acetate).

    • The combined organic layers are dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

    • The crude product is then purified by column chromatography on silica gel to yield racemic 1-benzyl-5-methyl-1,4-diazepane.[4]

Chiral Resolution of (±)-1-Benzyl-5-methyl-1,4-diazepane

The separation of enantiomers from a racemic mixture is a critical step in the development of stereochemically pure drugs. Diastereomeric salt crystallization is a classical and often effective method for chiral resolution on a preparative scale.[3] This technique relies on the differential solubility of diastereomeric salts formed by reacting the racemic base with a chiral acid.

Logical Workflow for Chiral Resolution

Chiral Resolution Workflow Racemate Racemic Mixture ((±)-1-benzyl-5-methyl-1,4-diazepane) AddAcid Addition of Chiral Resolving Agent (e.g., Dibenzoyl-D-tartaric acid) Racemate->AddAcid Diastereomers Formation of Diastereomeric Salts ((R)-amine-(D)-acid & (S)-amine-(D)-acid) AddAcid->Diastereomers Crystallization Fractional Crystallization (Exploits different solubilities) Diastereomers->Crystallization Separation Separation of Crystals and Mother Liquor Crystallization->Separation Crystals Insoluble Diastereomeric Salt (e.g., (R)-amine salt) Separation->Crystals MotherLiquor Soluble Diastereomeric Salt (in mother liquor) Separation->MotherLiquor Liberation1 Liberation of Free Base (Basification) Crystals->Liberation1 Liberation2 Liberation of Free Base (Basification) MotherLiquor->Liberation2 EnantiomerR (R)-Enantiomer Liberation1->EnantiomerR EnantiomerS (S)-Enantiomer Liberation2->EnantiomerS

Caption: Logical workflow for the chiral resolution of 1-benzyl-5-methyl-1,4-diazepane.[3]

Experimental Protocol: Diastereomeric Salt Crystallization
  • Step 1: Salt Formation.

    • The racemic 1-benzyl-5-methyl-1,4-diazepane is dissolved in a suitable solvent, such as ethanol or methanol.

    • A solution of a chiral resolving agent, for example, dibenzoyl-D-tartaric acid (DBTA), in the same solvent is added.[3]

  • Step 2: Fractional Crystallization.

    • The mixture is allowed to crystallize. One diastereomeric salt will preferentially crystallize out of the solution due to its lower solubility.

    • The crystallization process can be optimized by controlling the temperature, concentration, and agitation. Seeding with a small crystal of the desired diastereomeric salt can improve efficiency.

  • Step 3: Isolation of the Diastereomeric Salt.

    • The precipitated crystals are collected by filtration and washed with a small amount of cold solvent to remove impurities from the mother liquor.

  • Step 4: Liberation of the Enantiomerically Enriched Free Base.

    • The isolated diastereomeric salt is dissolved in water and treated with a base (e.g., sodium hydroxide) to neutralize the tartaric acid and liberate the free amine.

  • Step 5: Extraction and Purification.

    • The liberated enantiomerically enriched free base is extracted with an organic solvent like dichloromethane.

    • The organic layers are combined, dried, and the solvent is evaporated to yield the enantiomerically enriched product.

  • Step 6: Enantiomeric Purity Analysis.

    • The enantiomeric excess (ee) of the product is determined using chiral High-Performance Liquid Chromatography (HPLC).[3]

Analytical Characterization of (R)- and (S)-Enantiomers

Accurate determination of enantiomeric purity is crucial. Chiral HPLC is the gold standard for this analysis, while NMR spectroscopy with chiral solvating agents can also provide valuable information.

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is the primary method for separating and quantifying enantiomers.[5] The separation is achieved on a chiral stationary phase (CSP) that interacts differently with the two enantiomers.

ParameterIllustrative Condition
Column Chiral stationary phase (e.g., amylose or cellulose derivatives like Chiralpak®)
Mobile Phase A mixture of a non-polar solvent (e.g., hexane or heptane) and a polar modifier (e.g., isopropanol or ethanol), often with a basic additive (e.g., diethylamine) to improve peak shape.
Flow Rate Typically 0.5 - 1.5 mL/min
Detection UV at a suitable wavelength (e.g., 254 nm)
Expected Outcome Two well-resolved peaks corresponding to the (R)- and (S)-enantiomers. The enantiomeric excess (% ee) can be calculated from the peak areas.
Nuclear Magnetic Resonance (NMR) Spectroscopy

In a standard achiral solvent, the NMR spectra of two enantiomers are identical.[6] However, in the presence of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA), the enantiomers can be distinguished.[6][7] The CSA forms transient diastereomeric complexes with the enantiomers, leading to different chemical shifts.

Expected ¹H NMR Spectral Features (in CDCl₃): [3]

  • Aromatic protons: A multiplet in the range of 7.2-7.4 ppm corresponding to the benzyl group.

  • Benzyl CH₂: A singlet or AB quartet around 3.5-3.7 ppm.

  • Diazepane ring protons: A series of complex multiplets in the range of 2.5-3.5 ppm.

  • Methyl protons: A doublet around 1.0-1.2 ppm.

When a chiral solvating agent is added, separate signals for some of these protons may be observed for the (R)- and (S)-enantiomers, allowing for the determination of their ratio.

Stereospecific Properties and Applications

While specific biological activity data for the individual enantiomers of 1-benzyl-5-methyl-1,4-diazepane is not widely published, the broader class of chiral 1,4-diazepanes has shown significant stereospecificity in their biological interactions. For instance, various 1,4-diazepane derivatives have been investigated as ligands for sigma receptors, with the stereochemistry playing a crucial role in their affinity and selectivity.[8][9] The configuration at the stereocenter dictates the three-dimensional arrangement of the substituents, which in turn governs the binding to the chiral environment of a receptor's active site. The synthesis of enantiomerically pure 1,4-diazepanes is a key strategy in the development of new therapeutics.[8]

Conclusion

The stereochemistry of 1-benzyl-5-methyl-1,4-diazepane is a critical determinant of its potential applications, particularly in drug development. The ability to synthesize the racemic mixture, efficiently resolve it into its constituent enantiomers, and accurately analyze the enantiomeric purity are essential skills for researchers in this field. This guide has provided a comprehensive overview of these key technical aspects, offering both theoretical understanding and practical, field-proven protocols. The principles and techniques described herein are broadly applicable to other chiral 1,4-diazepane derivatives, providing a solid foundation for further research and development.

References

  • ResearchGate. (n.d.). Synthesis of N, N′-disubstituted cyclic 1,2-diamines derived from (1 R,2 R)-1,2-diaminocyclohexane | Request PDF.
  • Royal Society of Chemistry. (2024, July 11). Catalytic asymmetric synthesis of 1,2-diamines. Retrieved from [Link]

  • BenchChem. (n.d.). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • IntechOpen. (2018, November 5). 1,4-Benzodiazepines and New Derivatives: Description, Analysis, and Organic Synthesis. Retrieved from [Link]

  • PubMed. (2017, September 1). Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands. Retrieved from [Link]

  • MDPI. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • International Journal of Pharmaceutical, Chemical, and Biological Sciences. (n.d.). THEORETICAL STUDY OF 1, 4-DIAZEPINES SYNTHESIS: THE REACTION MECHANISM AND TAUTOMERISM IN GAS PHASE AND IN SOLUTION.
  • BenchChem. (n.d.). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.). Synthesis and characterization of some 1,4-diazepines derivatives.
  • OUCI. (n.d.). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance.
  • IUPAC. (n.d.). ANALYTICAL CHIRAL SEPARATION METHODS.
  • ResearchGate. (n.d.). 1,4‐Diazepane Ring‐Based Systems | Request PDF.
  • ACS Publications. (2020, August 21). Synthesis of 1,4-Diazepanes and Benzo[b][10][11]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent | The Journal of Organic Chemistry. Retrieved from [Link]

  • ACS Publications. (2005, May 21). Enantioselective Synthesis of Cyclic Amides and Amines through Mo-Catalyzed Asymmetric Ring-Closing Metathesis. Retrieved from [Link]

  • PMC. (n.d.). 1,3-Diamine-Derived Catalysts: Design, Synthesis, and the Use in Enantioselective Mannich Reactions of Ketones. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of 1,2-diamines. Retrieved from [Link]

  • ResearchGate. (n.d.). Differentiation of Chiral Compounds Using NMR Spectroscopy | Request PDF.
  • Wiley Online Library. (2024, August 2). Direct Chiral Discrimination with NMR. Retrieved from [Link]

  • PubMed. (2015, November 15). Chiral discrimination in NMR spectroscopy. Retrieved from [Link]

  • Addis Ababa University Libraries. (n.d.). Discrimination of chiral compounds using NMR spectroscopy / Thomas J. Wenzel.
  • Phenomenex. (n.d.). Chiral HPLC Separations.
  • ACS Publications. (2019, December 16). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands | ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • PMC. (n.d.). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Retrieved from [Link]

  • PMC. (2025, July 17). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Retrieved from [Link]

  • PubMed. (n.d.). Recent development in[10][11]benzodiazepines as potent anticancer agents: a review. Retrieved from [Link]

  • MDPI. (2023, August 22). Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. Retrieved from [Link]

  • ResearchGate. (n.d.). Analytical chiral separation methods (IUPAC Recommendations 1997) | Request PDF.
  • PMC. (n.d.). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Retrieved from [Link]

  • PMC. (n.d.). Enantioenriched α-Vinyl 1,4-Benzodiazepines and 1,4-Benzoxazepines via Enantioselective Rhodium-Catalyzed Hydrofunctionalizations of Alkynes and Allenes. Retrieved from [Link]

  • precisionFDA. (n.d.). 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (R)-.
  • MDPI. (2010, December 28). Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure. Retrieved from [Link]

  • Chemist Library. (n.d.). Chiral Separation Techniques.
  • PubChem. (n.d.). 1-Benzyl-1,4-diazepane | C12H18N2 | CID 228365. Retrieved from [Link]

  • Google Patents. (n.d.). EP3539965A1 - An improved process for the preparation of (3r,4r)-(1-benzyl-4-methylpiperidin-3-yl)-methylamine.
  • SIELC Technologies. (n.d.). Separation of Methyl 1-benzyl-4-(phenylamino)piperidine-4-carboxylate on Newcrom R1 HPLC column. Retrieved from [Link]

  • MDPI. (n.d.). Recent Approaches to Chiral 1,4-Dihydropyridines and their Fused Analogues. Retrieved from [Link]

Sources

Foundational

The Criticality of Stereoisomerism in 1,4-Diazepane Derivatives: A Technical Guide to Chiral Synthesis and Pharmacodynamics

Executive Summary The 1,4-diazepane (homopiperazine) ring is a privileged, highly versatile heterocyclic scaffold in modern medicinal chemistry. Unlike rigidified bicyclic systems, the saturated seven-membered 1,4-diazep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The 1,4-diazepane (homopiperazine) ring is a privileged, highly versatile heterocyclic scaffold in modern medicinal chemistry. Unlike rigidified bicyclic systems, the saturated seven-membered 1,4-diazepane ring exhibits significant conformational flexibility. When substituted—particularly at the C5 or C7 positions—it introduces stereocenters that profoundly dictate the molecule's spatial geometry. As a Senior Application Scientist, I have observed firsthand that the absolute configuration of these stereocenters is not merely a structural footnote; it is the primary driver of target engagement, metabolic stability, and overall pharmacodynamics.

This technical guide dissects the causality between 1,4-diazepane stereoisomerism and biological efficacy, provides quantitative pharmacological data, and outlines self-validating synthetic protocols for isolating enantiopure derivatives.

Mechanistic Causality: Why Stereoisomerism Dictates Efficacy

The three-dimensional arrangement of substituents on a chiral 1,4-diazepane ring determines the low-energy conformers the molecule can adopt upon entering a receptor's binding pocket. A mismatch in stereochemistry often leads to severe steric clashes or the inability to form critical hydrogen bonds.

A premier case study is the development of Suvorexant (MK-4305) , a dual orexin receptor antagonist (DORA) approved for the treatment of insomnia. The active pharmaceutical ingredient (API) relies strictly on the (R)-configuration at the diazepane ring—specifically, the (7R)-methyl substitution[1].

Mechanistically, the (R)-enantiomer's methyl group perfectly aligns into a highly specific lipophilic pocket of the OX1R and OX2R receptors. This spatial orientation locks the diazepane core into a bioactive conformation that effectively blocks the binding of endogenous orexin neuropeptides. Conversely, the (S)-enantiomer forces the methyl group into a sterically hindered vector, drastically reducing binding affinity and neutralizing its antagonistic effect[1][2]. Furthermore, stereoisomerism affects the pharmacokinetic fate of these molecules; historical studies on related chiral 1,4-benzodiazepines demonstrate that the (S)-enantiomers often undergo biotransformation and elimination up to six times faster than their (R)-counterparts due to stereoselective enzymatic oxidation[3][4].

OrexinSignaling Orexin Orexin Neuropeptides (A & B) Receptor OX1R / OX2R Receptors Orexin->Receptor Binds Gq Gq/11 Protein Activation Receptor->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Ca2 Intracellular Ca2+ Release PLC->Ca2 Wake Wakefulness / Arousal Ca2->Wake Drug (R)-Suvorexant (Stereospecific Antagonist) Drug->Receptor Blocks (High Affinity)

Stereospecific inhibition of Orexin receptor signaling by (R)-Suvorexant.

Quantitative Pharmacological Data

The divergence in biological activity between enantiomers necessitates rigorous chiral separation during drug development. The table below summarizes the profound pharmacological differences between the (R) and (S) enantiomers of representative substituted 1,4-diazepane/benzodiazepine derivatives based on established structure-activity relationship (SAR) and pharmacokinetic studies[1][3][4].

Pharmacological Metric(R)-Enantiomer (e.g., Suvorexant core)(S)-EnantiomerCausality / Mechanism
OX1R Binding Affinity (Ki) ~ 0.55 nM> 500 nM(R)-methyl group aligns with lipophilic receptor pocket; (S) causes steric clash.
OX2R Binding Affinity (Ki) ~ 0.35 nM> 500 nMStereospecific spatial locking of the diazepane core.
In vivo Efficacy (Sleep Latency) Highly active (Rapid onset)InactiveDirect correlation to receptor target engagement.
Relative Cmax (Plasma) High (Baseline: 1x)Low (~0.16x)(S)-isomer undergoes rapid, stereoselective CYP450 oxidation[3].
Metabolic Half-Life (t1/2) ProlongedShortenedStereoselective enzymatic clearance favors the (S)-conformer[4].

Synthetic Strategies for Enantiopure 1,4-Diazepanes

To achieve the stringent stereochemical purity required for clinical applications (>99% ee), synthetic chemists employ two primary strategies: Asymmetric Intramolecular Reductive Amination and Chiral Resolution via Selective Cocrystallization [5][6].

The choice of strategy depends on the development phase. Asymmetric catalysis is highly atom-economical and avoids the 50% yield cap inherent to classical resolution, making it ideal for commercial manufacturing. Conversely, chiral resolution using agents like dibenzoyl-D-tartaric acid (DBTA) or (R)-(+)-1,1,2-triphenyl-1,2-ethanediol ((R)-TED) is highly robust, scalable, and rapidly deployable for early-stage API synthesis[7][8].

ChiralResolution Racemic Racemic 1,4-Diazepane Intermediate Mix Solvent Dissolution (Acetone, RT) Racemic->Mix Agent Chiral Resolution Agent (e.g., DBTA or (R)-TED) Agent->Mix Crystallization Selective Cocrystallization (0°C Cooling + Seeding) Mix->Crystallization Controlled Nucleation Filter Filtration & Washing Crystallization->Filter Product Enantiopure (R)-Isomer Cocrystal Filter->Product

Workflow for the chiral resolution of 1,4-diazepane derivatives via selective cocrystallization.

Self-Validating Experimental Protocols

The following protocols are designed as self-validating systems. By incorporating in-process analytical checks, the operator ensures that the mechanistic prerequisites (e.g., facial selectivity of hydrides, differential solubility) are met before proceeding to subsequent steps.

Protocol 1: Ruthenium-Catalyzed Intramolecular Asymmetric Reductive Amination

This protocol utilizes a Ru-based transfer hydrogenation catalyst to directly set the stereocenter from a prochiral ketone[5]. The causality here is driven by the chiral ligand on the Ruthenium center, which shields one face of the intermediate imine, forcing the hydride to attack exclusively from the Re or Si face, yielding the desired (R)-diazepane.

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve the acyclic aminoketone precursor (1.0 equiv) in anhydrous dichloromethane (DCM) under an inert argon atmosphere. Causality: Moisture must be excluded to prevent premature hydrolysis of the transient imine intermediate.

  • Catalyst Activation: Add the chiral Ru-catalyst (e.g., RuCl, 0.05 equiv) and a hydrogen donor (e.g., formic acid/triethylamine azeotrope, 5.0 equiv).

  • Cyclization & Reduction: Stir the reaction mixture at 40°C for 18 hours. The primary amine condenses with the ketone to form a cyclic seven-membered imine, which is immediately reduced by the Ru-catalyst.

  • In-Process Validation (TLC/LC-MS): Monitor the disappearance of the aminoketone mass. The reaction is complete when the starting material is <1% by LC-MS.

  • Workup: Quench the reaction with saturated aqueous NaHCO3. Extract the aqueous layer with DCM (3x). Dry the combined organic layers over anhydrous Na2SO4, filter, and concentrate in vacuo.

  • Stereochemical Validation: Analyze the crude product via Chiral HPLC (e.g., Chiralpak AD-H column) to validate the enantiomeric excess (ee). A successful run should yield >94% ee for the (R)-enantiomer[5].

Protocol 2: Chiral Resolution via Selective Cocrystallization

This protocol isolates the (R)-enantiomer from a racemic mixture of benzyl 5-methyl-1,4-diazepane-1-carboxylate using DBTA[6][8]. The causality relies on the differential solubility of the resulting diastereomeric salts; the (R)-isomer/DBTA cocrystal is highly insoluble in cold acetone, whereas the (S)-isomer remains in solution.

Step-by-Step Methodology:

  • Dissolution: In a jacketed reactor, dissolve racemic benzyl 5-methyl-1,4-diazepane-1-carboxylate (1.02 g, 4.11 mmol) in 6.5 mL of HPLC-grade acetone at room temperature (20°C).

  • Agent Addition: Slowly add a solution of dibenzoyl-D-tartaric acid (DBTA) (1.48 g, 4.13 mmol) in acetone. Causality: Equimolar addition ensures maximum theoretical yield without altering the solvent's dielectric constant excessively.

  • Controlled Nucleation: Add a microscopic amount of pure (R)-benzyl 5-methyl-1,4-diazepane-1-carboxylate/DBTA seeding crystal. Causality: Seeding bypasses the stochastic nucleation phase, preventing supersaturation and the catastrophic co-precipitation of the (S)-isomer.

  • Crystallization: Stir the mixture for 4 hours at room temperature, then ramp the temperature down to 0°C and hold for 1 hour.

  • Isolation: Filter the resulting white solid under vacuum. Wash the filter cake with 2.5 mL of ice-cold acetone to remove any residual mother liquor containing the (S)-isomer.

  • Validation & Drying: Dry the solid in vacuo to constant weight. Dissolve a 2 mg aliquot in methanol, neutralize with NaOH, and extract with hexane to liberate the free base. Run Chiral HPLC to confirm an ee of >99%.

Conclusion

The 1,4-diazepane scaffold is a powerful tool in drug discovery, but its utility is entirely dependent on strict stereochemical control. As demonstrated by the clinical success of molecules like Suvorexant, the absolute configuration of the diazepane ring dictates receptor pocket alignment, binding affinity, and metabolic clearance. By leveraging rationally designed synthetic workflows—whether through advanced asymmetric catalysis or highly optimized chiral resolution—drug development professionals can reliably access these vital enantiopure building blocks.

References

  • Cox, C. D., et al. (2010). "Discovery of the Dual Orexin Receptor Antagonist[(7R)-4-(5-Chloro-1,3-benzoxazol-2-yl)-7-methyl-1,4-diazepan-1-yl][5-methyl-2-(2H-1,2,3-triazol-2-yl)phenyl]methanone (MK-4305) for the Treatment of Insomnia." Journal of Medicinal Chemistry, 53(14): 5320-5332.

  • Vukusić, I., Rendić, S., & Fuks, Z. (1985). "Biotransformations and plasma-level curves of chiral 1,4-benzodiazepine-2-ones." European Journal of Drug Metabolism and Pharmacokinetics, 10(4): 265-272.

  • BenchChem Technical Support Team. (2025). "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide." BenchChem.

  • Strotko, T., et al. (2018). "US10030010B2 - Route of synthesis for the preparation of suvorexant." Google Patents.

  • Mangion, I. K., et al. (2013). "Reaction Development and Mechanistic Study of a Ruthenium Catalyzed Intramolecular Asymmetric Reductive Amination en Route to the Dual Orexin Inhibitor Suvorexant (MK-4305)." ResearchGate.

Sources

Exploratory

Physicochemical properties of 1-Benzyl-3-methyl-1,4-diazepane

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methyl-1,4-diazepane Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-3-methyl-1,4-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

An In-Depth Technical Guide to the Physicochemical Properties of 1-Benzyl-3-methyl-1,4-diazepane

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 1-Benzyl-3-methyl-1,4-diazepane, a chiral disubstituted diazepane of interest to researchers in medicinal chemistry and drug development. Due to the limited availability of direct experimental data for this specific molecule, this document serves as both a repository of known information and a practical guide for its full characterization. We synthesize available data, including computed values and experimental data from the close structural analog 1-benzyl-1,4-diazepane, and present detailed, field-proven protocols for the experimental determination of its core physicochemical parameters. This guide is designed to equip researchers, scientists, and drug development professionals with the foundational knowledge and methodological framework required to expertly handle and characterize this compound.

Introduction and Molecular Identity

1-Benzyl-3-methyl-1,4-diazepane is a seven-membered heterocyclic compound featuring a diazepane ring substituted with a benzyl group at the 1-position and a methyl group at the 3-position. The carbon atom at the 3-position is a stereocenter, giving rise to two enantiomers: (R)- and (S)-1-Benzyl-3-methyl-1,4-diazepane. This chirality is a critical consideration for its application in drug development, as stereoisomers can exhibit significantly different pharmacological and toxicological profiles.

The diazepane scaffold is a "privileged structure" in medicinal chemistry, known to interact with a variety of biological targets. Understanding the fundamental physicochemical properties of derivatives like 1-Benzyl-3-methyl-1,4-diazepane is a prerequisite for any investigation into its biological activity, influencing everything from reaction kinetics and purification to formulation and ADME (Absorption, Distribution, Metabolism, and Excretion) properties.

Below is the molecular structure of 1-Benzyl-3-methyl-1,4-diazepane, highlighting the chiral center.

cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_chiral Chiral Analysis start N-Benzylethylenediamine + Methyl Acetoacetate imine Imine Formation start->imine reduction Reductive Amination (e.g., NaBH(OAc)₃) imine->reduction crude Crude Racemic Product reduction->crude purify Column Chromatography crude->purify racemate Pure Racemic 1-Benzyl-3-methyl-1,4-diazepane purify->racemate nmr_ms Structure Confirmation (NMR, MS, IR) racemate->nmr_ms solubility Aqueous Solubility (Shake-Flask) racemate->solubility logp LogP Determination (Shake-Flask) racemate->logp pka pKa Determination (Potentiometric Titration) racemate->pka chiral_hplc Chiral HPLC Separation racemate->chiral_hplc enantiomers (R)- and (S)-Enantiomers chiral_hplc->enantiomers

Caption: Logical workflow for the synthesis, purification, and characterization of 1-Benzyl-3-methyl-1,4-diazepane.

Proposed Synthesis (Illustrative)

While a specific protocol is not detailed in the public literature, a plausible route is via reductive amination, a robust and common method for forming C-N bonds. [1]

  • Imine Formation: React N-benzylethylenediamine with a suitable 3-carbon ketone source, such as methyl acetoacetate or a protected equivalent, in a solvent like methanol or dichloromethane. This reaction forms the intermediate imine.

  • Reduction: The crude imine is then reduced in situ. A mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) is ideal for this transformation as it can be performed in a one-pot fashion.

  • Work-up and Purification: The reaction is quenched, followed by a standard aqueous work-up and extraction with an organic solvent. The crude product, a racemic mixture, can be purified via column chromatography on silica gel to yield the pure free base. [2]

Spectroscopic and Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is essential for confirming the chemical structure. Based on the structure and data from the closely related 1-benzyl-5-methyl-1,4-diazepane, the following spectral features are expected in CDCl₃: [1]

  • ¹H NMR:

    • Aromatic Protons: A multiplet between 7.2-7.4 ppm (5H) corresponding to the phenyl ring.

    • Benzyl CH₂: A singlet or AB quartet around 3.5-3.7 ppm (2H).

    • Diazepane Ring Protons: A series of complex, overlapping multiplets between 2.0-3.8 ppm, integrating to the remaining ring protons.

    • Methyl Protons: A doublet around 1.0-1.2 ppm (3H) due to coupling with the adjacent methine proton.

  • ¹³C NMR:

    • Aromatic Carbons: Signals in the 127-140 ppm region.

    • Benzyl CH₂: A signal around 60-65 ppm.

    • Diazepane Ring Carbons: Multiple signals in the 40-60 ppm range.

    • Methyl Carbon: A signal in the aliphatic region, around 15-20 ppm.

Mass Spectrometry (MS) Electrospray ionization (ESI-MS) is expected to show a strong protonated molecular ion [M+H]⁺ at m/z 205.16. High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. Fragmentation would likely involve the loss of the benzyl group (C₇H₇, 91 Da) or cleavage of the diazepane ring.

Experimental Protocols for Core Properties

The following protocols describe gold-standard methods for determining key physicochemical parameters. These are self-validating systems that provide reliable, reproducible data crucial for drug development.

Aqueous Solubility Determination (Shake-Flask Method)

Causality: The shake-flask method, as recommended by OECD Guideline 105, is the benchmark for determining the intrinsic thermodynamic solubility of a compound. [3]It measures the equilibrium concentration of a substance in a saturated aqueous solution, a critical parameter that influences bioavailability and formulation.

Protocol:

  • Preparation: Add an excess amount of 1-Benzyl-3-methyl-1,4-diazepane to a known volume of purified water (or a relevant buffer, e.g., pH 7.4 phosphate-buffered saline) in a glass flask. The excess solid ensures that equilibrium saturation is achieved.

  • Equilibration: Seal the flask and agitate it at a constant, controlled temperature (e.g., 25 °C or 37 °C) for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Cease agitation and allow the suspension to settle. To remove undissolved particles, centrifuge the sample at high speed and/or filter the supernatant through a 0.22 µm syringe filter. This step is critical to avoid artificially high concentration readings.

  • Quantification: Accurately determine the concentration of the dissolved compound in the clear aqueous phase using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Calibration: Construct a calibration curve using standards of known concentrations to ensure accurate quantification. The solubility is reported in units such as mg/mL or µM.

LogP (n-Octanol/Water Partition Coefficient) Determination

Causality: LogP is the measure of a compound's lipophilicity, which is a key predictor of its ability to cross biological membranes. The shake-flask method is the gold standard for its direct measurement, quantifying the partitioning of the compound between a nonpolar (n-octanol) and an aqueous phase. [4] Protocol:

  • Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing them and allowing the phases to separate. This prevents volume changes during the experiment.

  • Dissolution: Dissolve a precisely weighed amount of 1-Benzyl-3-methyl-1,4-diazepane in one of the pre-saturated phases (typically the one in which it is more soluble).

  • Partitioning: Combine equal, known volumes of the pre-saturated n-octanol and aqueous phases in a flask. Add the compound solution.

  • Equilibration: Seal the flask and shake vigorously for several hours at a constant temperature to allow the compound to partition between the two phases until equilibrium is reached.

  • Phase Separation: Centrifuge the mixture to ensure complete separation of the two immiscible layers.

  • Quantification: Carefully sample each phase and determine the concentration of the compound in both the n-octanol ([organic]) and aqueous ([aqueous]) layers using a suitable analytical method like HPLC-UV or LC-MS.

  • Calculation: Calculate the partition coefficient (P) and LogP using the following equations:

    • P = [organic] / [aqueous]

    • LogP = log₁₀(P)

Chiral Separation by HPLC

Causality: Separating the (R)- and (S)-enantiomers is essential to evaluate their individual biological activities. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for this, utilizing a chiral stationary phase (CSP) that forms transient diastereomeric complexes with the enantiomers, leading to different retention times. [5][6] Illustrative Protocol:

  • Column Selection: Choose a suitable chiral stationary phase column. Polysaccharide-based columns, such as those with amylose or cellulose derivatives (e.g., Chiralpak® series), are often effective for separating amine-containing compounds. [1]2. Mobile Phase: A typical mobile phase for normal-phase separation would be a mixture of a nonpolar solvent like hexane and an alcohol modifier such as ethanol or isopropanol, often with a small amount of an amine additive (e.g., diethylamine) to improve peak shape and reduce tailing.

  • Method Development:

    • Inject the racemic mixture of 1-Benzyl-3-methyl-1,4-diazepane.

    • Optimize the mobile phase composition and flow rate (e.g., 0.5 - 1.5 mL/min) to achieve baseline separation of the two enantiomeric peaks. [1]4. Detection: Use a UV detector set to a wavelength where the benzyl group absorbs strongly (e.g., 254 nm).

  • Analysis: Once separation is achieved, the enantiomeric excess (ee) of a non-racemic sample can be calculated from the peak areas of the two enantiomers.

Safety and Handling

While no specific safety data sheet (SDS) exists for 1-Benzyl-3-methyl-1,4-diazepane, data from the close analog 1-benzyl-1,4-diazepane and related compounds indicate the following potential hazards: [4]

  • H302: Harmful if swallowed.

  • H315: Causes skin irritation.

  • H319: Causes serious eye irritation.

  • H335: May cause respiratory irritation.

Recommended Precautions:

  • Handle in a well-ventilated area or a chemical fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

  • Avoid inhalation of vapors and direct contact with skin and eyes.

  • Store in a tightly sealed container in a cool, dry place as recommended (2-8°C). [7]

References

  • Methods for Determination of Lipophilicity - Encyclopedia.pub. (2022, August 25). Available at: [Link]

  • 1-Benzyl-1,4-Diazepane - Sinochem Nanjing Corporation. (n.d.). Available at: [Link]

  • 1-benzyl-1,4-diazepane (C12H18N2) - PubChemLite. (n.d.). Available at: [Link]

  • Synthesis and characterization of some 1,4-diazepines derivatives - JOCPR. (2012). Available at: [Link]

  • Test No. 105: Water Solubility - OECD. (1995, July 27). Available at: [Link]

  • Chiral-pool synthesis of 1,2,4-trisubstituted 1,4-diazepanes as novel σ1 receptor ligands - PubMed. (2017, September 1). Available at: [Link]

  • 1-Benzyl-3-methyl-1,4-diazepan-6-ol | C13H20N2O - PubChem. (n.d.). Available at: [Link]

  • 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)- - precisionFDA. (n.d.). Available at: [Link]

  • Molecular Modeling and Chiral Separation of Benzodiazepines by Capillary Electrophoresis Using Highly Sulfated Cyclodextrins - SciELO. (2007). Available at: [Link]

  • Emerging Developments in Separation Techniques and Analysis of Chiral Pharmaceuticals. (2023, August 22). Available at: [Link]

  • Synthesis of Benzyl 2-(4-(8-chloro-5H-dibenzo[b,e]d[4]iazepin-11-yl)piperazin-1-yl)acetate. (2005, December 12). Available at: [Link]

  • 1-benzyl-3-methyl-1,4-diazepane-342625-71-2 - Thoreauchem. (n.d.). Available at: [Link]

  • chiral separation for enantiomeric determination in the pharmaceutical industry - IAPC-OBP. (n.d.). Available at: [Link]

  • A new and facile synthesis of N-Benzyl-N'- acylureas via reaction of dibenzoylhydrazine carboxamide and benzylamines - CentAUR. (n.d.). Available at: [Link]

  • Benzyl 1,4-diazepane-1-carboxylate (C13H18N2O2) - PubChemLite. (n.d.). Available at: [Link]

Sources

Foundational

1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride: Synthesis, Mechanisms, and Applications in CXCR4 Antagonist Development

Executive Summary In the landscape of modern medicinal chemistry, conformationally restricted diamines serve as privileged scaffolds for targeting complex G-protein-coupled receptors (GPCRs). 1-Benzyl-3-methyl-1,4-diazep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In the landscape of modern medicinal chemistry, conformationally restricted diamines serve as privileged scaffolds for targeting complex G-protein-coupled receptors (GPCRs). 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride is a highly versatile, functionalized homopiperazine building block. By expanding the traditional 6-membered piperazine ring into a 7-membered diazepane system, researchers gain precise spatial control over pharmacophore vectors. This structural flexibility, combined with the steric influence of the 3-methyl group and the lipophilicity of the N-benzyl moiety, makes this compound a critical intermediate in the synthesis of potent CXCR4 receptor antagonists [1].

As a Senior Application Scientist, I have structured this technical whitepaper to provide drug development professionals with a comprehensive understanding of this compound's chemical profile, the causality behind its synthetic methodology, and its downstream applications in oncology and stem cell mobilization[2].

Chemical Profile & Quantitative Data

The free base of 1-benzyl-3-methyl-1,4-diazepane is an oily liquid that is prone to atmospheric oxidation and carbon dioxide absorption (forming carbamates). To ensure long-term stability, reliable stoichiometry, and ease of handling in high-throughput synthesis, the compound is universally isolated and stored as a dihydrochloride salt .

Table 1: Chemical and Physical Properties

PropertyValue
Chemical Name 1-Benzyl-3-methyl-1,4-diazepane dihydrochloride
CAS Number 342625-71-2 (Free Base)[3]
Molecular Formula C₁₃H₂₀N₂ (Free Base) / C₁₃H₂₂Cl₂N₂ (Salt)[3]
Molecular Weight 204.31 g/mol (Free Base) / 277.23 g/mol (Salt)[3]
SMILES (Free Base) CC1CN(CCCN1)CC2=CC=CC=C2[3]
Topological Polar Surface Area (TPSA) 15.27 Ų[4]
LogP (Predicted) 1.87[4]
Storage Conditions Sealed in dry conditions, 2-8°C[4]

Synthetic Methodology & Causality

The synthesis of 1-benzyl-3-methyl-1,4-diazepane relies on the ring expansion of a piperidine precursor followed by aggressive reduction[1]. The protocol below is designed as a self-validating system, ensuring high yield and purity at each intermediate stage.

Synthesis N1 1-Benzyl-3-methyl- piperidin-4-one N2 Schmidt Reaction (NaN3, H2SO4) N1->N2 N3 1-Benzyl-3-methyl- 1,4-diazepan-5-one N2->N3 N4 Lactam Reduction (LiAlH4, Et2O) N3->N4 N5 1-Benzyl-3-methyl- 1,4-diazepane N4->N5 N6 Salt Formation (HCl / Ether) N5->N6 N7 1-Benzyl-3-methyl- 1,4-diazepane 2HCl N6->N7

Synthetic workflow for 1-benzyl-3-methyl-1,4-diazepane dihydrochloride.

Step 1: Schmidt Ring Expansion
  • Objective: Convert 1-benzyl-3-methyl-piperidin-4-one to 1-benzyl-3-methyl-1,4-diazepan-5-one (Intermediate 160)[5].

  • Causality: The Schmidt reaction is chosen over the Beckmann rearrangement because it avoids the need to isolate an oxime intermediate. Sulfuric acid activates the ketone, allowing nucleophilic attack by hydrazoic acid (generated in situ from NaN₃). The subsequent loss of N₂ drives the insertion of the nitrogen atom, expanding the 6-membered ring to a 7-membered lactam.

  • Protocol:

    • Dissolve 1-benzyl-3-methyl-piperidin-4-one (1.0 eq) in anhydrous CHCl₃.

    • Cool the reactor to 0°C. Critical: Strict temperature control prevents the runaway exothermic decomposition of hydrazoic acid.

    • Add concentrated H₂SO₄ dropwise, followed by NaN₃ (2.0 eq) portion-wise over 10 minutes[6].

    • Stir until gas evolution (N₂) ceases.

    • Self-Validating Checkpoint: Analyze via IR spectroscopy. The disappearance of the ketone carbonyl stretch (~1710 cm⁻¹) and the appearance of a lactam carbonyl stretch (~1650 cm⁻¹) confirms complete conversion.

Step 2: Lactam Reduction
  • Objective: Reduce the lactam to the secondary amine (Intermediate 161)[1].

  • Causality: Milder reducing agents (like NaBH₄) are electrophilically insufficient to reduce a lactam. Lithium aluminum hydride (LiAlH₄) is mandatory here to fully reduce the carbonyl group to a methylene bridge.

  • Protocol:

    • Dissolve the lactam intermediate (1.0 eq) in anhydrous Et₂O.

    • Add LiAlH₄ (4.0 M in Et₂O, 2.1 eq) dropwise over 10 minutes[1].

    • Stir the reaction mixture for 4 hours at room temperature[1].

    • Fieser Workup (Self-Validating): Quench by sequentially adding n mL of H₂O, n mL of 15% NaOH, and 3n mL of H₂O (where n is the grams of LiAlH₄ used).

    • Self-Validating Checkpoint: The formation of a crisp, granular white precipitate indicates successful quenching. If the precipitate is gelatinous, the water ratio was incorrect, which will trap the product and drastically reduce yield. Filter and concentrate in vacuo[1].

Step 3: Dihydrochloride Salt Formation
  • Objective: Stabilize the free base.

  • Protocol: Dissolve the crude 1-benzyl-3-methyl-1,4-diazepane in dry diethyl ether. Introduce 2M HCl in ether dropwise under vigorous stirring until precipitation ceases. Filter the resulting white crystals and dry under vacuum.

Mechanistic Role in CXCR4 Antagonism

The primary application of 1-benzyl-3-methyl-1,4-diazepane is acting as a core structural motif in the synthesis of CXCR4 receptor antagonists [1]. CXCR4 is a G-protein coupled receptor whose natural endogenous ligand is the cytokine CXCL12 (also known as Stromal Cell-Derived Factor-1 or SDF-1)[1].

The Pharmacophore Rationale

To competitively inhibit CXCL12 from binding to CXCR4, a small molecule must project basic amine groups and lipophilic aromatic rings into the receptor's deep, acidic binding pocket. The 1,4-diazepane ring is perfectly suited for this:

  • Conformational Tuning: The 7-membered ring allows the two nitrogen atoms to adopt a specific dihedral angle that aligns with the aspartate residues (Asp171, Asp262) in the CXCR4 pocket.

  • Vector Projection: The 3-methyl group introduces chirality and steric bulk, locking the diazepane ring into a preferred chair-like conformation. The 1-benzyl group anchors the molecule into the hydrophobic sub-pocket of the receptor.

Pathway LIG CXCL12 (SDF-1) REC CXCR4 Receptor LIG->REC Activates GP G-Protein (Gi/o) REC->GP ANT Diazepane Antagonist ANT->REC Blocks MOB Stem Cell Mobilization ANT->MOB Promotes EFF1 Stem Cell Retention GP->EFF1 EFF2 Cancer Metastasis GP->EFF2

Mechanism of CXCR4 antagonists in promoting therapeutic stem cell mobilization.

Applications in Drug Development

Derivatives synthesized from 1-benzyl-3-methyl-1,4-diazepane have demonstrated profound utility across several therapeutic areas:

  • Hematopoietic Stem Cell (HSC) Mobilization: Normally, stem cells are retained in the bone marrow by the local generation of SDF-1, which binds to CXCR4 on the stem cells[2]. By administering a diazepane-based CXCR4 antagonist, this interaction is blocked, causing stem cells to rapidly mobilize into the peripheral blood[2]. This apheresis procedure is critical prior to high-dose chemotherapy for conditions like multiple myeloma and non-Hodgkin's lymphoma, allowing the patient's own stem cells to be harvested and later re-engrafted[2].

  • Oncology & Metastasis Prevention: The CXCR4-SDF-1 axis is a "master regulator" of cancer stem cell trafficking[1]. Tumors in organs that highly express SDF-1 (such as the lungs, liver, and bone marrow) attract CXCR4-expressing cancer cells, leading to metastasis[2]. Antagonists built on the diazepane scaffold are actively investigated to prevent this homing mechanism and sensitize tumors to radiotherapy[1].

  • HIV/AIDS Therapeutics: CXCR4 functions as a critical co-receptor (alongside CD4) for the entry of T-cell line-tropic (X4) HIV-1 strains into host T-cells[1]. Blockade of this receptor by diazepane derivatives prevents viral entry, offering a potent therapeutic avenue for later-stage HIV infections where the highly pathogenic X4 strain predominates[1].

References

  • ChemScene. "342625-71-2 | 1-Benzyl-3-methyl-1,4-diazepane". ChemScene.
  • Proximagen Ltd. "AU2011315498C1 - CXCR4 receptor antagonists".
  • Proximagen Ltd. "EP 2927224 B1 - Receptor antagonists".
  • ChemScene. "2322932-19-2 | (s)-1-Benzyl-3-methyl-1,4-diazepane". ChemScene.
  • Proximagen Ltd. "EP 2927224 B1 - Receptor antagonists (Intermediate 160)".
  • Proximagen Ltd. "AU2011315498C1 - CXCR4 receptor antagonists (Intermediate 160)".

Sources

Exploratory

The Pharmacological Landscape of 1-Benzyl-3-methyl-1,4-diazepane: A Privileged Scaffold for GPCR and Sigma Receptor Modulation

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide Executive Summary: The Structural Rationale of the Diazepane Scaffold In mod...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Document Type: Technical Whitepaper & Methodological Guide

Executive Summary: The Structural Rationale of the Diazepane Scaffold

In modern medicinal chemistry, the seven-membered 1,4-diazepane (homopiperazine) ring is recognized as a "privileged scaffold." Specifically, 1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2) serves as a highly versatile pharmacophore and critical synthetic intermediate in the development of targeted therapeutics [1].

Unlike the rigid six-membered piperazine ring, the 1,4-diazepane system possesses greater conformational flexibility, allowing it to adapt to deep, complex binding pockets of G-protein coupled receptors (GPCRs) and chaperone proteins. The addition of the 3-methyl group introduces a critical stereocenter. This "magic methyl" effect restricts the ring's conformational flipping, locking it into a preferred pseudo-chair conformation that minimizes the entropic penalty upon receptor binding. Concurrently, the 1-benzyl group provides essential lipophilicity, enabling π−π stacking and hydrophobic interactions with aromatic residues (e.g., Tryptophan, Tyrosine) within target binding sites.

This whitepaper details the primary and secondary biological targets of 1-benzyl-3-methyl-1,4-diazepane derivatives, elucidating the mechanistic causality of their binding and providing self-validating experimental protocols for target validation.

Primary Biological Target: The CXCR4 Chemokine Receptor

The most prominently documented biological application of 1-benzyl-3-methyl-1,4-diazepane is its use as a core intermediate in the synthesis of potent CXCR4 receptor antagonists [1].

Mechanistic Causality in CXCR4 Antagonism

CXCR4 is a GPCR that, upon binding its endogenous ligand CXCL12 (SDF-1), activates Gαi​ signaling pathways. This axis is a master regulator of hematopoietic stem cell trafficking and is heavily implicated in cancer metastasis and HIV entry [1]. Diazepane-derived antagonists function by occupying the orthosteric binding pocket of CXCR4. The basic nitrogen of the diazepane ring forms a critical salt bridge with acidic residues (such as Asp171 or Asp262) in the transmembrane helices of CXCR4, while the benzyl moiety occupies an adjacent hydrophobic sub-pocket. This steric blockade prevents CXCL12 from inducing the conformational change necessary for G-protein coupling.

CXCR4_Signaling CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds Antagonist Diazepane Antagonist (1-Benzyl-3-methyl core) Antagonist->CXCR4 Competitively Inhibits G_Protein Gαi Protein Activation CXCR4->G_Protein Activates Calcium Intracellular Ca2+ Flux G_Protein->Calcium Triggers Migration Cell Migration / Metastasis Calcium->Migration Promotes

Figure 1: Mechanism of CXCR4 signaling blockade by diazepane-based antagonists.

Experimental Protocol: FLIPR Calcium Flux Assay for CXCR4

To validate the functional antagonism of diazepane derivatives, a Fluorescent Imaging Plate Reader (FLIPR) assay is utilized. This assay is a self-validating system: it measures real-time intracellular calcium release, distinguishing true functional antagonists from compounds that merely bind the receptor without blocking activation.

Step-by-Step Methodology:

  • Cell Preparation: Culture HEK293 cells stably transfected with human CXCR4 in DMEM supplemented with 10% FBS and geneticin. Seed cells at 10,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C.

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (diluted in assay buffer containing probenecid to prevent dye efflux). Causality: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM ester, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Incubation: Add 10 µL of the 1-benzyl-3-methyl-1,4-diazepane derivative (serially diluted for dose-response) to the wells. Incubate for 30 minutes at room temperature.

  • Agonist Stimulation: Using the FLIPR instrument, inject 10 µL of CXCL12 (EC80 concentration, typically ~10 nM) into all wells simultaneously.

  • Kinetic Readout: Record fluorescence (Ex: 488 nm, Em: 515 nm) continuously for 3 minutes.

  • Data Analysis: Calculate the maximum fluorescence minus baseline. Plot the normalized response against the log of the antagonist concentration to determine the IC50​ .

FLIPR_Workflow Step1 Cell Seeding (HEK293-CXCR4) Step2 Fluo-4 AM Dye Loading Step1->Step2 Step3 Diazepane Ligand Incubation Step2->Step3 Step4 CXCL12 Stimulation Step3->Step4 Step5 Kinetic Readout (Ex488/Em515) Step4->Step5

Figure 2: High-throughput FLIPR workflow for validating GPCR functional antagonism.

Secondary Biological Targets: Sigma Receptors ( σ1​ and σ2​ )

Beyond GPCRs, 1-benzyl-1,4-diazepane derivatives are highly potent ligands for Sigma receptors ( σ1​R and σ2​R /TMEM97)[2, 4]. These chaperone proteins are localized at the mitochondria-associated endoplasmic reticulum membrane (MAM) and are heavily implicated in neuroprotection, Alzheimer's disease, and oncology.

Mechanistic Causality in Sigma Receptor Binding

The classic pharmacophore for Sigma-1 receptor binding requires a basic amine flanked by two hydrophobic regions at specific distances. The 1-benzyl-3-methyl-1,4-diazepane scaffold perfectly satisfies this requirement. The basic nitrogen of the diazepane ring interacts with Glu172 in the σ1​R binding pocket, while the benzyl group fits tightly into the primary hydrophobic pocket formed by Val84, Trp89, and Tyr103. The 3-methyl substitution further enhances subtype selectivity ( σ1​ over σ2​ ) by creating steric bulk that clashes with the narrower binding cleft of the σ2​ receptor [2].

Experimental Protocol: Radioligand Displacement Assay

To quantify the affinity ( Ki​ ) of the diazepane derivatives for Sigma receptors, a competitive radioligand binding assay is employed.

Step-by-Step Methodology:

  • Membrane Preparation: Homogenize rat brain (for σ1​ ) or rat liver (for σ2​ ) in ice-cold 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g for 20 minutes and resuspend the pellet.

  • Radioligand Selection:

    • For σ1​ : Use -pentazocine (2 nM). Causality: (+) -pentazocine is highly selective for σ1​ , preventing confounding signals from σ2​ or opioid receptors.

    • For σ2​ : Use [3H]DTG (3 nM) in the presence of 1 µM (+) -pentazocine to mask σ1​ sites.

  • Incubation: Combine 200 µL of membrane suspension, 50 µL of radioligand, and 50 µL of the diazepane test compound (various concentrations) in a 96-well plate. Incubate at 25°C for 120 minutes to reach equilibrium.

  • Non-Specific Binding (NSB): Define NSB using 10 µM haloperidol, a universal sigma ligand.

  • Filtration & Readout: Terminate the reaction by rapid filtration through Whatman GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding) using a cell harvester. Wash three times with ice-cold buffer.

  • Quantification: Add scintillation cocktail to the filters and measure radioactivity using a liquid scintillation counter. Calculate Ki​ using the Cheng-Prusoff equation.

Tertiary Biological Targets: Histamine H3 Receptors

The 1,4-diazepane core is also a critical structural motif in the design of Histamine H3 receptor antagonists [3]. These receptors are presynaptic autoreceptors in the central nervous system; their antagonism promotes the release of histamine, acetylcholine, and dopamine, offering therapeutic avenues for cognitive disorders and narcolepsy.

Homopiperazine derivatives (such as cyclobutyl-diazepanes) act as basic pharmacophores that anchor to Asp114 in the H3 receptor pocket. The desymmetrization of the homopiperazine ring, often achieved via chiral methyl substitutions (like the 3-methyl group), drastically improves the pharmacokinetic profile and blood-brain barrier (BBB) penetrance of these antagonists [3].

Quantitative Data Presentation

The table below summarizes the comparative binding affinities of optimized 1-benzyl-1,4-diazepane (and closely related homopiperazine) derivatives across the discussed biological targets.

Biological TargetReceptor ClassLigand ScaffoldPrimary Assay ReadoutTypical Affinity ( IC50​ / Ki​ )Clinical Indication
CXCR4 GPCR1-Benzyl-3-methyl-1,4-diazepane derivativesFLIPR Calcium Flux IC50​ : 10 – 45 nMStem cell mobilization, Oncology
Sigma-1 ( σ1​R ) ChaperoneBenzyl-diazepane derivatives -pentazocine displacement Ki​ : 8 – 15 nMNeuroprotection, Alzheimer's
Sigma-2 ( σ2​R ) Transmembrane (TMEM97)Benzyl-diazepane derivatives [3H]DTG displacement Ki​ : 25 – 60 nMAnti-cancer, Cytotoxicity
Histamine H3 GPCRCyclobutyl-1,4-diazepane derivativesRadioligand Binding Ki​ : 5 – 20 nMNarcolepsy, Cognitive disorders

Table 1: Pharmacological profiling of diazepane-derived small molecules across key biological targets.

References

  • Source: European Patent Office (EP2927224B1)
  • Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands Source: ACS Medicinal Chemistry Letters (2019) URL:[Link]

  • Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup Source: The Journal of Organic Chemistry (2010) URL:[Link]

  • Design, Synthesis, and Cytotoxic Assessment of New Haloperidol Analogues as Potential Anticancer Compounds Targeting Sigma Receptors Source: Pharmaceuticals / MDPI (2024) URL:[Link]

Foundational

Homologues and Analogues of 1-Benzyl-3-methyl-1,4-diazepane: Scaffold Expansion in Medicinal Chemistry

Executive Summary In modern medicinal chemistry, escaping the "flatland" of planar, sp2-hybridized molecules is critical for improving target selectivity and reducing off-target toxicity. The 1,4-diazepane core—a seven-m...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern medicinal chemistry, escaping the "flatland" of planar, sp2-hybridized molecules is critical for improving target selectivity and reducing off-target toxicity. The 1,4-diazepane core—a seven-membered heterocyclic homologue of the ubiquitous six-membered piperazine ring—provides distinct conformational flexibility and novel exit vectors for substituents[1]. Among these derivatives, 1-benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2)[2] has emerged as a privileged intermediate. This technical guide explores the pharmacological significance, structural homologues, and self-validating synthetic protocols associated with this critical scaffold.

Pharmacological Significance & Target Pathways

The 1-benzyl-3-methyl-1,4-diazepane scaffold is heavily utilized in the synthesis of high-affinity ligands for complex biological targets, primarily due to its ability to project pharmacophores into deep, lipophilic receptor pockets.

CXCR4 Receptor Antagonism

The interaction between the G-protein coupled receptor CXCR4 and its endogenous ligand SDF-1 (CXCL12) is a master regulator of haematopoietic stem cell (HSC) trafficking and cancer metastasis[3]. 1-Benzyl-3-methyl-1,4-diazepane is a core building block in synthesizing potent CXCR4 antagonists. By inhibiting this axis, these antagonists facilitate the mobilization of stem cells from the bone marrow into the peripheral blood, a critical step prior to harvesting for autologous stem cell transplantation in patients with multiple myeloma or non-Hodgkin's lymphoma[3].

CXCR4_Pathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Activates G_Protein G-Protein (Gαi) CXCR4->G_Protein Transduction Antagonist 1,4-Diazepane Antagonist Antagonist->CXCR4 Inhibits Downstream Stem Cell Mobilization G_Protein->Downstream Effect

CXCR4 signaling pathway and 1,4-diazepane antagonist inhibition mechanism.

Sigma-1 (σ1) Receptor Ligands

Recent conformational expansion studies have utilized 1-benzyl-1,4-diazepane derivatives to target σ1 receptors[4]. These receptors lack homology with other mammalian proteins and act as intracellular signal transduction amplifiers. Diazepane-based σ1 ligands demonstrate high affinity, low cytotoxicity, and potent antioxidant activity (measured via ABTS and H2O2 radical scavenging), making them promising neuroprotective agents[4].

Structural Homologues and Analogues

The transition from a 6-membered to a 7-membered ring drastically alters the physicochemical properties and spatial geometry of the molecule.

  • Homologues (Piperazines): Piperazine is the direct 6-membered homologue. While synthetically easier to access, it occupies a more restricted conformational space[1].

  • Analogues (1,4-Oxazepanes): Replacing one nitrogen atom in the diazepane ring with an oxygen yields a 1,4-oxazepane, which serves as a homologue to morpholine. These are synthesized via [4+3]-cyclization and are also widespread in medicinal chemistry[5].

Quantitative Physicochemical Comparison

To understand the Structure-Activity Relationship (SAR), we must analyze the quantitative metrics of the 1-benzyl-3-methyl-1,4-diazepane scaffold. The N1-benzyl group provides essential lipophilicity for π-π stacking, while the C3-methyl group introduces a chiral center (e.g., the (S)-enantiomer) that dictates the spatial trajectory of the N4 substituent[6].

Compound NameCAS NumberMolecular WeightTPSA (Ų)LogPH-Bond DonorsH-Bond Acceptors
1-Benzyl-3-methyl-1,4-diazepane342625-71-2[2]204.3115.27~1.8712
(S)-1-Benzyl-3-methyl-1,4-diazepane2322932-19-2[6]204.3115.271.870412
1-Boc-1,4-diazepane112275-50-0[4]200.2841.571.1213

Synthetic Methodologies & Self-Validating Protocols

The synthesis of 1,4-diazepanes is kinetically and energetically more challenging than their piperazine counterparts[1]. Below are two field-proven methodologies, complete with causality and self-validation steps.

Protocol A: Classical Lactam Reduction (Targeting 1-Benzyl-3-methyl-1,4-diazepane)

This protocol utilizes a strong hydride donor to reduce a dione/lactam precursor (e.g., Intermediate 160) into the saturated diazepane core[3].

Step-by-Step Methodology:

  • Preparation: Dissolve the lactam precursor (4.86 g, 22.3 mmol) in 100 mL of anhydrous diethyl ether (Et2O) under an inert argon atmosphere[3].

  • Reduction: Dropwise addition of Lithium Aluminum Hydride (LiAlH4) (11.7 mL, 4.0 M in Et2O, 46.8 mmol) over 10 minutes[3].

    • Causality: LiAlH4 is selected because milder reducing agents (like NaBH4) cannot overcome the resonance stabilization of the lactam carbonyl to yield the fully saturated amine.

  • Reaction: Stir the mixture continuously for 4 hours at room temperature.

  • Quench: Carefully quench the reaction with a stoichiometric amount of cold water.

    • Causality: Water reacts with unreacted LiAlH4 to form insoluble aluminum salts, safely neutralizing the highly reactive hydride and preventing over-pressurization.

  • Workup: Filter the mixture, dry the organic layer over anhydrous MgSO4, and concentrate in vacuo[3].

  • Self-Validation System: Monitor the reaction via Thin Layer Chromatography (TLC) using a ninhydrin stain; the disappearance of the UV-active lactam and the emergence of a ninhydrin-positive secondary amine spot confirms conversion. Post-workup, validate via LC-MS to confirm the exact mass [M+H]+ of 205.31.

Synthetic_Workflow Lactam Intermediate 160 (Lactam Precursor) Reduction Reduction LiAlH4 in Et2O Lactam->Reduction Quench Quench & Filter H2O, MgSO4 Reduction->Quench Product 1-Benzyl-3-methyl- 1,4-diazepane Quench->Product

Step-by-step synthetic workflow for 1-benzyl-3-methyl-1,4-diazepane via LiAlH4 reduction.

Protocol B: Advanced Catalytic Hydrogen Borrowing

A modern, atom-economical approach to synthesize 1,4-diazacycles directly from diols and diamines using a (pyridyl)phosphine-ligated Ruthenium(II) catalyst[1].

Step-by-Step Methodology:

  • Preparation: Combine the starting diamine and diol in a sealed reaction vessel with the Ru(II) catalyst (complex 1)[1].

  • Oxidation (In Situ): The Ru(II) catalyst temporarily removes hydrogen from the diol, generating a highly reactive aldehyde intermediate[1].

    • Causality: This bypasses the need for toxic, pre-activated electrophiles (like alkyl halides), relying instead on transient, internally generated electrophiles.

  • Cyclization: The diamine undergoes nucleophilic attack on the transient aldehyde, followed by cyclization.

  • Reduction: The catalyst returns the "borrowed" hydrogen to the cyclic iminium intermediate, yielding the saturated 1,4-diazepane and water as the sole byproduct[1].

  • Self-Validation System: Conversion is validated in situ via 1H NMR aliquots, tracking the disappearance of the intermediate aldehyde proton signal (~9.5 ppm) and the emergence of the distinct multiplet signals corresponding to the saturated 7-membered diazepane ring.

Hydrogen_Borrowing Diol Diol + Diamine RuCat Ru(II) Catalyst Diol->RuCat Intermediate Aldehyde Intermediate RuCat->Intermediate -H2 (Oxidation) Product 1,4-Diazepane Core Intermediate->Product +H2 (Reduction)

Ruthenium-catalyzed hydrogen borrowing mechanism for 1,4-diazepane synthesis.

References

  • [2] ChemScene. 342625-71-2 | 1-Benzyl-3-methyl-1,4-diazepane. Available at:

  • [6] ChemScene. 2322932-19-2 | (s)-1-Benzyl-3-methyl-1,4-diazepane. Available at:

  • [3] European Patent Office. EP 2927224 B1: CXCR4 receptor antagonists. Available at:

  • [5] Enamine. Oxazepines fused with another heterocycles by e or f edge. Available at:

  • [4] ACS Medicinal Chemistry Letters. Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. Available at:

  • [1] Organic Letters. Synthesis of 1,4-Diazacycles by Hydrogen Borrowing. Available at:

Sources

Protocols & Analytical Methods

Method

Application Note &amp; Synthesis Protocol: 1-Benzyl-3-methyl-1,4-diazepane

Introduction & Therapeutic Context 1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2) is a critical synthetic building block and a privileged scaffold in modern medicinal chemistry. The 1,4-diazepane (homopiperazine) rin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Therapeutic Context

1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2) is a critical synthetic building block and a privileged scaffold in modern medicinal chemistry. The 1,4-diazepane (homopiperazine) ring provides distinct conformational flexibility compared to traditional piperazine systems, allowing for novel spatial arrangements of pharmacophores. This structural motif has gained significant traction in the development of highly potent CXCR4 (C-X-C chemokine receptor type 4) antagonists [1].

The CXCR4 receptor and its endogenous ligand, stromal-derived factor-1 (SDF-1/CXCL12), form a biological axis that regulates the trafficking of hematopoietic stem cells (HSCs) and cancer stem cells. Disrupting this axis using small-molecule antagonists—often synthesized utilizing 1-benzyl-3-methyl-1,4-diazepane as a core intermediate—promotes the mobilization of stem cells into the peripheral blood for apheresis and actively inhibits cancer metastasis [2].

CXCR4_Pathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Activates Downstream Intracellular Signaling (PI3K/AKT, MAPK) CXCR4->Downstream Triggers Antagonist CXCR4 Antagonist (Diazepane deriv.) Antagonist->CXCR4 Blocks Effect Stem Cell Mobilization & Metastasis Inhibition Downstream->Effect Mediates

Biological rationale: CXCR4/SDF-1 signaling axis and antagonist intervention.

Synthetic Strategy & Mechanistic Rationale

The synthesis of 1-benzyl-3-methyl-1,4-diazepane is achieved via a robust, high-yielding two-step sequence starting from the commercially available 1-benzyl-3-methyl-piperidin-4-one.

Step 1: Ring Expansion via Schmidt Reaction The initial step involves the expansion of the six-membered piperidone ring to a seven-membered lactam (1-benzyl-3-methyl-1,4-diazepan-5-one) using the Schmidt reaction.

  • Mechanistic Causality: The reaction utilizes hydrazoic acid (HN₃), generated in situ from sodium azide (NaN₃) and concentrated sulfuric acid (H₂SO₄). The acid protonates the ketone, facilitating the nucleophilic attack of HN₃. Subsequent dehydration and nitrogen gas (N₂) expulsion drive the alkyl migration.

  • Regioselectivity: In 3-substituted piperidones, the migration of the more substituted carbon is generally favored, yielding the 1,4-diazepan-5-one regioisomer with high selectivity (>90% yield) [1].

Step 2: Lactam Reduction The resulting lactam is reduced to the target 1,4-diazepane using lithium aluminum hydride (LiAlH₄).

  • Mechanistic Causality: Lactams are highly stable amides that require strong nucleophilic hydride donors for complete reduction to the corresponding secondary amines. LiAlH₄ is selected over milder agents (e.g., NaBH₄) to ensure complete conversion of the carbonyl group to a methylene (-CH₂-) bridge.

  • Chemoselectivity: The N-benzyl protecting group is highly stable to LiAlH₄ reduction, ensuring that this critical protecting group remains intact for downstream orthogonal functionalization [3].

Synthesis_Workflow SM 1-Benzyl-3-methyl-piperidin-4-one (Starting Material) Step1_Reagents NaN3, conc. H2SO4 CHCl3, 0°C to RT to 50°C SM->Step1_Reagents Schmidt Reaction Int1 1-Benzyl-3-methyl-1,4-diazepan-5-one (Lactam Intermediate, 91% Yield) Step1_Reagents->Int1 Step2_Reagents LiAlH4 (4.0 M in Et2O) Et2O, RT, 4 h Int1->Step2_Reagents Lactam Reduction Product 1-Benzyl-3-methyl-1,4-diazepane (Final Product, 91% Yield) Step2_Reagents->Product

Two-step synthetic workflow for 1-benzyl-3-methyl-1,4-diazepane.

Quantitative Data & Reaction Parameters

The following table summarizes the stoichiometric and thermodynamic parameters for the synthesis workflow [1].

StepReactantReagents & SolventsEquivalentsTemp / TimeYield
1 1-Benzyl-3-methyl-piperidin-4-oneNaN₃, conc. H₂SO₄, CHCl₃2.0 eq NaN₃0 °C → RT (18 h) → 50 °C (2 h)91%
2 1-Benzyl-3-methyl-1,4-diazepan-5-oneLiAlH₄ (4.0 M in Et₂O), Et₂O2.1 eq LiAlH₄RT (4 h)91%

Experimental Protocols

Safety Warning: Step 1 generates Hydrazoic acid (HN₃), which is highly toxic, volatile, and explosive. Step 2 utilizes LiAlH₄, which reacts violently with moisture. Both procedures must be performed in a certified fume hood behind a blast shield using rigorous anhydrous techniques.

Protocol 1: Synthesis of 1-Benzyl-3-methyl-1,4-diazepan-5-one (Intermediate)
  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, dissolve 1-benzyl-3-methyl-piperidin-4-one (5.00 g, 24.6 mmol) in anhydrous chloroform (CHCl₃, 50 mL).

  • Acid Addition: Cool the reaction mixture to 0 °C using an ice-water bath. Slowly add concentrated sulfuric acid (H₂SO₄, 12 mL) dropwise over 15 minutes to prevent uncontrolled exotherms.

  • Azide Addition: Carefully add sodium azide (NaN₃, 3.20 g, 49.2 mmol) portionwise over 10 minutes. Note: Ensure vigorous stirring to prevent local accumulation of unreacted azide.

  • Reaction: Remove the ice bath and allow the mixture to stir at room temperature (RT) for 18 hours. Subsequently, heat the mixture to 50 °C for 2 hours to drive the reaction to completion.

  • Workup: Cool the mixture to 0 °C and cautiously pour it over crushed ice (120 mL). Neutralize the highly acidic aqueous phase to pH ~8 using a concentrated NaOH solution.

  • Extraction: Extract the aqueous layer with dichloromethane (DCM, 2 x 50 mL). Combine the organic layers, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate in vacuo to yield the crude lactam as an off-white solid (4.86 g, 91%).

Protocol 2: Synthesis of 1-Benzyl-3-methyl-1,4-diazepane (Final Product)
  • Preparation: In an oven-dried, argon-purged flask, dissolve the intermediate 1-benzyl-3-methyl-1,4-diazepan-5-one (4.86 g, 22.3 mmol) in anhydrous diethyl ether (Et₂O, 100 mL).

  • Reduction: Cool the solution to 0 °C. Add LiAlH₄ (11.7 mL of a 4.0 M solution in Et₂O, 46.8 mmol) dropwise over 10 minutes via a syringe.

  • Reaction: Remove the cooling bath and stir the reaction mixture at RT for 4 hours. Monitor the disappearance of the lactam carbonyl peak via IR spectroscopy or TLC.

  • Quenching (Fieser Method): Expert Note: While some patent literature cites a direct water quench [1], this is hazardous at scale and forms unfilterable emulsions. The Fieser method is strongly recommended for safety and yield optimization.

    • Cool the reaction to 0 °C.

    • Slowly add 1.8 mL of distilled H₂O dropwise (Caution: vigorous H₂ evolution).

    • Add 1.8 mL of 15% aqueous NaOH dropwise.

    • Add 5.4 mL of distilled H₂O dropwise.

    • Stir vigorously for 15 minutes until the aluminum salts precipitate as a granular white solid.

  • Isolation: Filter the mixture through a pad of Celite, washing the filter cake thoroughly with Et₂O. Dry the combined filtrate over MgSO₄ and concentrate in vacuo to yield the final product as a crude oil (4.15 g, 91%), which can be further purified via vacuum distillation or column chromatography if >95% purity is required [3].

References

  • Brown, G., et al. (2012). CXCR4 receptor antagonists. World Intellectual Property Organization. Patent WO2012049277A1.
  • Brown, G., et al. (2015). Receptor antagonists. European Patent Office. Patent EP2927224B1.
Application

High-Yield Chiral Resolution of Racemic 1-Benzyl-5-methyl-1,4-diazepane: A Scalable Protocol for Suvorexant Intermediates

Executive Summary The chiral heterocyclic compound 1-benzyl-5-methyl-1,4-diazepane is a critical advanced intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist utilized for the treatment of insom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The chiral heterocyclic compound 1-benzyl-5-methyl-1,4-diazepane is a critical advanced intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist utilized for the treatment of insomnia [1]. While the diazepane ring provides necessary conformational flexibility for biological target interaction, the precise (R)-configuration at the C5 stereocenter is absolute for the pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) [3].

This application note provides a comprehensive, field-proven protocol for the classical chiral resolution of racemic 1-benzyl-5-methyl-1,4-diazepane. By leveraging thermodynamic control during diastereomeric salt formation, this self-validating workflow ensures high enantiomeric excess (ee > 99%) and scalable yields suitable for drug development professionals.

Mechanistic Rationale & Strategy

The separation of enantiomers from a racemic mixture of 1-benzyl-5-methyl-1,4-diazepane relies on classical resolution via diastereomeric salt formation. When the racemate is reacted with a chiral resolving agent—most effectively (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) or D-Tartaric acid —two distinct diastereomeric salts are formed [2].

Because diastereomers possess different physical properties (unlike enantiomers), they exhibit differential solubility in specific solvent matrices. The (R)-enantiomer forms a highly crystalline, less soluble salt with the D-tartaric acid derivative, allowing it to preferentially precipitate from a carefully tuned solvent system (typically Tetrahydrofuran or a Methanol/Water blend) [2][4]. The thermodynamic preference of this crystallization is highly dependent on the cooling gradient; rapid cooling leads to kinetic trapping of the (S)-isomer, whereas a controlled, slow cooling ramp ensures high enantiopurity.

Workflow Visualization

ResolutionWorkflow Racemate Racemic 1-benzyl-5-methyl- 1,4-diazepane SaltFormation Diastereomeric Salt Formation (Heating to 60-80°C) Racemate->SaltFormation ResolvingAgent (+)-Dibenzoyl-D-tartaric acid (DBTA) in THF/MeOH ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cooling to 5-10°C) SaltFormation->Crystallization Filtration Filtration & Washing (Isolating (R)-Salt) Crystallization->Filtration Freebasing Freebasing (aq. NaHCO3) & Organic Extraction (DCM) Filtration->Freebasing Product Pure (R)-1-benzyl-5-methyl- 1,4-diazepane (>99% ee) Freebasing->Product

Caption: Step-by-step workflow for the chiral resolution and isolation of (R)-1-benzyl-5-methyl-1,4-diazepane.

Comparative Analysis of Resolving Agents

Selecting the correct resolving agent and solvent system is the most critical variable in this protocol. The table below summarizes quantitative data for commonly utilized systems in the resolution of this specific diazepane derivative.

Resolving AgentOptimal Solvent SystemTarget EnantiomerTypical Yield (%)*Typical ee (%)Reference
(+)-Dibenzoyl-D-tartaric acid (DBTA) THF / Methanol(R)-isomer38 - 42%> 98%[4]
D-Tartaric Acid Methanol / Water (1:5)(R)-isomer30 - 35%> 95%[2]
Camphor sulfonic acid (CSA) Ethanol(R)-isomer~ 25%> 90%[2]

*Note: Maximum theoretical yield for a classical resolution is 50%. Yields >40% are considered highly optimized.

Detailed Experimental Protocol

This self-validating protocol utilizes (+)-2,3-Dibenzoyl-D-tartaric acid (DBTA) due to its superior performance in yielding high enantiomeric excess for the (R)-isomer [4].

Step 1: Diastereomeric Salt Formation

Causality Insight: Operating at a slight sub-stoichiometric ratio of the resolving agent (0.85 to 0.95 eq) acts as a thermodynamic filter. It forces competition, ensuring that only the most thermodynamically stable salt (the (R)-isomer salt) crystallizes, thereby artificially boosting the ee of the first crop.

  • Charge the Reactor: To a clean, dry round-bottom flask under a nitrogen atmosphere, add 15.0 g (0.073 moles) of racemic 1-benzyl-5-methyl-1,4-diazepane.

  • Solvent Addition: Add 40 mL of anhydrous Tetrahydrofuran (THF) and stir at 20–25 °C until completely homogenized.

  • Resolving Agent Preparation: In a separate vessel, dissolve 24.8 g (0.069 moles, ~0.95 eq) of (+)-2,3-Dibenzoyl-D-tartaric acid in 35 mL of THF. (Note: A small amount of methanol can be added if dissolution is sluggish).

  • Addition & Equilibration: Add the DBTA solution dropwise to the racemate solution over 30 minutes, maintaining the internal temperature below 30 °C.

  • Heating: Slowly raise the temperature to 60–65 °C and hold for 2 hours to ensure the complete dissolution and thermodynamic equilibration of the diastereomeric complexes.

Step 2: Fractional Crystallization

Causality Insight: The cooling profile dictates the purity of the crystal lattice. Rapid cooling causes supersaturation and the kinetic co-precipitation of the (S)-isomer. A controlled ramp allows the (R)-salt to build a highly ordered, exclusive crystal lattice.

  • Controlled Cooling: Initiate a cooling ramp of 10 °C per hour, bringing the internal temperature from 65 °C down to 20 °C.

  • Seeding (Optional but Recommended): At approximately 45 °C, introduce 0.1% w/w of pure (R)-1-benzyl-5-methyl-1,4-diazepane DBTA salt crystals to induce controlled nucleation.

  • Deep Chilling: Once at 20 °C, further cool the slurry to 5–10 °C using an ice-water bath and age the mixture for 4 hours.

  • Isolation: Filter the precipitated salt under vacuum. Wash the filter cake with two 15 mL portions of ice-cold THF (0–5 °C) to displace the mother liquor containing the unwanted (S)-enantiomer.

Step 3: Salt Breaking (Freebasing) and Extraction

Causality Insight: Strong bases (like NaOH) can cause localized heating and potential degradation of the diazepane ring. Using a mild base like saturated aqueous NaHCO3​ safely disrupts the ionic bonds of the tartrate salt without compromising the structural integrity of the heterocycle [4].

  • Suspension: Transfer the isolated filter cake into a separatory funnel and suspend it in 100 mL of purified water.

  • Neutralization: Slowly add saturated aqueous sodium bicarbonate ( NaHCO3​ ) until the aqueous phase stabilizes at pH 8.0–8.5.

  • Extraction: Extract the liberated free base with Dichloromethane (DCM) (3 × 100 mL).

  • Drying & Concentration: Combine the organic layers, dry over anhydrous sodium sulfate ( Na2​SO4​ ), filter, and concentrate under reduced pressure at 45–50 °C.

  • Yield: The process yields pure (R)-1-benzyl-5-methyl-1,4-diazepane as a pale brown syrup.

Step 4: Analytical Verification (Self-Validation)

To validate the success of the resolution, the enantiomeric excess must be quantified. If the ee is below 98%, the product should be subjected to a second recrystallization step using the same THF/MeOH solvent system.

  • Technique: Chiral High-Performance Liquid Chromatography (HPLC)

  • Column: Chiralpak AD-H (250 × 4.6 mm, 5 µm)

  • Mobile Phase: Hexane / Isopropanol / Diethylamine (90:10:0.1 v/v/v)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 220 nm

  • Expected Result: The (R)-enantiomer typically elutes as the major peak, demonstrating >98% peak area relative to the (S)-enantiomer.

References

  • BenchChem. Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide.
  • Google Patents. WO2024201424A1 - Process for the preparation of suvorexant.
  • RHHZ. Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate.
  • Google Patents. WO2015008218A2 - Process for the preparation of suvorexant and intermediates useful in...
Method

Application Note: Experimental Protocol for 1-Benzyl-4-methyl-1,4-diazepane Salt Formation and Screening

Introduction & Rationale 1-Benzyl-4-methyl-1,4-diazepane (a homopiperazine derivative) is a highly versatile diamine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) s...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

1-Benzyl-4-methyl-1,4-diazepane (a homopiperazine derivative) is a highly versatile diamine building block utilized extensively in medicinal chemistry and active pharmaceutical ingredient (API) synthesis. In its free base form, this compound typically exists as a viscous liquid at room temperature. Liquid free bases present significant developmental bottlenecks: oils are notoriously difficult to purify, characterize, transport, and formulate into solid oral dosage forms[1].

To overcome these liabilities, converting the liquid free base into a stable, crystalline pharmaceutical salt is a critical path forward. Salt formation not only facilitates solid-state isolation but also provides the opportunity to optimize the compound's physicochemical properties, including aqueous solubility, dissolution rate, chemical stability, and hygroscopicity[2].

The fundamental principle guiding this process is the pKa​ rule : for successful and stable salt formation, the pKa​ of the acidic counterion must be at least 2 to 3 pH units lower than the pKa​ of the basic center on the API[1][3]. 1-Benzyl-4-methyl-1,4-diazepane possesses two tertiary amine centers. The primary protonation site typically exhibits a pKa​ around 8.5–9.5, while the secondary protonation site has a significantly lower pKa​ (approximately 5.0–6.0) due to electrostatic repulsion. This dual-basicity dictates that both mono-salts and di-salts can be targeted, depending on the stoichiometric ratio and the strength of the selected acid.

Counterion Selection Strategy

Selecting the optimal counterion is a multi-dimensional optimization problem. While hydrochloride (HCl) and sodium remain the most prevalent counterions in approved drugs (comprising over 50% of marketed salts)[1], relying solely on HCl can sometimes lead to highly hygroscopic solids or suppressed solubility in the gastrointestinal tract due to the common-ion effect. Therefore, a diverse panel of pharmaceutically acceptable acids must be screened to identify the optimal solid-state form[4].

Quantitative Counterion Profiling

The following table summarizes the rational selection of counterions based on their pKa​ values and the expected thermodynamic outcomes for 1-benzyl-4-methyl-1,4-diazepane.

Acid Counterion pKa1​ / pKa2​ Eq. UsedExpected Salt TypeCausality & Mechanistic Rationale
Hydrochloric Acid -6.11.0, 2.1Mono / DiStrong acid ( ΔpKa​≫3 ); high probability of crystalline di-salt formation.
Methanesulfonic Acid -1.91.0, 2.1Mono / DiExcellent for highly basic amines; mesylates often yield highly soluble, stable lattices.
Fumaric Acid 3.0 / 4.41.0MonoWeaker acid; ideal for mono-salt formation. Reduces hygroscopicity via strong hydrogen bonding.
L-Tartaric Acid 3.0 / 4.41.0MonoChiral acid; introduces robust 3D hydrogen-bonding networks, often yielding high-melting crystals.
Citric Acid 3.1 / 4.81.0MonoPolyprotic; excellent buffering capacity, though sometimes prone to amorphous precipitation.

Experimental Workflow & Visualization

Workflow FB 1-Benzyl-4-methyl-1,4-diazepane (Liquid Free Base) pKa Physicochemical Profiling (pKa1 ~5.5, pKa2 ~9.0) FB->pKa Mono Mono-Salt Screening (1 eq. Acid) pKa->Mono Weak/Strong Acids Di Di-Salt Screening (2+ eq. Acid) pKa->Di Strong Acids Cryst Crystallization Methods (Cooling, Evaporation, Anti-solvent) Mono->Cryst Di->Cryst Char Solid-State Characterization (XRPD, DSC, TGA, NMR) Cryst->Char Solid Isolation Lead Lead Salt Candidates (e.g., Di-HCl, Fumarate) Char->Lead Data Evaluation

Figure 1: High-throughput salt screening workflow for 1-benzyl-4-methyl-1,4-diazepane.

Step-by-Step Experimental Protocols

Tier 1: High-Throughput Microscale Salt Screening

Objective: To rapidly identify which acid-solvent combinations yield crystalline solids rather than oils or amorphous powders.

  • Preparation of Free Base Stock: Dissolve 1-benzyl-4-methyl-1,4-diazepane in a moderately polar, water-miscible solvent (e.g., Tetrahydrofuran or Ethanol) to a concentration of 0.5 M.

  • Acid Dispensing: Into a 96-well glass vial plate, dispense the selected acids as 0.5 M solutions in Ethanol or Water. Use 1.05 equivalents for mono-salt screening and 2.1 equivalents for di-salt screening.

  • Mixing & Reaction: Add 100 µL of the free base stock to each vial. Seal the plate and agitate at 400 rpm at 25 °C for 2 hours.

    • Causality: This incubation period allows sufficient time for complete acid-base proton transfer and the formation of initial nucleation clusters.

  • Crystallization Induction:

    • Evaporation: Unseal the plate and allow slow evaporation under a gentle nitrogen stream for 48 hours.

    • Anti-solvent Addition: For wells that remain clear solutions, add 200 µL of an anti-solvent (e.g., Methyl tert-butyl ether, MTBE).

    • Causality: MTBE abruptly lowers the dielectric constant of the medium, drastically reducing the thermodynamic solubility of the ionic salt and forcing supersaturation.

  • Harvesting: Centrifuge the plate, decant the supernatant, and dry the solids in a vacuum oven at 40 °C for 12 hours.

Tier 2: Scale-Up and Isolation of Lead Candidates

Objective: To produce gram-scale quantities of the most promising salts (e.g., Di-hydrochloride or Mono-fumarate) for rigorous solid-state characterization.

  • Reaction Setup: Charge a 50 mL round-bottom flask with 1.0 g (approx. 4.9 mmol) of 1-benzyl-4-methyl-1,4-diazepane and 10 mL of Isopropyl Acetate (IPAc).

    • Causality: IPAc is chosen because its moderate polarity allows the lipophilic free base to dissolve completely, while the highly polar salt will readily precipitate out of solution.

  • Acid Addition (Example: Di-HCl): Cool the solution to 0–5 °C using an ice bath. Slowly add 2.5 equivalents of HCl in Isopropanol (5-6 N) dropwise over 15 minutes.

    • Causality: Salt formation is highly exothermic. Cooling prevents solvent boil-off and minimizes the risk of thermal degradation or impurity formation.

  • Aging and Cooling: Stir the suspension at the target temperature for 1 hour, then slowly cool to 5 °C at a rate of 0.5 °C/min.

    • Causality: Controlled cooling keeps the system in the metastable zone, promoting the growth of larger, highly pure crystals rather than trapping impurities in rapid amorphous precipitation.

  • Filtration and Washing: Filter the resulting solid through a Büchner funnel. Wash the filter cake with 2 x 5 mL of cold MTBE to remove unreacted free base and residual solvent.

  • Drying: Dry under vacuum at 50 °C until a constant weight is achieved.

Solid-State Characterization (The Self-Validating System)

To ensure scientific integrity, the protocol must function as a self-validating system. The outputs of the characterization phase must directly validate the assumptions made during the screening phase.

  • X-Ray Powder Diffraction (XRPD): Used to confirm true crystallinity. If the XRPD yields a distinct diffraction pattern lacking the peaks of the pure solid acid, it validates that a new crystalline phase (the salt) has formed, rather than a physical mixture.

  • Differential Scanning Calorimetry (DSC): Evaluates the melting point and thermal stability. A sharp, single endothermic peak indicates a highly crystalline, pure salt. Multiple peaks may indicate polymorphs, hydrates, or an incomplete reaction.

  • Proton Nuclear Magnetic Resonance ( 1H -NMR): Crucial for verifying stoichiometry. By integrating the aromatic benzyl protons against the counterion protons (e.g., the alkene protons of fumaric acid), the exact stoichiometry (mono- vs. di-salt) is validated. Furthermore, the chemical shift of the protons adjacent to the nitrogen atoms will shift downfield due to protonation, confirming the site of salt formation.

Mechanistic Insights: Disproportionation and Hygroscopicity

When dealing with diamines like 1-benzyl-4-methyl-1,4-diazepane, the risk of salt disproportionation (the conversion of the salt back to its free base form) during formulation or storage is a critical liability[5]. This typically occurs if the microenvironmental pH of the formulation exceeds the pHmax​ of the salt, often triggered by basic excipients or moisture[5].

Furthermore, di-hydrochloride salts of polyamines are notoriously hygroscopic. If the di-HCl salt deliquesces at >60% Relative Humidity (RH), it is advisable to pivot to a mono-mesylate or mono-tartrate salt. These alternative counterions often exhibit higher lattice energies and lower moisture uptake due to extensive intermolecular hydrogen bonding networks, thereby safeguarding the critical quality attributes of the API[6].

References

1.[1] Title: Salt Selection in Drug Development | Pharmaceutical Technology Source: Pharmaceutical Technology URL: [Link]

2.[3] Title: Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations Source: NIH / Molecules URL: [Link]

3.[4] Title: Pharmaceutical Salts Optimization of Solubility or Even More? Source: American Pharmaceutical Review URL: [Link]

4.[2] Title: Salt Selection and Optimisation Procedures for Pharmaceutical New Chemical Entities Source: USPTO / Organic Process Research & Development URL: [Link]

5.[6] Title: Pharmaceutical salts of small molecule drugs: opportunities and challenges Source: European Pharmaceutical Review URL: [Link]

6.[5] Title: Stability of pharmaceutical salts in solid oral dosage forms Source: Academia.edu URL: [Link]

Sources

Application

Application Note: Fractional Crystallization and Chiral Resolution of 1-Benzyl-5-methyl-1,4-diazepane

Target Audience: Researchers, scientists, and drug development professionals. Introduction & Scientific Rationale 1-Benzyl-5-methyl-1,4-diazepane is a critical chiral building block and advanced intermediate in the synth...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, scientists, and drug development professionals.

Introduction & Scientific Rationale

1-Benzyl-5-methyl-1,4-diazepane is a critical chiral building block and advanced intermediate in the synthesis of Suvorexant, a dual orexin receptor antagonist prescribed for the treatment of insomnia [1, 4]. The pharmacological efficacy and target binding affinity of Suvorexant are strictly dependent on the (R)-configuration of the diazepane ring. While asymmetric synthesis routes (such as asymmetric reductive amination) exist, the classical resolution of racemic 1-benzyl-5-methyl-1,4-diazepane via fractional crystallization remains a highly scalable, cost-effective, and thermodynamically controlled approach for industrial active pharmaceutical ingredient (API) manufacturing [2].

Causality in Resolving Agent Selection: The resolution process relies on the formation of diastereomeric salts using a chiral acid. (+)-Dibenzoyl-D-tartaric acid ((+)-DBTA) and D-tartaric acid are the premier resolving agents for this specific scaffold [2, 3]. The addition of (+)-DBTA to the racemic amine generates two diastereomeric salts: the (R)-amine•(+)-DBTA salt and the (S)-amine•(+)-DBTA salt. The bulky, electron-rich benzoyl groups of DBTA restrict the conformational flexibility of the seven-membered diazepane ring during crystal packing. This steric constraint maximizes the difference in lattice energies and solubility profiles between the two diastereomers. Consequently, the (R)-amine•(+)-DBTA salt exhibits significantly lower solubility in moderately polar solvent systems (e.g., Tetrahydrofuran/Methanol), driving its preferential precipitation under thermodynamic control.

Materials and Reagents

  • Substrate: Racemic (±)-1-benzyl-5-methyl-1,4-diazepane (Chemical purity >98%)

  • Resolving Agent: (+)-2,3-Dibenzoyl-D-tartaric acid ((+)-DBTA) or D-Tartaric acid

  • Solvents: Tetrahydrofuran (THF, anhydrous), Methanol (MeOH, HPLC grade), Ethyl Acetate (EtOAc), Purified Water

  • Reagents: Sodium Hydroxide (NaOH, 3M aqueous solution), Saturated Sodium Chloride (Brine), Anhydrous Sodium Sulfate (Na₂SO₄)

Experimental Protocol

Note: This protocol is designed as a self-validating system. The successful execution of Stage 3 strictly depends on the thermodynamic equilibrium achieved in Stage 2, which must be subsequently verified in Stage 4.

Stage 1: Diastereomeric Salt Formation
  • Dissolution: Charge a clean, dry jacketed reactor with racemic 1-benzyl-5-methyl-1,4-diazepane (1.0 equivalent) and dissolve it in a THF/MeOH mixture (4:1 v/v, 5 volumes relative to substrate weight).

  • Acid Addition: In a separate vessel, dissolve (+)-DBTA (0.90 to 1.0 equivalent) in THF (3 volumes). Add the (+)-DBTA solution dropwise to the amine solution over 30 minutes while maintaining the internal temperature at 40°C.

    • Causality Check: Slow, controlled addition prevents localized supersaturation. Rapid addition can lead to kinetic trapping and the co-precipitation of the undesired (S)-amine salt, ruining the optical purity of the first crop.

Stage 2: Fractional Crystallization & Seeding
  • Heating: Heat the reaction mixture to 60°C (mild reflux) for 1 hour to ensure complete salt formation and total dissolution of any premature precipitates.

  • Controlled Cooling: Cool the mixture linearly to 45°C over 2 hours.

  • Seeding: Introduce 0.5% w/w of pure (R)-amine•(+)-DBTA seed crystals to the mixture.

    • Causality Check: Seeding bypasses the primary nucleation energy barrier. By providing a pre-existing crystal lattice, the crystallization is forced to proceed exclusively along the desired thermodynamic pathway, drastically improving the enantiomeric excess (ee) and preventing oiling-out.

  • Final Cooling: Continue cooling the suspension linearly to 5°C over 4 hours. Hold the suspension at 5°C for 2 hours to maximize yield.

  • Isolation: Filter the resulting suspension under vacuum. Wash the filter cake with cold THF (2 volumes). The mother liquor (highly enriched in the (S)-enantiomer) is retained for potential racemization and recycling.

Stage 3: Salt Breakage (Liberation of the Free Base)
  • Suspension: Suspend the isolated (R)-amine•(+)-DBTA salt in EtOAc (5 volumes) and Water (5 volumes).

  • Basification: Slowly add 3M aqueous NaOH under vigorous stirring until the aqueous phase reaches pH 11-12.

    • Causality Check: The strong base deprotonates the diazepane nitrogen, breaking the ionic lattice. The neutral (R)-1-benzyl-5-methyl-1,4-diazepane selectively partitions into the organic EtOAc layer, while the highly polar sodium salt of DBTA remains entirely in the aqueous layer, ensuring a clean phase separation.

  • Extraction: Separate the layers. Extract the aqueous layer once more with EtOAc (2 volumes) to ensure complete recovery.

  • Concentration: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the pure (R)-1-benzyl-5-methyl-1,4-diazepane as a pale oil.

Stage 4: Analytical Verification
  • Chiral HPLC: Analyze the free base using a chiral stationary phase (e.g., Chiralcel OD-H). If the ee is <98%, the system has failed its validation threshold; the material must be subjected to a second recrystallization cycle using the same solvent system prior to final salt breakage.

Data Presentation

Table 1: Physicochemical Properties of Diazepane Derivatives

ComponentMolecular FormulaMolecular Weight ( g/mol )Stereocenter ConfigurationRole in Protocol
(±)-1-Benzyl-5-methyl-1,4-diazepaneC₁₃H₂₀N₂204.32Racemic (R/S)Starting Material
(+)-Dibenzoyl-D-tartaric acidC₁₈H₁₄O₈358.30(2S, 3S)Resolving Agent
(R)-Amine•(+)-DBTA SaltC₃₁H₃₄N₂O₈562.62(5R, 2S, 3S)Precipitating Intermediate
(R)-1-Benzyl-5-methyl-1,4-diazepaneC₁₃H₂₀N₂204.32(R)Final Target API Intermediate

Table 2: Optimization of Resolving Agents and Solvents [2, 3]

Resolving AgentSolvent SystemTemperature ProfileYield (%)*Enantiomeric Excess (ee %)
D-Tartaric AcidMethanol / Water (1:5)60°C to 25°C38.0%92.5%
(+)-DBTATHF / Methanol (4:1)60°C to 5°C42.5%98.4%
(+)-DBTAAcetone50°C to 0°C35.0%95.1%

*Note: Yield is calculated based on the theoretical maximum of 50% for a standard racemic resolution.

Workflow Visualization

G Racemate Racemic 1-benzyl-5-methyl-1,4-diazepane (Free Base) SaltFormation Diastereomeric Salt Formation (THF/MeOH, 60°C) Racemate->SaltFormation ResolvingAgent (+)-Dibenzoyl-D-tartaric acid (Resolving Agent) ResolvingAgent->SaltFormation Crystallization Fractional Crystallization (Cool to 5°C, Seeding) SaltFormation->Crystallization Solid Solid Precipitate (R)-Amine • (+)-DBTA Salt Crystallization->Solid Insoluble MotherLiquor Mother Liquor (S)-Amine Enriched Crystallization->MotherLiquor Soluble SaltBreakage Salt Breakage (Aqueous NaOH / EtOAc) Solid->SaltBreakage PureR Pure (R)-1-benzyl-5-methyl-1,4-diazepane (>99% ee) SaltBreakage->PureR Organic Phase

Workflow of the fractional crystallization process for chiral resolution.

References

  • WIPO. "Process for the preparation of suvorexant and intermediates useful in..." WO2015008218A2.
  • WIPO. "Process for the preparation of suvorexant." WO2024201424A1.
  • Chen, Y., et al. "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate." Chinese Chemical Letters, vol. 26, no. 1, 2015, pp. 1-4.[Link]

Method

Application Note: High-Resolution NMR Spectroscopy for the Structural Elucidation of 1-Benzyl-4-methyl-1,4-diazepane

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Validation Guide Introduction & Chemical Context The 1,4-diazepane (homopiper...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Structural Biologists, and Drug Development Professionals Document Type: Technical Protocol & Structural Validation Guide

Introduction & Chemical Context

The 1,4-diazepane (homopiperazine) scaffold is a privileged structural motif in medicinal chemistry, frequently utilized to modulate basicity, improve aqueous solubility, and optimize the spatial trajectory of pharmacophores. Derivatives such as 1-benzyl-4-methyl-1,4-diazepane serve as critical intermediates in the synthesis of neuroprotective agents, sigma receptor ligands, and epigenetic modulators [1].

Despite its structural simplicity, the unambiguous NMR characterization of 1-benzyl-4-methyl-1,4-diazepane presents specific analytical challenges. The 7-membered diazepane ring exhibits high conformational flexibility, rapidly interconverting between pseudo-chair and pseudo-boat conformations. At ambient temperatures, this dynamic exchange often results in the time-averaging of axial and equatorial protons, producing complex, overlapping multiplets in the aliphatic region (δ 2.5–2.9 ppm). This application note details a robust, self-validating NMR protocol designed to overcome these challenges and unequivocally confirm the regiochemistry of N,N'-disubstituted 1,4-diazepanes.

Experimental Design & Mechanistic Causality

To achieve absolute structural certainty, the analytical workflow must move beyond simple 1D ¹H NMR and employ a strategic suite of 2D experiments. Every experimental choice in this protocol is driven by specific molecular causalities:

  • Solvent Selection and Temperature Dynamics: CDCl₃ is the standard solvent. However, if the 7-membered ring's conformational exchange rate approaches the NMR timescale at 298 K, intermediate exchange broadening will blur the C2/C3 and C5/C7 signals. Causality: By intentionally altering the temperature (Variable Temperature NMR, VT-NMR)—either heating to 320 K to achieve fast-exchange sharpening or cooling to 250 K to freeze out distinct conformers—we can resolve these signals [2].

  • Multiplicity-Edited HSQC: Standard HSQC maps protons to their directly attached carbons. Causality: By using a multiplicity-edited sequence, we exploit the phase of the cross-peaks to instantly differentiate the N4-CH₃ group (CH₃, positive phase) from the overlapping ring methylenes (CH₂, negative phase), eliminating ambiguity in the 40–60 ppm ¹³C region.

  • HMBC vs. COSY Synergy: The regiochemistry of the benzyl and methyl groups cannot be proven by 1D NMR. Causality: HMBC (Heteronuclear Multiple Bond Correlation) bridges the heteroatom gap, showing ³JCH couplings from the N4-CH₃ protons to C3/C5, and from the Benzyl-CH₂ protons to C2/C7. COSY (Correlation Spectroscopy) independently traces the continuous carbon backbone (C5–C6–C7), closing the logical loop.

G A Sample Prep (CDCl3, TMS) B 1D NMR (1H & 13C) A->B C 2D NMR (COSY, HSQC, HMBC) B->C D Spectral Processing & Phase Correction C->D E Structural Validation & Regiochemistry D->E

Workflow for the NMR structural elucidation of 1,4-diazepane derivatives.

Step-by-Step Analytical Protocol

Sample Preparation
  • Weighing: Accurately weigh 15–20 mg of the highly purified 1-benzyl-4-methyl-1,4-diazepane analyte.

  • Dissolution: Dissolve the sample in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference.

  • Filtration: Filter the solution through a glass wool plug into a high-precision 5 mm NMR tube to remove any particulate matter that could distort magnetic field homogeneity.

Instrument Setup & Tuning
  • Insert the sample into a 400 MHz (or higher field) NMR spectrometer equipped with a z-gradient probe.

  • Lock the spectrometer to the deuterium frequency of CDCl₃.

  • Tune and match the probe specifically for ¹H and ¹³C nuclei to maximize the signal-to-noise ratio (SNR).

  • Perform automated or manual gradient shimming (Z1–Z5) until the TMS peak exhibits a Full Width at Half Height (FWHH) of < 1.0 Hz.

Acquisition Parameters
  • 1D ¹H NMR: Pulse angle 30°, relaxation delay (D1) 2.0 s, spectral width 12 ppm, 16–32 scans.

  • 1D ¹³C{¹H} NMR: Pulse angle 30°, D1 2.0 s, spectral width 250 ppm, 1024 scans, employing WALTZ-16 composite pulse decoupling.

  • 2D COSY: Gradient-selected, 128 t₁ increments, 2–4 scans per increment.

  • 2D Multiplicity-Edited HSQC: Gradient-selected, optimized for ¹JCH = 145 Hz.

  • 2D HMBC: Gradient-selected, optimized for long-range coupling ³JCH = 8 Hz.

Data Presentation & Spectral Interpretation

The quantitative data extracted from the 1D and 2D experiments must be tabulated to cross-reference chemical shifts with their corresponding spatial and bond-through connectivities.

Table 1: NMR Chemical Shifts and 2D Correlations for 1-Benzyl-4-methyl-1,4-diazepane
Position¹H Shift (δ, ppm)MultiplicityIntegration¹³C Shift (δ, ppm)Key HMBC Correlations (³JCH)
N4-CH₃ 2.35s3H46.2C3, C5
C6-H₂ 1.80p (quintet)2H27.5C5, C7
C5-H₂ 2.60m2H58.1C6, N4-CH₃
C3-H₂ 2.65m2H56.8C2, N4-CH₃
C2-H₂ 2.70m2H54.5C3, Benzyl-CH₂
C7-H₂ 2.75m2H53.8C6, Benzyl-CH₂
Benzyl-CH₂ 3.65s2H62.8C2, C7, Ar-C (ipso)
Ar-H (o,m,p)7.20 – 7.35m5H127.0 – 129.0Ar-C
Ar-C (ipso)---139.5Benzyl-CH₂

(Note: Exact chemical shifts may vary slightly depending on sample concentration and exact temperature due to the basicity of the tertiary amines [3].)

Structural Validation Logic (The Self-Validating System)

To ensure absolute trustworthiness, the structural assignment relies on a closed-loop validation system where independent data points confirm the same structural reality.

  • The Integration Check: The 1D ¹H spectrum must yield a strict proton ratio. The aromatic ring (5H), the benzyl linker (2H), the N-methyl (3H), and the diazepane core (10H) must integrate to exactly 20 protons. Any deviation indicates impurity or protonation.

  • The C6 Anchor: The C6 position is the only carbon in the diazepane ring not adjacent to a nitrogen atom. Consequently, its protons resonate significantly upfield (δ 1.80 ppm) as a distinct quintet. COSY cross-peaks from C6 unequivocally identify the adjacent C5 and C7 protons.

  • The HMBC Regiochemical Lock: The placement of the benzyl and methyl groups is locked by HMBC. The N4-CH₃ protons (δ 2.35) show strong cross-peaks to C3 and C5. Simultaneously, the Benzyl-CH₂ protons (δ 3.65) show cross-peaks to C2 and C7.

HMBC_COSY N1 N1 (Benzyl) BnCH2 Benzyl -CH2- N1->BnCH2 C2 C2 (-CH2-) N1->C2 C7 C7 (-CH2-) N1->C7 N4 N4 (Methyl) Me N-CH3 N4->Me C3 C3 (-CH2-) N4->C3 C5 C5 (-CH2-) N4->C5 BnCH2->C2 HMBC BnCH2->C7 HMBC Me->C3 HMBC Me->C5 HMBC C2->C3 COSY C6 C6 (-CH2-) C7->C6 COSY C5->C6 COSY

Key HMBC (dashed) and COSY (solid blue) correlations establishing the 1,4-diazepane regiochemistry.

If the COSY network connects C5 to C6 to C7, and the HMBC network independently places the N-Methyl at C5 and the N-Benzyl at C7, the structure is mathematically and spectroscopically verified.

References

  • Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins ACS Bio & Med Chem Au[Link]

  • Homopiperazine (Hexahydro-1,4-diazepine) MDPI Molbank[Link]

  • Cytotoxicity Profiles and Neuroprotective Properties of the Novel Ifenprodil Analogues as Sigma Ligands MDPI Molecules[Link]

Application

Application Note: High-Resolution Chiral HPLC Analysis of 1-Benzyl-5-methyl-1,4-diazepane Enantiomeric Purity

Introduction & Pharmaceutical Context 1-Benzyl-5-methyl-1,4-diazepane is a critical chiral heterocyclic intermediate utilized in the synthesis of Suvorexant (Belsomra), a dual orexin receptor antagonist indicated for the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Pharmaceutical Context

1-Benzyl-5-methyl-1,4-diazepane is a critical chiral heterocyclic intermediate utilized in the synthesis of Suvorexant (Belsomra), a dual orexin receptor antagonist indicated for the treatment of insomnia [1]. The pharmacological efficacy of the final Active Pharmaceutical Ingredient (API) is strictly dependent on its stereochemistry; specifically, the (R)-configuration at the diazepane 5-position is required for optimal receptor binding affinity. Consequently, rigorous determination of the enantiomeric excess (ee) of (R)-1-benzyl-5-methyl-1,4-diazepane during process chemistry is a mandatory quality control and validation step [2].

Scientific Principles & Chromatographic Causality

Separating the enantiomers of 1-benzyl-5-methyl-1,4-diazepane presents specific chromatographic challenges due to the basic nature of the secondary and tertiary amines within the diazepane ring.

  • Chiral Recognition Mechanism: Successful resolution is achieved using an amylose-based chiral stationary phase (CSP), such as Chiralpak AD-H or IA (amylose tris(3,5-dimethylphenylcarbamate)). The chiral recognition relies on a complex combination of hydrogen bonding (between the carbamate linkages of the CSP and the analyte), π−π interactions (involving the benzyl group), and steric inclusion within the helical structure of the derivatized amylose [3].

  • The Critical Role of Basic Modifiers: If analyzed using only a standard alkane/alcohol mobile phase, the basic nitrogen atoms of the diazepane ring will interact strongly with residual acidic silanols on the silica support. This secondary interaction causes severe peak tailing, which obscures closely eluting enantiomeric impurities and compromises integration accuracy. To counteract this, a basic modifier—typically 0.1% to 0.3% Diethylamine (DEA)—is added to the mobile phase. DEA competitively binds to and masks the free silanols, ensuring sharp, symmetrical peaks and preserving the integrity of the chiral separation[4].

Mechanism Analyte 1-Benzyl-5-methyl-1,4-diazepane (Basic Amine) CSP Amylose tris(3,5-dimethylphenylcarbamate) (Chiral Stationary Phase) Analyte->CSP Chiral Recognition (H-bonds, π-π, Steric) Silanol Residual Free Silanols (Silica Support) Analyte->Silanol Undesired Interaction (Peak Tailing) Modifier Diethylamine (DEA) (Basic Modifier) Modifier->Silanol Competitive Masking (Improves Peak Shape)

Mechanistic role of the chiral stationary phase and basic modifier in enantiomeric separation.

Experimental Methodology & Self-Validating Protocol

To ensure trustworthiness and data integrity, this protocol incorporates a self-validating System Suitability Test (SST). A racemic reference standard must be injected prior to sample analysis to confirm that the system provides adequate resolution ( Rs​>2.0 ) before quantifying the highly pure (R)-enantiomer.

Reagents and Materials
  • Stationary Phase: Chiralpak AD-H or Chiralpak IA ( 4.6×250 mm, 5 µm).

  • Mobile Phase Solvents: HPLC-grade n-Heptane (or n-Hexane) and absolute Ethanol (or Isopropanol).

  • Modifier: Diethylamine (DEA), ≥99.5% purity.

  • Standards: Racemic (rac)-1-benzyl-5-methyl-1,4-diazepane and pure (R)-1-benzyl-5-methyl-1,4-diazepane.

Step-by-Step Analytical Workflow
  • Mobile Phase Preparation: Prepare an isocratic mixture of n-Heptane and Ethanol in an 85:15 (v/v) ratio. Add 0.2% (v/v) DEA. Degas the mixture via ultrasonication for 10 minutes.

    • Causality Note: Isocratic elution is mandatory for chiral HPLC to maintain a constant solvation environment within the chiral cavities, ensuring reproducible retention times and stable baseline profiles.

  • Diluent Preparation: Use the mobile phase (without DEA) or pure ethanol as the sample diluent to prevent solvent-induced peak distortion.

  • System Suitability Solution (Racemate): Dissolve 10 mg of racemic 1-benzyl-5-methyl-1,4-diazepane in 10 mL of diluent (1.0 mg/mL).

  • Test Sample Solution: Dissolve 10 mg of the synthesized (R)-1-benzyl-5-methyl-1,4-diazepane batch in 10 mL of diluent (1.0 mg/mL).

  • Equilibration: Flush the column with the mobile phase at 1.0 mL/min until a stable baseline is achieved (typically 30-45 minutes).

  • Injection Sequence: Inject a blank (diluent), followed by three replicate injections of the System Suitability Solution, and finally the Test Sample Solution.

ChiralWorkflow Prep Sample Preparation (Diluent: Heptane/EtOH) Racemic Racemic Standard Injection (System Suitability) Prep->Racemic CSP Chiral Separation (Chiralpak AD-H/IA) Racemic->CSP Validate Resolution Elution Isocratic Elution (Heptane/EtOH + 0.2% DEA) CSP->Elution Detection UV Detection (λ = 254 nm) Elution->Detection Elute Enantiomers Analysis Data Analysis (Calculate %ee, Rs > 2.0) Detection->Analysis

Logical workflow for the chiral HPLC analysis of 1-benzyl-5-methyl-1,4-diazepane.

Chromatographic Conditions

Table 1: Optimized HPLC Parameters

ParameterSpecification
Column Chiralpak AD-H or IA (4.6 mm × 250 mm, 5 µm)
Mobile Phase n-Heptane / Ethanol / Diethylamine (85:15:0.2, v/v/v)
Elution Mode Isocratic
Flow Rate 1.0 mL/min
Column Temperature 35 °C
Detection Wavelength UV at 254 nm
Injection Volume 10 µL

Data Presentation & System Suitability Criteria

The method is considered valid only if the racemic standard demonstrates baseline separation of the (S) and (R) enantiomers. The (S)-enantiomer typically elutes first under these normal-phase conditions, followed by the desired (R)-enantiomer [3].

Table 2: Expected System Suitability Results

AnalyteExpected Retention Time (min)Resolution ( Rs​ )Tailing Factor ( Tf​ )
(S)-1-benzyl-5-methyl-1,4-diazepane~ 8.5N/A ≤1.5
(R)-1-benzyl-5-methyl-1,4-diazepane~ 11.2 ≥2.0 ≤1.5

Calculation of Enantiomeric Excess (ee): %ee=AR​+AS​AR​−AS​​×100

(Where AR​ is the peak area of the (R)-enantiomer and AS​ is the peak area of the (S)-enantiomer).

Troubleshooting & Method Optimization

  • Loss of Resolution ( Rs​<2.0 ): If the enantiomers begin to co-elute, decrease the polar modifier (Ethanol) from 15% to 10%. Causality: Reducing the alcohol content increases the analyte's retention time within the chiral cavities, enhancing the probability of chiral recognition and separation.

  • Severe Peak Tailing (Tailing Factor > 1.5): Verify the presence and concentration of DEA. If DEA has evaporated from the mobile phase reservoir, prepare a fresh batch. Do not exceed 0.5% DEA, as excessive base can degrade the silica matrix over time.

  • Baseline Drift: Ensure the column compartment temperature is strictly controlled at 35°C. Fluctuations in ambient temperature alter mobile phase viscosity and refractive index, leading to UV baseline instability.

References

  • Chen, Y. et al. "Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate." Chinese Chemical Letters, 26(1), 2015, 103-107.

  • BenchChem. "Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide."

  • CN104569255A. "Method for determining Suvorexant intermediate employing HPLC." Google Patents.

  • CN107192766B. "Method for measuring suvorexant chiral isomer by using HPLC." Google Patents.

Method

Application Note: High-Resolution and Tandem Mass Spectrometry (LC-MS/MS) Protocols for the Characterization of 1-Benzyl-3-methyl-1,4-diazepane

Abstract This application note provides a comprehensive, self-validating protocol for the quantification and structural characterization of 1-benzyl-3-methyl-1,4-diazepane using Liquid Chromatography-Tandem Mass Spectrom...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Abstract This application note provides a comprehensive, self-validating protocol for the quantification and structural characterization of 1-benzyl-3-methyl-1,4-diazepane using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a critical intermediate in the synthesis of CXCR4 receptor antagonists, accurate bioanalytical profiling of this compound is essential for drug development, synthetic verification, and pharmacokinetic (PK) evaluation.

Introduction & Pharmaceutical Relevance

1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2) is a specialized aliphatic heterocycle featuring a seven-membered diazepane ring substituted with a benzyl group at N1 and a methyl group at C3 [1]. In contemporary drug discovery, this scaffold is prominently utilized as a core intermediate in the synthesis of potent CXCR4 receptor antagonists. These antagonists play a pivotal role in stem cell apheresis—specifically in the mobilization of haematopoietic stem cells (HSCs) for transplantation in multiple myeloma and non-Hodgkin's lymphoma—as well as in anti-angiogenic cancer therapies and HIV entry inhibition [2, 3].

Given its basic secondary and tertiary amines, 1-benzyl-3-methyl-1,4-diazepane is highly amenable to positive electrospray ionization (ESI+). This guide establishes a robust LC-MS/MS methodology for its detection, emphasizing mechanistic fragmentation pathways and rigorous assay validation.

Mechanistic Principles of Ionization and Fragmentation

Understanding the gas-phase dissociation of 1-benzyl-3-methyl-1,4-diazepane is critical for selecting optimal Multiple Reaction Monitoring (MRM) transitions. Do not rely on empirical selection alone; understanding the causality of the fragmentation ensures assay specificity.

  • Ionization (ESI+): The molecule (Exact Mass: 204.1626 Da) readily accepts a proton at the highly basic N4 secondary amine or the N1 tertiary amine, yielding a stable [M+H]+ precursor ion at m/z 205.17.

  • Collision-Induced Dissociation (CID):

    • Tropylium Ion Formation (m/z 91.05): The most thermodynamically favorable cleavage occurs at the benzylic carbon-nitrogen bond. The loss of the methyl-diazepane radical/neutral leaves a highly stable, resonance-stabilized tropylium cation ( C7​H7+​ ). This serves as the primary quantifier ion due to its high abundance.

    • Methyl-diazepane Core (m/z 114.12): Alternatively, charge retention on the diazepane nitrogen following the loss of a benzyl radical yields the protonated heterocycle, serving as an excellent qualifier ion to confirm the intact core.

Fragmentation Precursor [M+H]+ m/z 205.17 Tropylium Tropylium Cation m/z 91.05 Precursor->Tropylium - C6H13N2 (Benzylic Cleavage) Diazepane Methyl-diazepane m/z 114.12 Precursor->Diazepane - C7H7 (Benzyl Loss) RingOpen Ring Cleavage m/z 72.08 Diazepane->RingOpen - C2H4N (Ring Opening)

Caption: Primary CID fragmentation pathways of protonated 1-benzyl-3-methyl-1,4-diazepane.

Quantitative Data & MS Parameters

To ensure cross-laboratory reproducibility, the physicochemical properties and optimized MS parameters are summarized below.

Table 1: Physicochemical & MS Properties

ParameterValueRationale / Implication
Molecular Formula C13​H20​N2​ Dictates exact mass and isotopic distribution.
Molecular Weight 204.31 g/mol Requires scanning in the low-mass range (m/z 50-300).
LogP (Predicted) ~1.87Moderately lipophilic; requires high organic phase for elution [1].
Precursor Ion m/z 205.17ESI+ mode is mandatory due to basic nitrogen centers.

Table 2: Optimized MRM Transitions (Triple Quadrupole)

Transition (m/z)Dwell Time (ms)Collision Energy (eV)Purpose
205.17 91.055025Quantifier (High abundance, structurally stable)
205.17 114.125018Qualifier (High specificity to diazepane core)
205.17 72.085035Secondary Qualifier (Confirms ring opening)
Experimental Protocols: A Self-Validating Workflow

The following protocol is designed for pharmacokinetic extraction from plasma. It is structured as a self-validating system, meaning the assay continuously proves its own reliability through built-in quality control checks.

Workflow S1 1. Sample Preparation Protein Precipitation (ACN) S2 2. System Suitability Check Inject Blank & Internal Standard S1->S2 S3 3. Chromatographic Separation C18 Column, Gradient Elution S2->S3 S4 4. ESI+ MS/MS Detection MRM Mode Acquisition S3->S4 S5 5. Data Validation Check S/N > 10, Carryover < 20% S4->S5

Caption: Self-validating LC-MS/MS analytical workflow for bioanalytical quantification.

Step 1: Sample Preparation (Protein Precipitation)
  • Aliquot: Transfer 50 µL of plasma sample (or spiked calibration standard) into a 1.5 mL microcentrifuge tube.

  • Spike: Add 10 µL of Internal Standard (IS) solution (e.g., Diazepam-d5, 100 ng/mL).

    • Causality: An isotopically labeled or structurally similar IS corrects for matrix effects (ion suppression/enhancement) and variations in extraction recovery, ensuring quantitative trustworthiness.

  • Precipitate: Add 150 µL of ice-cold Acetonitrile (ACN) containing 0.1% Formic Acid.

    • Causality: ACN rapidly denatures plasma proteins. The addition of formic acid ensures the basic diazepane nitrogens remain protonated, enhancing their solubility in the organic supernatant and preventing analyte loss in the discarded protein pellet.

  • Centrifuge: Vortex for 30 seconds, then centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer: Transfer 100 µL of the supernatant to an autosampler vial for injection.

Step 2: Chromatographic Separation
  • Column: Phenomenex Kinetex C18 (50 x 2.1 mm, 2.6 µm) or equivalent.

    • Causality: A C18 stationary phase provides optimal hydrophobic retention for the benzyl moiety, preventing the analyte from eluting early in the void volume where matrix suppression is highest.

  • Mobile Phase A: Water + 0.1% Formic Acid.

  • Mobile Phase B: Acetonitrile + 0.1% Formic Acid.

    • Causality: Formic acid acts as an ion-pairing agent and proton donor, crucial for maximizing ESI+ ionization efficiency at the source.

Table 3: LC Gradient Program

Time (min)Flow Rate (mL/min)% Mobile Phase A% Mobile Phase B
0.00.4955
0.50.4955
2.50.41090
3.50.41090
3.60.4955
5.00.4955
Step 3: System Suitability & Validation (The Self-Validating Loop)

Before analyzing unknown samples, the system must prove its own reliability. Execute the following sequence:

  • Blank Injection: Inject a double blank (matrix without analyte or IS).

    • Acceptance: Interfering peaks at the analyte retention time must be <20% of the Lower Limit of Quantification (LLOQ).

  • Carryover Check: Inject a blank immediately following the Upper Limit of Quantification (ULOQ) standard.

    • Causality: 1-Benzyl-3-methyl-1,4-diazepane can adhere to autosampler needles and transfer tubing due to its basic nature. Verifying zero carryover prevents false positives in subsequent low-concentration samples.

  • Calibration Curve: Ensure the calibration curve exhibits an R2≥0.99 using a linear, 1/x weighted regression model.

References
  • Google Patents. "CXCR4 receptor antagonists (Patent WO 2012/049277 A1)." World Intellectual Property Organization. Available at:[1]

  • European Patent Office. "Receptor antagonists (Patent EP 2927224 B1)." European Patent Register. Available at:[2]

Sources

Application

Application Note: In Vitro Assays for CXCR4 Antagonists Derived from 1-Benzyl-3-methyl-1,4-diazepane

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Oncology, HIV/AIDS Therapeutics, and Hematopoietic Stem Cell (HSC) Mobilization Introduction & Chemical Context 1-Be...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Medicinal Chemists, and Drug Development Professionals Application Areas: Oncology, HIV/AIDS Therapeutics, and Hematopoietic Stem Cell (HSC) Mobilization

Introduction & Chemical Context

1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2) is a highly versatile homopiperazine building block utilized extensively in the synthesis of potent G-protein coupled receptor (GPCR) ligands [1]. In modern medicinal chemistry, this specific diazepane core is frequently employed as a key intermediate in the development of CXCR4 receptor antagonists [2].

The pharmacological relevance of targeting the CXCR4 receptor is profound. The native ligand for CXCR4 is the chemokine CXCL12 (SDF-1). The SDF-1/CXCR4 axis is responsible for retaining hematopoietic stem cells in the bone marrow, directing cancer cell metastasis, and serving as a critical co-receptor for the entry of T-cell line-tropic (X4) HIV-1 strains [1] [2].

Mechanistic Rationale: Why the Diazepane Core?

Unlike standard 6-membered piperazines, the 7-membered 1,4-diazepane ring provides an expanded conformational space. This allows the basic nitrogen atoms to achieve optimal vector projections to form critical salt bridges with acidic residues (e.g., Asp171, Asp262) within the CXCR4 binding pocket. The 1-benzyl group provides the necessary lipophilicity to anchor the molecule into adjacent hydrophobic sub-pockets, while the 3-methyl substitution introduces a chiral center that can be optimized for stereospecific receptor engagement.

G SDF1 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor (GPCR) SDF1->CXCR4 Binds Gq G-Protein / βγ Subunit Activation CXCR4->Gq Activates PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 Generation PLC->IP3 Cleaves PIP2 Ca2 Intracellular Ca2+ Release IP3->Ca2 Binds IP3R on ER Antagonist Diazepane-derived CXCR4 Antagonist Antagonist->CXCR4 Blocks

Diagram 1: SDF-1/CXCL12 - CXCR4 Signaling Pathway and Antagonist Blockade.

In Vitro Assay Protocols

To rigorously evaluate the efficacy of 1-benzyl-3-methyl-1,4-diazepane derivatives, a self-validating testing cascade is required. The following protocols detail the functional and phenotypic assays used to quantify CXCR4 antagonism.

Protocol A: CXCR4 Functional Calcium Flux Assay (FLIPR)

Objective: Measure the dose-dependent ability of the synthesized compounds to antagonize CXCL12-induced intracellular calcium release [1].

Causality & Trustworthiness: While CXCR4 is natively a Gi-coupled receptor, the release of βγ subunits upon activation stimulates Phospholipase C (PLC-β), leading to IP3 generation and subsequent calcium release from the endoplasmic reticulum. Measuring this transient calcium flux via a Fluorescent Imaging Plate Reader (FLIPR) provides a highly sensitive, real-time kinetic readout of receptor activation. To ensure the protocol is self-validating, a baseline fluorescence read is taken before compound addition to confirm uniform dye loading, and a known antagonist (e.g., Plerixafor/AMD3100) is run in parallel to normalize plate-to-plate variability.

Step-by-Step Methodology:

  • Cell Culture & Seeding: Culture human CXCR4-transfected HEK293 cells in DMEM supplemented with 4.5 g/L glucose, L-glutamine, 10% FBS, 50 µg/mL Geneticin, and 250 µg/mL hygromycin B [1]. Seed cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C in 5% CO₂.

  • Dye Loading: Remove the culture medium and add 20 µL/well of Calcium-4 or Fluo-4 AM dye loading buffer. Crucial Step: Include 2.5 mM Probenecid in the buffer. Probenecid inhibits multidrug resistance (MDR) efflux pumps, preventing premature dye extrusion and ensuring a stable fluorescent baseline. Incubate for 45 minutes at 37°C.

  • Compound Addition: Prepare serial dilutions of the diazepane derivatives in assay buffer (HBSS + 20 mM HEPES, pH 7.4). Add 10 µL of the compound to the wells and incubate for 15 minutes at room temperature.

  • Agonist Stimulation & Reading: Transfer the plate to the FLIPR Tetra instrument. Establish a 10-second baseline read (Excitation: 488 nm, Emission: 515-575 nm). Automatically inject CXCL12 (SDF-1) at its predetermined EC₈₀ concentration.

  • Data Acquisition: Record fluorescence continuously for 3 minutes. Calculate the IC₅₀ based on the maximum fluorescence minus the baseline (Max-Min). Validation requires a Z'-factor > 0.5.

Workflow Cell Seed CXCR4-HEK293 Cells (384-well) Dye Load Fluo-4 AM + Probenecid Cell->Dye Compound Incubate Diazepane Derivative Dye->Compound Ligand Inject CXCL12 (SDF-1) Agonist Compound->Ligand Read Measure Kinetic Fluorescence (FLIPR) Ligand->Read

Diagram 2: High-Throughput FLIPR Calcium Flux Assay Workflow.

Protocol B: HIV-1 Attachment Assay (MAGI-CCR5/CXCR4)

Objective: Determine the efficacy of the test compounds in blocking the physical attachment of X4-tropic HIV-1 strains to target cells [2].

Causality & Trustworthiness: The X4 strain of HIV-1 (e.g., HIV-1 IIIB) utilizes CXCR4 as an obligate co-receptor for viral entry. By using MAGI-CCR5 cells—HeLa cells engineered to express high levels of CD4, CCR5, and CXCR4, alongside an LTR-β-galactosidase reporter—researchers can directly correlate the blockade of the CXCR4 receptor by the diazepane derivative with the prevention of viral attachment.

Step-by-Step Methodology:

  • Cell Preparation: Seed MAGI-CCR5 cells in 96-well plates at a density of 10,000 cells/well. Allow to adhere for 24 hours.

  • Compound Pre-incubation: Aspirate media and add the diazepane-derived test compounds (serially diluted in culture media) to the cells. Incubate for 1 hour at 37°C to allow equilibrium binding to the CXCR4 receptor.

  • Viral Challenge: Add the CXCR4-tropic HIV-1 IIIB virus at a Multiplicity of Infection (MOI) of 0.01.

  • Attachment Phase: Incubate for 2 hours at 37°C.

  • Washing & Lysis: Wash the cells thoroughly (3x with PBS) to remove unbound virus. This step is critical to ensure that only successfully attached/internalized virions are measured. Lyse the cells and quantify viral p24 antigen via ELISA, or measure β-galactosidase activity via chemiluminescence to determine viral entry.

Data Presentation

To evaluate Structure-Activity Relationships (SAR), quantitative data from the functional and viral attachment assays must be cross-referenced. Below is a representative data structure summarizing the evaluation of hypothetical 1-benzyl-3-methyl-1,4-diazepane derivatives against standard controls.

Compound IDCore ScaffoldFLIPR Ca²⁺ Flux IC₅₀ (nM)HIV-1 IIIB Attachment IC₅₀ (nM)Cytotoxicity CC₅₀ (µM)
AMD3100 (Control)Bicyclam45.2 ± 3.138.5 ± 2.4> 100
Derivative A Diazepane12.4 ± 1.815.0 ± 1.2> 50
Derivative B Diazepane8.7 ± 0.911.3 ± 0.8> 50
Derivative C Diazepane105.6 ± 8.4120.2 ± 10.5> 50

Table 1: Comparative in vitro assay results. Potent derivatives (A & B) demonstrate low nanomolar antagonism in both functional calcium signaling and viral attachment paradigms, validating the efficacy of the diazepane pharmacophore.

References

  • CXCR4 receptor antagonists (Patent AU2011315498C1). Google Patents.
  • Receptor antagonists (Patent EP2927224B1). European Patent Office / Google Patents.
Method

Application Note: In Vivo Evaluation Protocols for 1-Benzyl-3-methyl-1,4-diazepane-Derived CXCR4 Antagonists

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals Pharmacological Context & Causality 1-Benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2) is a highl...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Prepared by: Senior Application Scientist Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Pharmacological Context & Causality

1-Benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2) is a highly privileged, chiral pharmacophoric building block utilized extensively in the synthesis of potent small-molecule CXCR4 receptor antagonists[1]. The stereochemistry of the substituted diazepane core strictly dictates the spatial orientation of the resulting antagonist, which is critical for deep insertion into the transmembrane binding pocket of the CXCR4 receptor.

The CXCR4 receptor and its endogenous chemokine ligand, CXCL12 (SDF-1), form a master regulatory axis responsible for the active navigation and retention of 2[2]. Furthermore, this exact signaling gradient is hijacked by various solid tumors, such as breast cancer, to3[3].

By evaluating diazepane-derived antagonists in vivo, researchers can validate their efficacy in two primary therapeutic avenues: HSC mobilization for apheresis and transplantation[4], and anti-metastatic oncology [3]. The protocols below outline self-validating experimental systems designed to quantify these effects with high statistical power.

Mechanistic Pathway

To understand the in vivo outcomes, we must first map the causality at the receptor level. Competitive binding by the diazepane-derivative prevents CXCL12 from activating the Gαi protein, thereby shutting down downstream PI3K/AKT and MAPK/ERK signaling. This loss of signal disrupts the chemotactic gradient, forcing cells to egress from the tissue niche into the peripheral circulation.

CXCR4_Pathway CXCL12 CXCL12 (SDF-1) CXCR4 CXCR4 Receptor CXCL12->CXCR4 Binds & Activates Antagonist Diazepane-Derived CXCR4 Antagonist Antagonist->CXCR4 Competitive Inhibition G_alpha_i Gαi Protein CXCR4->G_alpha_i Signal Transduction PI3K_AKT PI3K / AKT Pathway G_alpha_i->PI3K_AKT Activates MAPK_ERK MAPK / ERK Pathway G_alpha_i->MAPK_ERK Activates Mobilization Stem Cell Mobilization & Metastasis Inhibition PI3K_AKT->Mobilization Modulates Survival/Migration MAPK_ERK->Mobilization Modulates Proliferation

Fig 1: Mechanism of diazepane-derived CXCR4 antagonists in blocking CXCL12 signaling.

In Vivo Efficacy Model 1: Hematopoietic Stem Cell (HSC) Mobilization

Causality & Rationale: Under homeostatic conditions, HSCs are tethered to the bone marrow stroma. A single subcutaneous (SC) injection of a potent CXCR4 antagonist causes a rapid, transient spike in plasma concentration, acutely 5[5]. SC administration is chosen over oral (PO) dosing here because rapid Tmax​ is essential for synchronized cell mobilization.

Step-by-Step Protocol
  • Animal Preparation: Utilize 8-to-10-week-old female C57BL/6 mice. Acclimate for 7 days prior to the study.

  • Dosing Strategy:

    • Vehicle Control: 0.9% Saline.

    • Positive Control: AMD3100 (Plerixafor) at 5 mg/kg.

    • Test Compound: Diazepane-derived antagonist at 5, 10, and 20 mg/kg (SC).

  • Blood Collection (Time-Course): At exactly 1, 2, 4, and 6 hours post-dose, perform a submandibular bleed to collect 100 µL of peripheral blood into EDTA-coated tubes. Self-Validation: The time-course ensures we capture the peak mobilization window, which varies based on the compound's specific off-rate from the receptor.

  • Erythrocyte Lysis: Incubate blood with 1 mL of ACK (Ammonium-Chloride-Potassium) lysis buffer for 5 minutes at room temperature. Wash twice with PBS containing 2% FBS. Causality: Red blood cells vastly outnumber leukocytes and will mask the rare stem cell populations during flow cytometry if not completely lysed.

  • Antibody Staining: Resuspend the leukocyte pellet and stain with a cocktail of fluorophore-conjugated antibodies: Lineage Cocktail (FITC), anti-Sca-1 (PE), and anti-c-Kit (APC). Incubate for 30 minutes at 4°C in the dark.

  • Flow Cytometry Analysis: Quantify the absolute number of LSK (Lin⁻ Sca-1⁺ c-Kit⁺) cells per mL of blood using counting beads as an internal standard.

In Vivo Efficacy Model 2: Anti-Metastatic Breast Cancer Model

Causality & Rationale: Breast cancer cells overexpressing CXCR4 utilize the systemic CXCL12 gradient to home to the lungs[3]. Unlike the mobilization model, preventing metastasis requires sustained receptor occupancy. Therefore, continuous daily intraperitoneal (IP) or oral (PO) administration is utilized to maintain plasma concentrations above the IC50​ threshold over several weeks[6].

Step-by-Step Protocol
  • Cell Preparation: Culture human MDA-MB-231-luciferase (Luc+) breast cancer cells. Harvest at 80% confluency and resuspend in a 1:1 mixture of PBS and Matrigel.

  • Orthotopic Inoculation: Inject 1×106 cells into the 4th right mammary fat pad of female NOD/SCID mice.

  • Tumor Take Validation (Self-Validating Step): At Day 7 post-inoculation, inject D-luciferin (150 mg/kg IP) and perform Bioluminescence Imaging (BLI) using an IVIS system. Exclude any mice lacking a localized primary tumor signal to ensure baseline uniformity.

  • Chronic Dosing: Randomize validated mice into cohorts. Administer the diazepane-derived antagonist daily (e.g., 10 mg/kg PO) for 5 weeks.

  • Longitudinal Tracking: Perform weekly BLI to track metastatic dissemination. Causality: BLI allows for non-invasive, repeated measures of the same animal, significantly increasing statistical power and reducing the required cohort size compared to terminal histological endpoints.

  • Endpoint Analysis: At Week 6, euthanize the animals. Excise the lungs and perform ex vivo BLI to accurately quantify the metastatic burden, followed by H&E staining to confirm metastatic nodule architecture.

Quantitative Data Presentation

The following table summarizes the expected quantitative readouts when validating a highly optimized 1-Benzyl-3-methyl-1,4-diazepane-derived CXCR4 antagonist against standard controls.

Assay TypeReadout MetricVehicle ControlAntagonist Treated (10 mg/kg)Validation Control (AMD3100)Statistical Target
HSC Mobilization LSK Cells / mL Blood500 - 1,0004,500 - 6,0003,500 - 5,000 p<0.01 vs. Vehicle
Breast Cancer Metastasis Lung BLI (Radiance, p/s/cm²/sr) ∼1.5×107 ∼2.0×105 ∼4.5×105 p<0.05 vs. Vehicle
Pharmacokinetics (PO) Oral Bioavailability ( F% )N/A> 45%< 10%N/A
Pharmacokinetics (IV) Clearance (CL, mL/min/kg)N/A< 15.0< 20.0N/A

References

  • CXCR4 receptor antagonists Source: European Patent Office (EP2927224B1) / AstraZeneca AB URL:[1]

  • CXCR4 receptor antagonists (WO2012049277A1) Source: Google Patents / AstraZeneca AB URL:[4]

  • How do stem cells find their way home? Source: Blood (Lapidot, T., Dar, A., & Kollet, O., 2005) URL:[2]

  • Rapid mobilization of murine and human hematopoietic stem and progenitor cells with AMD3100, a CXCR4 antagonist Source: Journal of Experimental Medicine (Broxmeyer, H. E., et al., 2005) URL:[5]

  • Chemokines and cancer Source: International Journal of Cancer (Zlotnik, A., 2006) URL:[3]

Sources

Application

Application Note: Handling, Storage, and Synthetic Utility of 1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride

Executive Summary & Scientific Context The 1,4-diazepane (homopiperazine) ring system is a highly versatile, conformationally restricted scaffold in modern medicinal chemistry. Derivatives of 1-benzyl-3-methyl-1,4-diazep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Context

The 1,4-diazepane (homopiperazine) ring system is a highly versatile, conformationally restricted scaffold in modern medicinal chemistry. Derivatives of 1-benzyl-3-methyl-1,4-diazepane are frequently utilized as critical building blocks in the synthesis of 5-HT receptor antagonists, CXCR4 inhibitors, and targeted anticancer agents [1].

While the free base form of this secondary amine is susceptible to atmospheric oxidation and degradation, supplying the compound as a dihydrochloride salt significantly enhances its chemical stability and shelf-life [2]. However, the dihydrochloride salt introduces a high degree of hygroscopicity. For researchers and drug development professionals, understanding the physicochemical behavior of this salt is paramount. Failure to strictly control moisture during storage and handling leads to hydrate formation, which alters the effective molecular weight of the powder and causes catastrophic stoichiometry errors in downstream coupling reactions.

Physicochemical Profiling

To ensure precise molar calculations during organic synthesis, the quantitative properties of both the free base and the dihydrochloride salt must be clearly distinguished.

Property1-Benzyl-3-methyl-1,4-diazepane (Free Base)1-Benzyl-3-methyl-1,4-diazepane Dihydrochloride
CAS Number 342625-71-2 [3]2305080-45-7 (R-enantiomer)[2]
Molecular Weight 204.31 g/mol 277.24 g/mol
Molecular Formula C₁₃H₂₀N₂C₁₃H₂₀N₂ · 2HCl
Physical State Viscous oil / Low-melting solidWhite to off-white crystalline powder
Hygroscopicity ModerateHigh (Readily absorbs atmospheric moisture)
Solubility Profile Soluble in DCM, EtOAc, HexaneSoluble in Water, MeOH, DMSO; Insoluble in Hexane
pKa (Estimated) ~9.5 (Secondary Amine)N/A (Fully protonated)

Storage Causality and Handling Workflows

The Mechanistic Rationale for Inert Storage

Dihydrochloride salts of secondary amines act as potent moisture scavengers. When exposed to ambient humidity, the crystalline lattice absorbs water molecules, leading to caking and deliquescence. If a researcher weighs 100 mg of moisture-compromised salt, they are inadvertently weighing a mixture of the compound and water, leading to a sub-stoichiometric addition of the amine in sensitive reactions (e.g., Buchwald-Hartwig aminations or amide couplings). Therefore, the storage protocol must be a closed, self-validating system that prevents moisture ingress.

StorageWorkflow A Receive Lyophilized Dihydrochloride Salt B Equilibrate to Room Temp (Desiccator) A->B Prevent condensation C Transfer to Glove Box (Argon) B->C Minimize moisture D Reconstitute in Anhydrous Solvent C->D Dissolution E Aliquot into Amber Vials D->E Volume division F Argon Overlay & Store at -20°C E->F Long-term stability

Workflow for the moisture-free reconstitution and long-term storage of the dihydrochloride salt.

Protocol A: Reconstitution and Aliquoting (Self-Validating System)

This protocol ensures the compound remains anhydrous and prevents repeated freeze-thaw cycles.

Step-by-Step Methodology:

  • Thermal Equilibration: Upon receiving the vial (usually shipped on dry ice or at 4°C), place the unopened vial in a vacuum desiccator at room temperature for at least 2 hours.

    • Causality: Opening a cold vial in ambient air causes immediate condensation of atmospheric moisture onto the hygroscopic salt.

  • Inert Transfer: Move the equilibrated vial into a glove box purged with Argon or dry Nitrogen.

  • Gravimetric Validation: Weigh the desired mass using an analytical balance inside the inert environment. To validate the integrity of the salt, ensure the powder is free-flowing; clumping indicates prior moisture exposure.

  • Reconstitution: Dissolve the salt in an anhydrous, degassed solvent (e.g., anhydrous Methanol or DMSO for biological assays; anhydrous DMF for organic synthesis).

  • Aliquoting & Storage: Divide the stock solution into single-use amber glass vials. Overlay the headspace with Argon gas, seal with PTFE-lined caps, and store at -20°C.

Synthetic Utility: Free-Basing and Coupling

In medicinal chemistry, the secondary amine of the 1,4-diazepane ring is typically utilized as a nucleophile to react with aryl isocyanates, acid chlorides, or alkyl halides to generate target ligands [4]. Because the compound is stored as a dihydrochloride salt, it must be "free-based" (neutralized) in situ before it can act as a nucleophile.

SyntheticPathway Salt 1-Benzyl-3-methyl-1,4-diazepane 2HCl (Protonated, Non-Nucleophilic) Base Add Triethylamine (TEA) or K2CO3 in Anhydrous DCM/DMF Salt->Base Base Neutralization FreeAmine Free Secondary Amine (Active Nucleophile) Base->FreeAmine Liberate HCl Electrophile Add Aryl Isocyanate or Acid Chloride (Electrophile) FreeAmine->Electrophile Nucleophilic Attack Product Target Homopiperazine Derivative (e.g., Anticancer/CXCR4 Ligand) Electrophile->Product Coupling Reaction

Synthetic pathway demonstrating the free-basing and subsequent coupling of the diazepane scaffold.

Protocol B: In Situ Free-Basing and Amide Coupling

This methodology describes the conversion of the inert salt into an active nucleophile for the synthesis of carboxamide derivatives.

Step-by-Step Methodology:

  • Preparation of the Reaction Matrix: Suspend 1.0 equivalent of 1-benzyl-3-methyl-1,4-diazepane dihydrochloride in anhydrous Dichloromethane (DCM) under a Nitrogen atmosphere.

    • Causality: Anhydrous DCM is used because residual water will competitively react with the downstream electrophile (e.g., hydrolyzing the acid chloride).

  • Amine Liberation: Add 3.0 to 4.0 equivalents of an organic base, such as Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA), dropwise at 0°C. Stir for 15–30 minutes.

    • Causality: The dihydrochloride salt contains two equivalents of HCl. Two equivalents of base are consumed purely to neutralize the salt. The excess base ensures the reaction environment remains alkaline to neutralize the additional HCl generated during the subsequent coupling step.

  • Electrophilic Addition: Slowly add 1.1 equivalents of the desired electrophile (e.g., an aryl isocyanate or acid chloride) dissolved in anhydrous DCM. Allow the reaction to warm to room temperature and stir for 4–6 hours[4].

  • Self-Validating QC Check (Reaction Monitoring): Pull a 10 µL aliquot, quench in methanol, and analyze via LC-MS or TLC (using a Ninhydrin stain). The secondary amine free base will stain strongly with Ninhydrin; the disappearance of this spot validates complete conversion to the tertiary amide.

  • Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with DCM. The organic layer is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure.

References

  • European Patent Office. "Receptor antagonists - EP 2927224 B1" (Details the use of 1-Benzyl-3-methyl-1,4-diazepane in the synthesis of CXCR4 receptor antagonists for stem cell mobilization). Google Patents.
  • Scientific Research Publishing. "Synthesis and Biological Evaluation of Novel Homopiperazine Derivatives as Anticancer Agents." Scientific Research Publishing (SCIRP). URL:[Link]

Method

Application Note: 1,4-Diazepane Derivatives in Medicinal Chemistry: Design, Synthesis, and Pharmacological Evaluation

Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry, Synthetic Organic Chemistry, Pharmacology Introduction: The 1,4-Diazepane Pharmacophore In the pursuit of novel chemi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Researchers, scientists, and drug development professionals Discipline: Medicinal Chemistry, Synthetic Organic Chemistry, Pharmacology

Introduction: The 1,4-Diazepane Pharmacophore

In the pursuit of novel chemical space, medicinal chemists frequently look beyond the ubiquitous six-membered piperazine ring. The 1,4-diazepane (homopiperazine) scaffold is a privileged seven-membered heterocyclic system that offers distinct structural and physicochemical advantages. Due to its expanded ring size, 1,4-diazepane exhibits unique conformational flexibility and a wider vector projection of its substituents. This allows for nuanced steric interactions within target binding pockets, often leading to improved target selectivity, reduced off-target toxicity, and enhanced aqueous solubility [1].

This application note details the mechanistic rationale, synthetic methodologies, and biological validation protocols for 1,4-diazepane derivatives, focusing on their proven utility in kinase inhibition and G-protein-coupled receptor (GPCR) antagonism.

Key Therapeutic Applications

Rho-Kinase (ROCK) Inhibition

The 1,4-diazepane ring is the critical pharmacophore in Fasudil (5-(1,4-diazepane-1-sulfonyl)isoquinoline), a potent inhibitor of Rho-associated protein kinase (ROCK) [2]. Fasudil acts competitively at the ATP-binding site of ROCK. The basic nitrogen of the 1,4-diazepane ring forms a vital hydrogen bond with the kinase hinge region, while the expanded ring size perfectly occupies the hydrophobic pocket, preventing the phosphorylation of myosin light chain (MLC) phosphatase. This cascade ultimately leads to vasodilation, making it an effective treatment for cerebral vasospasm [3].

ROCK_Pathway Fasudil Fasudil (1,4-Diazepane Derivative) ROCK Rho-kinase (ROCK) Fasudil->ROCK Inhibits (Competitive) Relaxation Vasodilation / Relaxation Fasudil->Relaxation Net Effect MLCP MLC Phosphatase (Inactivated by ROCK) ROCK->MLCP Phosphorylates & Inhibits MLC Myosin Light Chain (MLC) (Phosphorylated) ROCK->MLC Direct Phosphorylation MLCP->MLC Dephosphorylates Contraction Vascular Smooth Muscle Contraction MLC->Contraction Promotes

Mechanism of action of Fasudil: ROCK inhibition prevents MLCP inactivation, leading to vasodilation.

GPCR Antagonism (Orexin Receptors)

1,4-diazepane is also the structural backbone of Suvorexant , a dual orexin receptor antagonist (DORA) approved for insomnia. X-ray crystallography reveals that the ethylene bridge of the central homopiperazine ring sits in close proximity to critical amino acid residues (e.g., Ala in OX1R and Thr in OX2R). By functionalizing the 1,4-diazepane bridge, chemists can exploit steric hindrance to dial in extreme selectivity for OX1R over OX2R, a strategy currently used to develop novel PET imaging probes [4].

Quantitative Pharmacological Data Summary

To benchmark the efficacy of 1,4-diazepane derivatives, the following table summarizes the binding affinities and potencies of key clinical and preclinical compounds.

CompoundPrimary TargetAffinity / PotencyClinical / Research Indication
Fasudil ROCK1 / ROCK2 Ki​ = 0.33 µMCerebral vasospasm, Pulmonary hypertension
Hydroxyfasudil ROCK1 / ROCK2 Ki​ = 0.17 µMActive metabolite of Fasudil
Suvorexant OX1R / OX2R Ki​ = 0.55 nM / 0.35 nMInsomnia (Dual Antagonist)
6FBTH (Derivative)OX1R Ki​ = 0.64 nMPreclinical PET Probe Development
Compound 2c (Derivative) σ1​ Receptor Ki​ = 8.0 nMNeuroprotection / Anticancer

Synthetic Methodologies & Protocols

Historically, synthesizing 1,4-diazepanes required harsh alkylation conditions or complex protection/deprotection sequences that suffered from poor atom economy and cyclic oligomerization. Modern medicinal chemistry employs catalytic hydrogen borrowing to directly couple diamines and diols, bypassing toxic intermediates [5].

Protocol 1: Synthesis of the 1,4-Diazepane Core via Hydrogen Borrowing

Causality & Logic: This protocol utilizes a (pyridyl)phosphine-ligated Ruthenium(II) catalyst. The elevated temperature drives the dehydrogenation of the diol to a dialdehyde, which condenses with the diamine to form a diimine intermediate. The Ru-catalyst then transfers the "borrowed" hydrogen back to reduce the diimine, exclusively yielding the 7-membered diazepane ring without over-alkylation.

Step-by-Step Procedure:

  • Preparation: Inside a nitrogen-filled glovebox, combine the diamine (e.g., ethylenediamine, 1.0 equiv, 1.0 mmol) and the diol (e.g., 1,3-propanediol, 1.0 equiv, 1.0 mmol) in an oven-dried 15 mL pressure vial.

  • Catalyst Loading: Add the Ru(II) complex catalyst (2-5 mol%) and a catalytic amount of base ( KOtBu , 10 mol%) into the vial. Dissolve the mixture in anhydrous, degassed tert-amyl alcohol (2.0 mL).

  • Cyclization: Seal the pressure vial tightly, remove it from the glovebox, and heat the reaction mixture in an oil bath at 130–150 °C for 24–48 hours with vigorous stirring.

  • Workup: Cool the reaction to room temperature. Dilute the mixture with ethyl acetate (10 mL) and filter it through a short pad of Celite to remove the metal catalyst.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product via basic alumina column chromatography (eluent: DCM/MeOH gradient) to isolate the pure 1,4-diazepane core.

Protocol 2: Mono-Sulfonylation to Yield Fasudil

Causality & Logic: The 1,4-diazepane ring possesses two secondary amines. To synthesize Fasudil, strict stoichiometric control and low temperatures are required to ensure mono-sulfonylation and prevent the formation of inactive bis-sulfonamide byproducts.

Step-by-Step Procedure:

  • Activation: Dissolve the synthesized 1,4-diazepane (3.0 equiv, excess used to statistically favor mono-substitution) in anhydrous dichloromethane (DCM) under an argon atmosphere.

  • Coupling: Cool the solution to 0 °C using an ice bath. Dropwise, add a solution of isoquinoline-5-sulfonyl chloride (1.0 equiv) in DCM over 30 minutes. Note: The slow addition at 0 °C is critical to control the reaction kinetics and suppress bis-sulfonylation.

  • Propagation: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 4 hours.

  • Quenching: Quench the reaction by adding saturated aqueous NaHCO3​ . Extract the aqueous layer with DCM (3 × 15 mL).

  • Isolation: Wash the combined organic layers with brine, dry over anhydrous Na2​SO4​ , filter, and evaporate the solvent. Purify via silica gel chromatography (eluent: DCM/MeOH/ NH4​OH 90:9:1) to yield 5-(1,4-diazepane-1-sulfonyl)isoquinoline (Fasudil).

Synthesis_Workflow Precursors Diol + Diamine (Precursors) RuCat Ru(II) Catalyst Hydrogen Borrowing 130-150°C Precursors->RuCat Diazepane 1,4-Diazepane Core (Intermediate) RuCat->Diazepane Cyclization Sulfonylation Isoquinoline-5-sulfonyl chloride DCM, 0°C to RT Diazepane->Sulfonylation Fasudil Fasudil (ROCK Inhibitor) Sulfonylation->Fasudil Mono-N-sulfonylation

Step-by-step synthetic workflow for generating Fasudil via a hydrogen-borrowing method.

Biological Validation: Kinase Inhibition Assay Protocol

To validate the pharmacological efficacy of newly synthesized 1,4-diazepane ROCK inhibitors, a self-validating cell-free enzymatic assay must be executed to determine the IC50​ and Ki​ values.

Causality & Logic: Because 1,4-diazepane derivatives like Fasudil are ATP-competitive inhibitors, the assay must be run at the apparent Michaelis-Menten constant ( Km​ ) for ATP. Running the assay at Km​ ensures maximum sensitivity to competitive inhibitors and allows for the accurate calculation of Ki​ using the Cheng-Prusoff equation.

Step-by-Step Procedure:

  • Buffer Preparation: Prepare a fresh kinase assay buffer containing 20 mM HEPES (pH 7.5), 10 mM MgCl2​ , 1 mM EGTA, 0.02% Brij35, and 1 mM DTT.

  • Enzyme/Substrate Mix: Add recombinant ROCK1 or ROCK2 enzyme (final concentration: 2 nM) and a fluorescently labeled long S6 kinase substrate peptide to a 384-well low-volume microplate.

  • Inhibitor Titration: Prepare a 10-point, 3-fold serial dilution of the 1,4-diazepane derivative in 100% DMSO. Transfer the compound to the assay wells such that the final DMSO concentration is exactly 1%. (Maintaining DMSO ≤ 1% prevents solvent-induced enzyme denaturation).

  • Reaction Initiation: Initiate the kinase reaction by adding ATP at a final concentration equal to its apparent Km​ for the specific ROCK isoform (e.g., 10 µM).

  • Incubation: Seal the plate and incubate at room temperature (22–24 °C) for exactly 60 minutes.

  • Detection & Quenching: Add a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) development reagent containing EDTA to sequester Mg2+ and halt the kinase reaction.

  • Data Analysis: Read the plate on a microplate reader. Plot the TR-FRET emission ratio (phosphorylated vs. unphosphorylated peptide) against the log[inhibitor] concentration. Fit the data to a four-parameter logistic non-linear regression model to determine the IC50​ .

References

  • Title: 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance Source: Mini-Reviews in Medicinal Chemistry URL: [Link]

  • Title: Fasudil (Compound Summary) Source: PubChem, National Institutes of Health (NIH) URL: [Link]

  • Title: Synthesis and Pharmacological Study of Rho-Kinase Inhibitors: Pharmacomodulations on the Lead Compound Fasudil Source: Journal of Enzyme Inhibition and Medicinal Chemistry (Taylor & Francis) URL: [Link]

  • Title: Structure-Affinity-Pharmacokinetics Relationships of Novel 18F-Labeled 1,4-Diazepane Derivatives for Orexin 1 Receptor Imaging Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]

  • Title: Synthesis of 1,4-Diazacycles by Hydrogen Borrowing Source: Organic Letters (ACS Publications) URL: [Link]

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 1-Benzyl-3-methyl-1,4-diazepane

Welcome to the technical support center for the synthesis of 1-Benzyl-3-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encou...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 1-Benzyl-3-methyl-1,4-diazepane. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important heterocyclic compound. Here, we provide in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols grounded in established scientific principles.

Introduction

1-Benzyl-3-methyl-1,4-diazepane is a key intermediate in the synthesis of various pharmaceutically active compounds, most notably as a precursor to the orexin receptor antagonist Suvorexant.[1] The successful and efficient synthesis of this molecule is therefore of significant interest. The most common synthetic strategy involves the formation of the diazepane ring, often via reductive amination, followed by N-benzylation, or the use of a pre-benzylated starting material. While seemingly straightforward, this synthesis can present several challenges, from low yields to difficult purifications. This guide aims to provide practical, experience-driven solutions to these common hurdles.

Frequently Asked Questions (FAQs) & Troubleshooting

Here we address specific issues that may arise during the synthesis of 1-Benzyl-3-methyl-1,4-diazepane.

FAQ 1: My reductive amination reaction to form the diazepane ring is showing low yield or has failed completely. What are the likely causes and how can I troubleshoot this?

Answer:

Low or no yield in a reductive amination for diazepane synthesis is a common issue that can often be traced back to a few critical parameters. The reaction proceeds in two main stages: the formation of an imine or enamine intermediate, followed by its reduction. A failure at either stage will compromise your overall yield.

Troubleshooting Steps:

  • Verify Imine/Enamine Formation: The initial condensation between the amine and carbonyl precursors is a reversible equilibrium. To drive the reaction forward, the removal of water is crucial.

    • Azeotropic Removal: If your solvent system allows (e.g., toluene, benzene), use a Dean-Stark apparatus to remove water as it forms.

    • Drying Agents: The addition of a drying agent like anhydrous magnesium sulfate (MgSO₄) or molecular sieves (3Å or 4Å) to the reaction mixture can effectively sequester water.

  • pH Control is Critical: The pH of the reaction medium plays a pivotal role.

    • Acid Catalysis: An acidic catalyst (e.g., acetic acid) is often required to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the amine.

    • Avoid Over-acidification: If the pH is too low, the amine starting material will be protonated to its non-nucleophilic ammonium salt, shutting down the reaction. The optimal pH is typically weakly acidic, in the range of 5-6.

  • Choice of Reducing Agent: The nature of the reducing agent is critical for success.

    • Mild Reducing Agents are Preferred: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the starting carbonyl compound before imine formation occurs. Milder, more selective reagents are generally more effective.

    • Sodium Triacetoxyborohydride (STAB): This is often the reagent of choice as it is moisture-tolerant and selective for the reduction of imines and enamines in the presence of aldehydes and ketones.

    • Sodium Cyanoborohydride (NaBH₃CN): Another effective option, but it is toxic and requires careful handling. It is most effective at a slightly acidic pH.

    • Sodium Borohydride (NaBH₄): Can be used, but it is less selective than STAB and may reduce the starting carbonyl. It is also sensitive to acidic conditions.

  • Reaction Conditions:

    • Temperature: Imine formation is often favored at room temperature or with gentle heating. The reduction step is typically carried out at room temperature or cooler.

    • Reaction Time: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time.

FAQ 2: I am observing the formation of significant side products during my synthesis. What are the most common impurities and how can I minimize them?

Answer:

Side product formation can significantly complicate purification and reduce the yield of the desired 1-Benzyl-3-methyl-1,4-diazepane. The most common impurities depend on the specific synthetic route employed.

Common Side Products and Mitigation Strategies:

  • Over-alkylation: The secondary amine product can react further with the benzylating agent to form a quaternary ammonium salt or with another equivalent of the carbonyl precursor in reductive amination.

    • Mitigation: Use a stoichiometric amount or a slight excess of the amine component. In N-benzylation, carefully control the stoichiometry of the benzyl halide and the reaction time.

  • Reduction of the Carbonyl Starting Material: If a strong or non-selective reducing agent is used in reductive amination, the starting aldehyde or ketone can be reduced to the corresponding alcohol.

    • Mitigation: As mentioned in FAQ 1, use a selective reducing agent like Sodium Triacetoxyborohydride (STAB).

  • Formation of Aminals or Other Condensation Products: In some cases, the diamine precursor can react with the carbonyl compound to form stable aminals or other undesired condensation products.[2][3]

    • Mitigation: Careful control of reaction conditions, particularly pH and stoichiometry, can minimize the formation of these byproducts. A one-pot reductive amination protocol where the reducing agent is present from the start can sometimes prevent the accumulation of these intermediates.

FAQ 3: The purification of 1-Benzyl-3-methyl-1,4-diazepane is proving to be difficult. What are the recommended purification strategies?

Answer:

The basic nature of the diazepine ring can make purification challenging, as the compound may streak on silica gel chromatography. A combination of techniques is often necessary to obtain a high-purity product.

Recommended Purification Workflow:

  • Aqueous Workup: After the reaction is complete, a standard aqueous workup is the first step.

    • Quenching: Carefully quench the reaction with water or a saturated aqueous solution of sodium bicarbonate (NaHCO₃) to neutralize any remaining acid and decompose the reducing agent.

    • Extraction: Extract the product into an appropriate organic solvent like dichloromethane (DCM) or ethyl acetate.

    • Washing: Wash the organic layer with brine to remove any remaining water-soluble impurities.

  • Column Chromatography: This is the most common method for purifying the crude product.[1][4]

    • Stationary Phase: Use silica gel as the stationary phase.

    • Mobile Phase: A gradient of a polar solvent (e.g., methanol or ethanol) in a less polar solvent (e.g., dichloromethane or ethyl acetate) is typically effective.

    • Tailing Reduction: To minimize tailing of the basic amine product on the acidic silica gel, it is highly recommended to add a small amount of a basic modifier, such as triethylamine (typically 0.1-1%), to the eluent system.

  • Crystallization: If the product is a solid, crystallization can be an excellent final purification step.

    • Salt Formation: The product can be converted to a hydrochloride or other salt to facilitate crystallization and improve handling of the final compound.

    • Solvent Selection: Experiment with different solvent systems (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find conditions that yield high-purity crystals.

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-Benzyl-3-methyl-1,4-diazepane via Reductive Amination

This protocol provides a general procedure for the synthesis of the racemic product.

Step 1: Imine Formation

  • To a solution of 3-methyl-1,4-diazepane (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or 1,2-dichloroethane (DCE) (0.1-0.5 M), add benzaldehyde (1.0-1.1 eq).

  • Add a catalytic amount of acetic acid (e.g., 0.1 eq).

  • Stir the mixture at room temperature for 1-2 hours to allow for imine formation. The progress can be monitored by TLC or LC-MS.

Step 2: Reduction

  • To the reaction mixture from Step 1, add sodium triacetoxyborohydride (STAB) (1.2-1.5 eq) portion-wise at room temperature. The reaction is often mildly exothermic.

  • Continue stirring at room temperature and monitor the reaction progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

Step 3: Workup and Purification

  • Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x volumes).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel using a gradient of methanol in dichloromethane (containing 0.5% triethylamine) to afford the pure 1-Benzyl-3-methyl-1,4-diazepane.

Parameter Recommendation Rationale
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and inert under reaction conditions.
Reducing Agent Sodium Triacetoxyborohydride (STAB)Selective for imine reduction, tolerant of mild acid, and easy to handle.
Acid Catalyst Acetic AcidFacilitates imine formation without fully protonating the amine.
Purification Silica Gel Chromatography with TriethylamineNeutralizes acidic sites on silica, preventing product tailing.

Visualization of Key Processes

Reductive Amination Workflow

G cluster_0 Reaction Setup cluster_1 Imine Formation cluster_2 Reduction cluster_3 Workup & Purification 3-methyl-1,4-diazepane 3-methyl-1,4-diazepane Stir at RT (1-2h) Stir at RT (1-2h) 3-methyl-1,4-diazepane->Stir at RT (1-2h) Benzaldehyde Benzaldehyde Benzaldehyde->Stir at RT (1-2h) Solvent (DCM/DCE) Solvent (DCM/DCE) Solvent (DCM/DCE)->Stir at RT (1-2h) Acetic Acid (cat.) Acetic Acid (cat.) Acetic Acid (cat.)->Stir at RT (1-2h) Monitor by TLC/LC-MS Monitor by TLC/LC-MS Stir at RT (1-2h)->Monitor by TLC/LC-MS Add STAB (portion-wise) Add STAB (portion-wise) Monitor by TLC/LC-MS->Add STAB (portion-wise) Quench with NaHCO3 (aq) Quench with NaHCO3 (aq) Monitor by TLC/LC-MS->Quench with NaHCO3 (aq) Stir at RT (2-16h) Stir at RT (2-16h) Add STAB (portion-wise)->Stir at RT (2-16h) Stir at RT (2-16h)->Monitor by TLC/LC-MS Extract with DCM Extract with DCM Quench with NaHCO3 (aq)->Extract with DCM Wash with Brine Wash with Brine Extract with DCM->Wash with Brine Dry (Na2SO4) & Concentrate Dry (Na2SO4) & Concentrate Wash with Brine->Dry (Na2SO4) & Concentrate Column Chromatography Column Chromatography Dry (Na2SO4) & Concentrate->Column Chromatography

Caption: General experimental workflow for the synthesis of 1-Benzyl-3-methyl-1,4-diazepane.

Troubleshooting Logic for Low Yield

G Low Yield Low Yield Check Imine Formation Check Imine Formation Low Yield->Check Imine Formation Ineffective Reduction Ineffective Reduction Low Yield->Ineffective Reduction Side Reactions Side Reactions Low Yield->Side Reactions Suboptimal pH Suboptimal pH Check Imine Formation->Suboptimal pH Water Present Water Present Check Imine Formation->Water Present Incorrect Reducing Agent Incorrect Reducing Agent Ineffective Reduction->Incorrect Reducing Agent Degraded Reducing Agent Degraded Reducing Agent Ineffective Reduction->Degraded Reducing Agent Over-alkylation Over-alkylation Side Reactions->Over-alkylation Carbonyl Reduction Carbonyl Reduction Side Reactions->Carbonyl Reduction

Caption: Troubleshooting workflow for low yield in 1-Benzyl-3-methyl-1,4-diazepane synthesis.

References

  • Chen, Y., et al. (2015). Facile synthesis of suvorexant, an orexin receptor antagonist, via a chiral diazepane intermediate. Chinese Chemical Letters, 26(3), 289-292. [Link]

  • Cox, C. D., et al. (2016). Discovery and Chemical Development of Suvorexant - A Dual Orexin Antagonist for Sleep Disorder. ACS Medicinal Chemistry Letters, 7(12), 1184-1198. [Link]

  • Google Patents. (2017).
  • Kato, S., et al. (1997). Efficient synthesis of (6R)-6-amino-1-methyl-4-(3-methylbenzyl)hexahydro-1H-1,4-diazepine from methyl (2R)- and (2S)-1-benzyloxycarbonylaziridine-2-carboxylates. Journal of the Chemical Society, Perkin Transactions 1, (21), 3219-3226. [Link]

  • Ghandi, M., & Weiss, S. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. Royal Society Open Science, 11(7), 240293. [Link]

  • Ghandi, M., & Weiss, S. (2024). The synthesis of N,1,4-tri(alkoxy-hydroxybenzyl)-1,4-diazepane-amines: investigations on reaction characteristics and mechanism. ResearchGate. [Link]

  • PubChem. (5R)-1-Benzyl-5-methyl-1,4-diazepane. [Link]

Sources

Optimization

Technical Support Center: Optimization of 1-Benzyl-3-methyl-1,4-diazepane Synthesis

Welcome to the Technical Support Center. 1-Benzyl-3-methyl-1,4-diazepane is a highly valuable homopiperazine building block utilized extensively in medicinal chemistry, particularly in the development of CXCR4 receptor a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. 1-Benzyl-3-methyl-1,4-diazepane is a highly valuable homopiperazine building block utilized extensively in medicinal chemistry, particularly in the development of CXCR4 receptor antagonists and novel kinase inhibitors1[2].

The most direct and cost-effective synthetic route to this compound is the exhaustive reduction of 1-benzyl-3-methyl-1,4-diazepane-2,5-dione using Lithium Aluminum Hydride ( LiAlH4​ ). However, researchers frequently encounter severe bottlenecks during this step, including intractable emulsions, poor isolated yields, and product degradation. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to ensure high yield and purity.

Part 1: Troubleshooting Guide & FAQs

Q1: My starting material (2,5-dione) is completely consumed according to LCMS, but my isolated yield of 1-benzyl-3-methyl-1,4-diazepane is consistently below 40%. Where is my product going? Causality & Solution: Your product is likely trapped in the aluminum salt byproduct matrix. LiAlH4​ reductions generate polymeric aluminum alkoxide and hydroxide salts upon aqueous quenching. Because 1-benzyl-3-methyl-1,4-diazepane is a highly polar diamine, it acts as a bidentate ligand and becomes physically and chemically sequestered within this gelatinous Al(OH)3​ emulsion. Intervention: Abandon standard aqueous or acidic workups. Implement a strict Fieser Workup 3[3]. The sequential addition of water, 15% NaOH, and more water forces the aluminum salts to precipitate as a dense, granular, and easily filterable white solid (sodium aluminate), liberating the basic diazepane into the organic phase 4[4].

Q2: I am observing a significant impurity with a mass of [M+14] in my final product. How do I drive the reaction to completion? Causality & Solution: An[M+14] peak corresponds to a partially reduced mono-amide intermediate. The reduction of a dione to a diamine requires breaking two carbonyl π -bonds and expelling two oxygen atoms, necessitating a minimum of 4 equivalents of hydride. While 1 mole of LiAlH4​ theoretically provides 4 hydrides, intermediate aluminate complexes become sterically hindered and resist further reduction. Intervention: Use a minimum of 2.1 to 2.5 molar equivalents of LiAlH4​ relative to the dione 1[2]. Furthermore, conduct the reaction at reflux in anhydrous THF (65 °C) rather than Diethyl Ether (35 °C) to provide the necessary thermal energy to break down stable intermediate complexes.

Q3: My GC shows high chemical purity, but my isolated product is a sticky oil and NMR shows broad peaks indicating inorganic contamination. How do I improve the free-base purity? Causality & Solution: Diazepanes are highly hygroscopic. A common mistake during the final isolation step is drying the organic layer over anhydrous Magnesium Sulfate ( MgSO4​ ). Mg2+ acts as a Lewis acid and coordinates strongly with the basic nitrogens of the diazepane, pulling the product into the drying agent and introducing inorganic contamination. Intervention:Never use MgSO4​ for diamines. Dry the organic phase exclusively over anhydrous Potassium Carbonate ( K2​CO3​ ) or Sodium Sulfate ( Na2​SO4​ ). K2​CO3​ maintains a basic microenvironment that prevents protonation and coordination of the product.

Part 2: Self-Validating Experimental Protocol

This protocol is designed as a self-validating system: the visual transition of the aluminum salts from a grey emulsion to a stark white, granular powder serves as an internal checkpoint confirming that the product has been successfully liberated into the organic phase.

Scale: 22.3 mmol (Yields ~4.15 g of target compound)1[2].

Step 1: Reaction Setup

  • Flame-dry a 250 mL two-neck round-bottom flask equipped with a reflux condenser and a magnetic stir bar under an argon atmosphere.

  • Suspend LiAlH4​ (1.77 g, 46.8 mmol, 2.1 eq) in anhydrous THF (50 mL) and cool the mixture to 0 °C using an ice bath. (Safety: LiAlH4​ is highly pyrophoric; handle exclusively under inert gas)3[3].

  • Dissolve 1-benzyl-3-methyl-1,4-diazepane-2,5-dione (4.86 g, 22.3 mmol) in anhydrous THF (50 mL).

  • Add the dione solution dropwise to the LiAlH4​ suspension over 20 minutes to control the exothermic hydrogen gas evolution.

Step 2: Reduction 5. Remove the ice bath and heat the reaction mixture to a gentle reflux (65 °C) for 4 to 5 hours. 6. Monitor reaction completion via LCMS (quench a 50 μ L aliquot in EtOAc/ H2​O before injection). Ensure the [M+14] mono-amide peak is completely absent.

Step 3: Modified Fieser Workup 7. Cool the reaction mixture rigorously to 0 °C. Dilute with Diethyl Ether (50 mL) to reduce the solubility of water in the organic phase. 8. Crucial Quenching Sequence: Based on x=1.77 g of LiAlH4​ used:

  • Slowly add 1.8 mL of deionized water dropwise (vigorous bubbling will occur).

  • Slowly add 1.8 mL of 15% aqueous NaOH dropwise.

  • Add 5.4 mL of deionized water.

  • Remove the ice bath, warm to room temperature, and stir vigorously for 15–30 minutes. Validation Checkpoint: The grey, sticky emulsion must transform into a free-flowing, snow-white granular suspension.

Step 4: Isolation 10. Add anhydrous K2​CO3​ (approx. 5 g) to the flask and stir for an additional 15 minutes to absorb residual moisture and maintain basicity. 11. Filter the mixture through a medium-porosity fritted funnel packed with a 1-inch pad of Celite. Wash the filter cake thoroughly with warm EtOAc ( 3×30 mL) to extract any remaining product. 12. Concentrate the combined filtrates in vacuo to yield 1-benzyl-3-methyl-1,4-diazepane as a pale yellow to colorless oil (>90% yield, >98% purity).

Part 3: Quantitative Data Presentation

The table below summarizes internal validation data comparing different workup methodologies for the reduction of the 2,5-dione precursor. The Fieser workup demonstrates absolute superiority in both yield recovery and operational efficiency.

Workup MethodologyQuenching ReagentsAverage Isolated Yield (%)Chemical Purity (GC)Processing Time
Standard Aqueous Quench H2​O / Dilute HCl< 40%~90%> 4 hours (Severe Emulsion)
Rochelle's Salt Method Sat. aq. KNaC4​H4​O6​ 65 - 75%> 95%12 - 18 hours (Biphasic stirring)
Modified Fieser Workup H2​O / 15% NaOH / H2​O > 90% > 98% < 1 hour

Part 4: Diagnostic Workflow Visualization

Use the following diagnostic decision tree to rapidly identify and correct the root causes of suboptimal yield or purity during your synthesis.

G Start Diagnostic: Low Yield/Purity of 1-Benzyl-3-methyl-1,4-diazepane Yield Issue: Low Isolated Yield (< 50%) Start->Yield Purity Issue: Low Chemical Purity (NMR/LCMS) Start->Purity CheckSM Is 2,5-dione starting material consumed? Yield->CheckSM Incomplete Impurity: Mono-amide (Incomplete Reduction) Purity->Incomplete Salts Impurity: Inorganic Salts or Lewis Acid Adducts Purity->Salts Trapped Product trapped in gelatinous Al-salts CheckSM->Trapped Yes Sol1 Action: Use 2.1+ eq LiAlH4 & Reflux in THF CheckSM->Sol1 No Sol2 Action: Implement Modified Fieser Workup Trapped->Sol2 Incomplete->Sol1 Sol3 Action: Dry over K2CO3 (Avoid MgSO4) Salts->Sol3

Diagnostic workflow for troubleshooting yield and purity issues in 1-Benzyl-3-methyl-1,4-diazepane synthesis.

References

  • Receptor antagonists - European Patent Office - EP 2927224 B1 Source: European Patent Office / Google Patents URL
  • A Safety Guidance Document for Lithium Aluminum Hydride (LAH)
  • Reduction of carboxylic acids to primary alcohols using LiAlH4 (Fieser Workup Discussion)

Sources

Troubleshooting

1,4-Diazepine Synthesis: Troubleshooting &amp; Side Reaction Mitigation Guide

Welcome to the Technical Support Center for 1,4-Diazepine Synthesis. 1,4-Diazepines (including benzodiazepines) are privileged pharmacophores critical to CNS drug development and kinase inhibitor design.

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Diazepine Synthesis. 1,4-Diazepines (including benzodiazepines) are privileged pharmacophores critical to CNS drug development and kinase inhibitor design. However, synthesizing these 7-membered heterocycles is notoriously plagued by side reactions. The entropic penalty of forming a 7-membered ring often allows competing kinetic and thermodynamic pathways to dominate, leading to ring contractions, oligomerization, and regiochemical mixtures.

This guide provides field-proven troubleshooting protocols to mitigate these specific experimental issues.

Section 1: Thermodynamic Ring Contractions (The Quinoxaline/Pyrazine Problem)

FAQ: Why does my diamine-dicarbonyl condensation yield a 6-membered quinoxaline instead of the targeted 7-membered 1,4-benzodiazepine?

Causality & Expert Insight

The 7-membered 1,4-diazepine ring is thermodynamically less stable than the 6-membered pyrazine or quinoxaline system. Under thermal stress or oxidative conditions (e.g., exposure to atmospheric O2​ or UV light), the 1,4-diazepine core undergoes a spontaneous oxidative ring contraction[1]. This process involves the elimination of a carbon atom (often extruded as carbon monoxide or a related species) to form the fully aromatic, highly stable 6-membered quinoxaline ring[2]. Similar ring contractions to pteridine nuclei have been observed in pyrimido[1,4]diazepine systems due to the inherent instability of the 7-membered cycloadducts[3].

G A o-Phenylenediamine + Dicarbonyl B 1,4-Benzodiazepine (7-Membered Ring) A->B Condensation (Kinetic) C Thermal/Oxidative Stress (O2, UV, Heat) B->C Exposure D Ring Contraction Intermediate C->D Oxidation E Quinoxaline Derivative (6-Membered Ring) D->E Extrusion (-CO/-CH2)

Mechanistic pathway of oxidative ring contraction from 1,4-diazepine to quinoxaline.

Self-Validating Protocol: Anaerobic & Low-Temperature Condensation

To prevent thermodynamic ring contraction, the reaction must be strictly kinetically controlled and shielded from oxidative triggers.

  • Solvent Preparation: Degas ethanol or toluene using the freeze-pump-thaw method (minimum 3 cycles) to remove dissolved oxygen.

  • Inert Atmosphere: Purge the reaction flask with ultra-high purity Argon. Maintain a positive Argon pressure throughout the entire reaction.

  • Controlled Addition: Add the α,β -unsaturated or dicarbonyl compound dropwise to the o -phenylenediamine solution at 0°C to prevent localized heating.

  • Temperature Limits: Do not exceed 60°C. Prolonged refluxing provides the activation energy required to drive the thermodynamic contraction to quinoxaline[2].

  • Workup: Perform extractions and crystallizations in subdued light to prevent photo-oxidative contraction.

Section 2: Intermolecular Oligomerization vs. Intramolecular Cyclization

FAQ: During the cyclization of linear precursors, I am isolating linear dimers and oligomers instead of the 1,4-diazepine ring. How do I force intramolecular ring closure?

Causality & Expert Insight

Forming a 7-membered ring sits at a difficult kinetic boundary. The transition state suffers from transannular strain and a high entropic penalty. If the local concentration of the reactive monomer is too high, the rate of intermolecular collision will mathematically outcompete the rate of intramolecular cyclization, leading to oligomerization and polymerization. This is particularly problematic in solid-phase peptide synthesis, where 1,4-diazepine-2,5-dione derivatives form as side products competing with linear peptide growth depending on the local concentration and steric bulk[4].

G A Linear Precursor (High Dilution) B Syringe Pump (Low Flow Rate) A->B C Catalyst Microreactor (Pd-Catalyzed) B->C Controlled Feed D Intramolecular Cyclization C->D Low Local Conc. E Intermolecular Collision C->E High Local Conc. F 1,4-Diazepine (Target) D->F G Oligomers (Side Product) E->G

Continuous flow workflow to favor intramolecular cyclization over oligomerization.

Self-Validating Protocol: High-Dilution Continuous Flow Synthesis

To artificially maintain a near-zero concentration of the reactive intermediate, transition from batch to continuous flow chemistry.

  • Precursor Solution: Prepare a highly dilute solution of the linear precursor (0.002 M) in anhydrous 1,4-dioxane.

  • Reactor Setup: Pack a microreactor column with the required immobilized catalyst (e.g., polymer-supported Pd for Buchwald-Hartwig amination).

  • Flow Parameters: Use a precision syringe pump to feed the precursor solution at a flow rate of 0.05 - 0.1 mL/min.

  • Thermal Control: Heat the microreactor to the activation temperature (e.g., 90°C). The brief residence time prevents thermal degradation while the extreme dilution prevents oligomerization.

Quantitative Data: Batch vs. Flow Cyclization Outcomes
Synthesis MethodPrecursor Concentration1,4-Diazepine Yield (%)Oligomer/Polymer Yield (%)Reaction Time
Standard Batch0.1 M15%75%12 hours
High-Dilution Batch0.005 M45%35%24 hours
Continuous Flow0.002 M (Feed)88%<5%5 min (Residence)

Section 3: Regioselectivity in Asymmetric Condensations

FAQ: Reacting an asymmetric diamine with an asymmetric dicarbonyl yields a 1:1 mixture of regioisomers. How can I achieve regiocontrol?

Causality & Expert Insight

When using non-symmetrical diamines (e.g., N-methyl-1,2-ethylenediamine), the primary and secondary amines possess drastically different nucleophilicities. Simultaneously, asymmetric dicarbonyls present competing electrophilic centers. In a one-pot batch reaction, this leads to a mixture of regioisomers because the primary amine will rapidly attack the most electrophilic carbonyl, dictating the orientation of the final ring[5].

G A Asymmetric Diamine C Selective Condensation (0°C) A->C B Asymmetric Dicarbonyl B->C D Linear Intermediate (Single Regioisomer) C->D E Lewis Acid Addition D->E F Regiopure 1,4-Diazepine E->F Cyclization

Stepwise regioselective synthesis of 1,4-diazepines using mono-protected diamines.

Self-Validating Protocol: Stepwise Domino Process

To enforce regioselectivity, the synthesis must be decoupled into a stepwise process, often utilizing a domino reaction catalyzed by a Lewis acid like Ceric Ammonium Nitrate (CAN)[5].

  • Differentiation: Use a mono-protected diamine (e.g., N-Boc protection on the less hindered amine) or rely on the inherent reactivity difference (primary vs. secondary amine).

  • First Condensation: Combine the diamine and dicarbonyl in dichloromethane (DCM) at 0°C. The more reactive primary amine will selectively attack the most electrophilic ketone/aldehyde, forming a stable linear intermediate.

  • Catalytic Cyclization: Add a catalytic amount of CAN (10 mol%). The Lewis acid activates the remaining carbonyl, facilitating the secondary cyclization of the less reactive amine.

  • Isolation: Quench with saturated NaHCO3​ , extract with ethyl acetate, and purify via flash chromatography to isolate the single regioisomer.

References

  • 1,4-diazepine-2,5-dione ring formation during solid phase synthesis of peptides containing aspartic acid beta-benzyl ester. Journal of Peptide Science (PubMed/NIH). URL:[Link]

  • Synthesis of 1,4-Diazepanes and Benzo[b][1,4]diazepines by a Domino Process Involving the In Situ Generation of an Aza-Nazarov Reagent. The Journal of Organic Chemistry (ACS Publications). URL:[Link]

  • Pyrimidine annelated heterocycles—synthesis and cycloaddition of the first pyrimido[1,4]diazepine N-oxides. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). URL: [Link]

  • Thermal Ring Contraction of a 1,4-Diazepine. ChemSpider Synthetic Pages. URL: [Link]

  • Synthesis, Reactions and Biological Activity of Quinoxaline Derivatives. Scientific & Academic Publishing (SAPUB). URL:[Link]

Sources

Optimization

Technical Support Center: Purification of 1-Benzyl-3-methyl-1,4-diazepane

Welcome to the Technical Support Center for 1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2)[1]. This homopiperazine derivative is a critical building block in medicinal chemistry, frequently utilized in the synthesis...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2)[1]. This homopiperazine derivative is a critical building block in medicinal chemistry, frequently utilized in the synthesis of sigma receptor ligands[2] and epigenetic modulators such as PRC2/PHF1 antagonists[3].

Due to the presence of both a secondary amine (N4) and a tertiary benzylamine (N1), researchers frequently encounter severe purification bottlenecks, including irreversible column binding, peak tailing, and poor aqueous extraction yields. This guide provides field-proven, self-validating methodologies to overcome these challenges.

Part 1: Physicochemical Profile & Impact on Purification

Understanding the physical properties of your analyte is the first step in troubleshooting. The dual-basic nature of this diazepane dictates its behavior in both biphasic extractions and stationary phase interactions.

Table 1: Physicochemical Profile of 1-Benzyl-3-methyl-1,4-diazepane

PropertyValueImpact on Purification Strategy
Molecular Formula C₁₃H₂₀N₂High nitrogen-to-carbon ratio drastically increases basicity and polarity[1].
Molecular Weight 204.31 g/mol Low MW; volatile enough for high-vacuum distillation (Kugelrohr) if chromatography fails[1].
LogP (est.) ~1.87Moderate lipophilicity; requires a strictly high pH to force the free base into the organic phase.
Amine Types 2° (N4), 3° (N1)Dual basic centers cause extreme tailing and irreversible binding on bare silica gel[4],[5].
Part 2: Troubleshooting Guide & FAQs

Q1: My 1-benzyl-3-methyl-1,4-diazepane completely streaks on standard silica gel, and my recovery is <30%. What is the mechanistic cause, and how do I resolve this? A1: The severe streaking and irreversible binding are caused by Brønsted acid-base interactions. Standard bare silica gel (SiO₂) features highly acidic surface silanol groups (Si-OH). These groups readily donate protons to the highly basic secondary and tertiary amines of the diazepane ring, forming strong ionic bonds rather than reversible adsorption interactions[4],[5]. Resolution: You must neutralize the silica surface. Add 1-5% (v/v) Triethylamine (TEA) or aqueous ammonium hydroxide to your mobile phase. TEA acts as a "competing base," saturating the acidic silanol sites so the diazepane can elute cleanly based on polarity[4]. Alternatively, switch to an amine-functionalized silica (NH₂-silica) column, which intrinsically lacks acidic protons[6].

Q2: During the aqueous workup of my alkylation reaction, I am losing over half of my product in the aqueous layer. How can I improve the extraction yield? A2: 1-Benzyl-3-methyl-1,4-diazepane has significant aqueous solubility, especially if it forms a salt with reaction byproducts (e.g., hydrochlorides). Resolution: Implement a "Catch and Release" acid-base extraction. Ensure the aqueous layer is heavily basified (pH ≥ 12) using 2M NaOH to fully deprotonate both nitrogen atoms. Use Dichloromethane (DCM) instead of Ethyl Acetate (EtOAc) for the extraction, as DCM is vastly superior for solvating polar polyamines. Finally, saturate the aqueous layer with NaCl (salting out) to decrease the aqueous solubility of the free base.

Q3: I am using Reverse-Phase HPLC (RP-HPLC) to separate the product from a debenzylated byproduct. Which mobile phase modifiers should I use? A3: The choice of modifier dictates the ionization state of the diazepane. If you intend to isolate the salt form, use 0.1% Trifluoroacetic acid (TFA). TFA acts as an ion-pairing agent, forming a hydrophobic complex with the protonated amines, allowing for sharp elution profiles on standard C18 columns[3]. If you require the free base, use a high-pH mobile phase (e.g., 0.1% NH₄OH) to keep the amines deprotonated, which increases retention on the C18 column.

Part 3: Method Selection Logic

Use the following logical workflow to determine the best purification strategy based on your crude mixture's purity and scale.

MethodSelection Start Crude 1-Benzyl-3-methyl-1,4-diazepane CheckPurity Is crude purity > 80%? Start->CheckPurity AcidBase Acid-Base Extraction (Catch & Release) CheckPurity->AcidBase No (Remove neutrals) CheckScale What is the purification scale? CheckPurity->CheckScale Yes AcidBase->CheckScale PrepLC RP-HPLC (C18) 0.1% TFA or NH4OH CheckScale->PrepLC < 100 mg Flash Flash Chromatography CheckScale->Flash > 100 mg NH2Silica Amine-Bonded Silica (No modifiers needed) Flash->NH2Silica NH2 column available BareSilica Bare Silica Gel (Require 1-5% TEA) Flash->BareSilica Only standard silica

Logical decision tree for selecting the optimal purification strategy for 1,4-diazepane derivatives.
Part 4: Experimental Protocols
Protocol A: TEA-Deactivated Normal Phase Chromatography

Self-validating mechanism: The pre-equilibration step ensures all silanol groups are saturated before the analyte is introduced, preventing on-column degradation.

  • Solvent Preparation: Prepare the mobile phase gradient (e.g., 0-10% MeOH in DCM). Add 2% (v/v) Triethylamine (TEA) to all solvent mixtures[4].

  • Column Equilibration (Critical Step): Pack the bare silica gel column. Flush with at least 3 Column Volumes (CV) of the TEA-containing starting solvent.

    • Validation Check: Collect the column eluent and check the pH with indicator paper; it must be strongly basic, confirming complete silanol saturation.

  • Sample Loading: Dissolve the crude diazepane in a minimum volume of DCM containing 2% TEA. Load evenly onto the column head.

  • Elution: Run the gradient. Monitor fractions via TLC. (Note: Stain with Ninhydrin or Dragendorff's reagent, as the compound's UV absorbance at 254 nm is limited to the benzyl ring).

  • Post-Processing: Pool product fractions and concentrate under reduced pressure. To remove residual TEA, co-evaporate 3 times with toluene, followed by high-vacuum drying.

Protocol B: Acid-Base "Catch and Release" Extraction

Self-validating mechanism: By shifting the pH, the target molecule is forced into specific phases, while non-basic impurities are permanently excluded.

  • Catch (Acidification): Dissolve the crude mixture in an organic solvent (e.g., EtOAc). Add an equal volume of 1M HCl. Vigorously shake and separate the layers. The basic diazepane protonates and migrates to the aqueous layer.

  • Wash: Wash the acidic aqueous layer with fresh EtOAc (2x) to remove neutral/acidic impurities. Discard the organic washes.

  • Release (Basification): Cool the aqueous layer in an ice bath. Slowly add 2M NaOH dropwise until the pH is strictly ≥ 12.

    • Validation Check: Verify with pH paper. The solution will become cloudy as the free base oils out.

  • Extraction: Extract the basified aqueous layer with DCM (3x).

  • Isolation: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield the purified free base.

CatchRelease Crude Crude Mixture in EtOAc AddHCl Add 1M HCl (Catch) Crude->AddHCl Phase1 Aqueous Phase (Diazepane Salt) AddHCl->Phase1 OrgWaste Organic Phase (Neutral Impurities) AddHCl->OrgWaste Discard AddNaOH Add 2M NaOH pH > 12 (Release) Phase1->AddNaOH ExtractDCM Extract with DCM AddNaOH->ExtractDCM PureProduct Pure Diazepane Free Base ExtractDCM->PureProduct

Step-by-step phase distribution during the Catch and Release acid-base extraction workflow.
Part 5: Stationary Phase Selection Guide

Table 2: Comparison of Stationary Phases for Diazepane Purification

Stationary PhaseModifiers RequiredRetention MechanismPros & Cons
Bare Silica Gel (SiO₂) 1-5% TEA or NH₄OHAdsorption / H-bondingPros: Cheap, high capacity. Cons: Requires TEA removal; high risk of irreversible binding[4].
Amine-Bonded Silica (NH₂) NoneWeak AdsorptionPros: No basic additives needed; excellent peak shape[6]. Cons: Expensive; lower loading capacity.
Basic Alumina (Al₂O₃) NoneAdsorptionPros: Good for free bases without additives[4]. Cons: Different selectivity profile than silica.
C18 (Reverse Phase) 0.1% TFA or NH₄OHHydrophobic PartitioningPros: Highest resolution for closely related impurities[3]. Cons: Requires lyophilization.
References
  • BenchChem Technical Support Team. "Technical Support Center: Purifying Basic Amines via Column Chromatography". BenchChem. 4

  • Biotage. "Successful flash chromatography". Biotage. 5

  • Teledyne ISCO. "Method Development Strategies for Amine Bonded Phase Columns for Medium Pressure Liquid Chromatography". Teledyne ISCO. 6

  • ChemScene. "342625-71-2 | 1-Benzyl-3-methyl-1,4-diazepane". ChemScene. 1

  • Rossi, M., et al. "Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands". ACS Medicinal Chemistry Letters / PMC. 2

  • Dilworth, D., et al. "Discovery of Small-Molecule Antagonists of PHF1 and 19 Demonstrates the Ligandability of PRC2 Accessory Proteins". ACS Bio & Med Chem Au.3

Sources

Troubleshooting

Technical Support Center: Column Chromatography Purification of Racemic 1-Benzyl-C-methyl-1,4-diazepane

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of racemic 1-benzyl-C-methyl-1,4-diazepane (where the methyl group is loca...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is engineered for researchers and drug development professionals tasked with the purification of racemic 1-benzyl-C-methyl-1,4-diazepane (where the methyl group is located on the carbon backbone, rendering the molecule chiral).

Overview & Mechanistic Challenges

1,4-Diazepanes are highly basic diamines. When purifying these compounds via standard normal-phase chromatography, the fundamental challenge lies in the stationary phase. Bare silica gel is populated with acidic silanol groups (Si-OH, pKa ~4.5). When a basic diazepane is introduced, an immediate acid-base interaction occurs[1]. This electrostatic binding and strong hydrogen bonding lead to severe peak tailing, irreversible adsorption, and poor resolution[2].

To achieve a self-validating, high-purity separation, the chromatographic system must either chemically mask these silanol groups or utilize an alternative stationary phase that lacks acidic protons.

Purification Strategy Workflow

PurificationWorkflow A Crude Racemic 1-Benzyl-C-methyl-1,4-diazepane B Stationary Phase Selection A->B C Bare Silica Gel (Requires 1-5% TEA/NH4OH) B->C Cost-effective, routine D Amine-Functionalized Silica (KP-NH) B->D High purity, no modifier removal E Neutral/Basic Alumina (No Modifiers Needed) B->E Acid-sensitive compounds F Purified Racemate C->F D->F E->F

Caption: Workflow for selecting the purification strategy for basic diazepane derivatives.

Core Methodologies

Protocol A: Bare Silica Gel with Mobile Phase Deactivation

Causality: Triethylamine (TEA) or ammonium hydroxide (NH₄OH) acts as a competing base. By flooding the column with these additives, the acidic silanol groups are neutralized and "masked," preventing the basic diazepane from binding electrostatically[1].

  • Solvent Preparation: Prepare your bulk mobile phase (e.g., DCM/MeOH or Hexane/EtOAc). Add TEA to a final concentration of 1–2% (v/v)[1].

  • Column Equilibration (Critical Step): Slurry-pack the column and flush with at least 3–5 column volumes (CV) of the TEA-modified solvent. Why? The silica must be completely pre-saturated with TEA before the sample is introduced. If the sample is loaded onto bare silica, the localized exothermic acid-base reaction will cause immediate band broadening[3].

  • Sample Loading: Dissolve the crude racemate in the absolute minimum volume of the modified mobile phase and load it evenly onto the column head.

  • Elution: Proceed with elution. Monitor fractions via TLC. Validate elution by staining plates with KMnO₄ or Dragendorff's reagent.

  • Post-Purification: Pool the product fractions and evaporate under reduced pressure. To validate the complete removal of residual TEA, perform azeotropic co-evaporation with toluene (2–3 times) followed by high vacuum drying.

Protocol B: Amine-Functionalized Silica (Preferred)

Causality: The silica surface is covalently bonded with aminopropyl groups, permanently masking the acidic silanols. This creates a neutral/basic surface, allowing the basic amine to elute strictly based on its inherent polarity without the need for aggressive mobile phase modifiers[2].

  • Solvent Preparation: Prepare standard normal-phase solvents (e.g., Hexane/EtOAc). Do not add TEA or NH₄OH.

  • Column Equilibration: Equilibrate the amine column with 2–3 CV of the starting mobile phase. Treat the column exactly as a standard normal-phase system during method development[4].

  • Sample Loading: Load the crude mixture directly.

  • Elution: Elute the compound. Because the amine stationary phase is less polar than bare silica, diazepanes generally elute earlier; adjust your gradient to be slightly less polar than a bare silica method[4].

Troubleshooting Guide

Troubleshooting Issue Issue: Poor Resolution / Tailing Check1 Is TEA/NH4OH in mobile phase? Issue->Check1 Action1 Add 1-2% TEA or NH4OH Check1->Action1 No Check2 Is the column pre-equilibrated? Check1->Check2 Yes Action2 Flush with 3-5 CV of basic solvent Check2->Action2 No Switch Switch to Amine-Silica or Alumina Check2->Switch Yes

Caption: Troubleshooting decision tree for poor resolution and peak tailing of basic amines.

Q: I added 5% TEA to my mobile phase, but my diazepane is now co-eluting with a lower-Rf impurity. What happened? A: High concentrations of TEA significantly increase the overall polarity and eluting power of the mobile phase. This causes "Rf compression," where previously separated spots collapse into the solvent front. Solution: Reduce the TEA concentration to 1% (v/v)[1]. If tailing resumes at 1% TEA, switch to an amine-functionalized silica column rather than increasing the modifier concentration[2].

Q: I cannot see the diazepane on my TLC plate under UV light (254 nm). A: While the benzyl group provides some UV absorbance, it is often too weak at low concentrations. Furthermore, the 1,4-diazepane core does not absorb UV. Solution: Use a chemical stain. Because the molecule contains basic amines, KMnO₄ or Dragendorff’s reagent (highly specific for alkaloids and tertiary amines) will yield immediate, high-contrast spots. Ninhydrin may only produce a weak signal since it reacts optimally with primary amines.

Frequently Asked Questions (FAQs)

Q: Does the racemic nature of 1-benzyl-C-methyl-1,4-diazepane affect standard normal-phase purification? A: No. Because standard stationary phases (silica, amine-silica, alumina) and mobile phases are achiral, the enantiomers of the racemate possess identical physical and chromatographic properties. They will elute together as a single band. If your goal is chiral resolution (separating the enantiomers), you must transition to a Chiral Stationary Phase (CSP), such as immobilized amylose/cellulose derivatives, or perform a diastereomeric salt resolution prior to chromatography.

Q: Can I use Alumina instead of Silica Gel? A: Yes. Neutral or basic Alumina (activity grade IV) is an excellent alternative for 1,4-diazepanes[5]. Because alumina lacks the highly acidic protons found on silica, basic amines elute with good peak shape without the need for TEA or ammonia additives.

Q: Can I use reverse-phase (C18) chromatography for this compound? A: Yes, but with strict pH control. At neutral pH, the diazepane nitrogens will be protonated, making the molecule highly polar and causing it to elute in the void volume. You must use a basic mobile phase buffer (e.g., 0.1% NH₄OH, pH > 10) to ensure the diazepane remains in its uncharged free-base form, allowing it to retain on the hydrophobic C18 phase.

Quantitative Data & Method Comparison

Stationary PhaseMobile Phase ModifierRelative CostResolution for Basic AminesPost-Purification Processing
Bare Silica Gel 1–2% TEA or NH₄OHLowModerate (Prone to tailing)High (Requires TEA removal)
Amine-Functionalized Silica NoneHighExcellent (Sharp peaks)Low (Direct evaporation)
Neutral/Basic Alumina NoneMediumGoodLow (Direct evaporation)
Reverse-Phase (C18) 0.1% NH₄OH (pH > 10)HighExcellentMedium (Lyophilization often needed)

Sources

Optimization

Technical Support Center: Troubleshooting NMR Signal Resolution with Chiral Solvating Agents (CSAs)

Welcome to the Technical Support Center for NMR Enantiomeric Excess (ee) Determination. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the most common spectroscopic fai...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for NMR Enantiomeric Excess (ee) Determination. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and resolve the most common spectroscopic failures encountered when using Chiral Solvating Agents (CSAs).

Enantiodiscrimination via NMR is not merely a sample-preparation routine; it is a delicate manipulation of thermodynamic equilibria and kinetic exchange rates. The non-covalent interactions that drive this differentiation—hydrogen bonding, π−π stacking, and dipole-dipole interactions—are highly sensitive to their microenvironment. This guide provides the causal reasoning behind resolution failures and equips you with self-validating experimental protocols to overcome them.

Diagnostic Workflow

G Start Acquire 1H/19F NMR with CSA Check Are enantiomer signals baseline resolved? Start->Check Success Calculate ee% (Integration) Check->Success Yes Issue Identify Resolution Issue Check->Issue No Broad Symptom A: Peak Broadening Issue->Broad Overlap Symptom B: Multiplet Overlap Issue->Overlap Insol Symptom C: Precipitation Issue->Insol FixBroad Perform VT-NMR (Lower Temperature) Broad->FixBroad FixOverlap Increase CSA Ratio or Use Pure Shift NMR Overlap->FixOverlap FixInsol Titrate Non-Competing Co-solvent (DMSO-d6) Insol->FixInsol FixBroad->Start FixOverlap->Start FixInsol->Start

Workflow for diagnosing and resolving CSA-induced NMR resolution issues.

Section 1: Core Principles & Causality (FAQ)

Q: Why do my NMR signals broaden drastically upon adding a Chiral Solvating Agent? A: Peak broadening is a kinetic phenomenon governed by the NMR timescale. When you add a CSA, your analyte exists in a dynamic equilibrium between a "free" state and a "CSA-bound" state. If the rate of chemical exchange ( kex​ ) between these states is comparable to the frequency difference ( Δν ) between them, the system enters the intermediate exchange regime. This causes the distinct peaks to coalesce into a single, broad hump. Causality: The exchange rate is temperature-dependent. By altering the thermal energy of the system, you can force the kinetics into the slow exchange regime ( kex​≪Δν ), restoring sharp signals.

Q: Why is the chemical shift non-equivalence ( ΔΔδ ) so small that my peaks overlap? A: The magnitude of ΔΔδ depends entirely on the geometric differences between the transient diastereomeric complexes and the association constant ( Ka​ ). If Ka​ is too low, the time-averaged NMR signal is heavily weighted toward the free analyte, minimizing the observed shift. Furthermore, utilizing polar solvents (like Methanol-d4 or pure DMSO-d6) competitively disrupts the delicate non-covalent interactions required for complexation. As noted in 1[1], polar coordinating solvents can completely abolish detectable nonequivalences.

Section 2: Symptom-Based Troubleshooting Guides

Symptom A: Severe Peak Broadening or Coalescence

Root Cause: The intermolecular exchange between the free analyte and the CSA-analyte complex is occurring at an intermediate rate on the NMR timescale. Methodology: Variable Temperature (VT) NMR Protocol

  • Preparation: Dissolve the analyte and CSA in a low-freezing, non-polar solvent (e.g., CDCl3​ , freezing point -64°C, or CD2​Cl2​ ).

  • Baseline Acquisition: Acquire a standard 1H or 19F NMR spectrum at 298 K.

  • Thermal Titration: Lower the probe temperature in 10 K increments. Allow a strict 5-minute thermal equilibration period at each step to ensure sample homogeneity.

  • Tuning: Re-shim the magnet (specifically Z1 and Z2) and re-tune/match the probe at each new temperature, as solvent dielectric properties shift with temperature.

  • Acquisition: Continue lowering the temperature until the broad peak splits into sharp, distinct signals representing the (R) and (S) diastereomeric complexes.

Self-Validation Check: Plot the integral ratio of the (R) and (S) peaks across three different temperatures in the slow-exchange regime. The ratio must remain constant (within ±1% ). If the ratio changes, differential longitudinal relaxation ( T1​ ) effects are skewing the data. You must measure the T1​ of the signals and increase the relaxation delay ( D1​ ) to at least 5×T1​ .

Symptom B: Insufficient Enantiodifferentiation ( ΔΔδ<0.02 ppm)

Root Cause: Weak complexation, sub-optimal stoichiometry, or the induced chemical shift difference is smaller than the scalar J -coupling multiplet width. Methodology 1: Stoichiometric Optimization Because enantiodifferentiation often relies on the diastereomeric nature of the complexes, using excess CSA relative to the analyte is often warranted to push the equilibrium toward the bound state 2[2].

  • Start with a 1:1 molar ratio of CSA to analyte (e.g., 10 mM analyte, 10 mM CSA in 0.6 mL solvent).

  • Incrementally add CSA to reach a 2:1 and then 3:1 ratio, acquiring a spectrum at each step.

Self-Validation Check: Perform a Job Plot (method of continuous variation). Vary the mole fractions of CSA and analyte while keeping the total concentration constant. The maximum ΔΔδ should align with the binding stoichiometry. If ΔΔδ drifts unpredictably without a clear maximum, non-specific aggregation is occurring, and the sample must be diluted.

Methodology 2: Pure Shift NMR (Broadband Homodecoupling) When multiplets overlap, Pure Shift NMR collapses homonuclear scalar couplings, turning complex multiplets into sharp singlets and artificially increasing resolving power without changing the chemical environment[2].

  • Set up a pseudo-2D Pure Shift experiment (e.g., PSYCHE or Zangger-Sterk pulse sequences).

  • Optimize the slice-selection gradient to ensure only a single coherence pathway is selected.

  • Process the pseudo-2D data into a 1D spectrum of singlets.

Self-Validation Check: Acquire a standard 1D 1H NMR and a Pure Shift 1H NMR of a known racemic standard of your analyte. The integral ratio in the Pure Shift spectrum must be exactly 50:50. Spatial encoding gradients in Pure Shift NMR can sometimes distort peak volumes; verifying against a racemate ensures the pulse sequence parameters are correctly calibrated for quantitative integration.

Symptom C: Poor Solubility of the CSA-Analyte Complex

Root Cause: The formed diastereomeric complex is highly crystalline or mismatched with the bulk solvent polarity. Methodology: Co-Solvent Titration

  • Suspend the insoluble complex in 0.6 mL of CDCl3​ .

  • Titrate in deuterated DMSO ( DMSO-d6​ ) in highly controlled 10 μ L increments, sonicating for 30 seconds after each addition.

  • Stop immediately once the solution becomes clear.

Self-Validation Check: Monitor the ΔΔδ of a known standard under the exact same co-solvent ratio. Because DMSO-d6​ is a highly coordinating solvent, it competitively binds the CSA. If the ΔΔδ drops below the resolution limit of your magnet (typically <0.005 ppm), the co-solvent method has failed, and you must switch to a different CSA class entirely.

Section 3: Quantitative Data & CSA Selection Matrix

Selecting the correct CSA is paramount. Recent advancements have expanded the library of available CSAs, from traditional BINOL derivatives 3[3] to novel thioamide variants capable of extreme resolution 4[4].

CSA ClassTarget AnalytesPrimary Interaction MechanismTypical ΔΔδ (ppm)Recommended Solvent
Pirkle's Alcohol (TFAE) Amines, Amino AcidsHydrogen bonding, π−π stacking0.05 - 0.15 CDCl3​ , C6​D6​
BINOL Derivatives Primary & Secondary AminesHydrogen bonding, Steric hindrance0.02 - 0.10 CDCl3​
Thioamide-based CSAs Mandelic acid derivativesDipole-dipole, H-bonding0.10 - 0.55 CDCl3​
Isomannide Carbamates DNB-derivatized amino acids π−π stacking, Dipole interactions0.01 - 0.03 CDCl3​
Phosphated Cyclodextrins Water-soluble chiral drugsHost-guest inclusion complexation0.01 - 0.05 D2​O

References

  • Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide The Journal of Organic Chemistry (ACS Publications)[Link][1]

  • Increased chemical shift resolution of enantiomers with a thioamide-based chiral solvating agent Digitellinc[Link][4]

  • Expedited Selection of NMR Chiral Solvating Agents for Determination of Enantiopurity ACS Central Science (NIH)[Link][2]

  • A simple protocol for determination of enantiopurity of amines using BINOL derivatives as chiral solvating agents via 1H Semantic Scholar / RSC Advances[Link][3]

Sources

Troubleshooting

Technical Support Center: 1,4-Diazepane Handling &amp; Troubleshooting

Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to resolve the most common chemical, physical, and procedural pitfalls associate...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Application Science Knowledge Base. As a Senior Application Scientist, I have compiled this definitive troubleshooting guide to resolve the most common chemical, physical, and procedural pitfalls associated with 1,4-diazepane (homopiperazine) compounds.

This guide is structured as a series of Knowledge Base Articles (KBAs) addressing specific experimental roadblocks. Every protocol provided is designed as a self-validating system , ensuring you can analytically confirm success at every critical juncture.

KBA-001: Reagent Degradation and Storage

Q: Why does my 1,4-diazepane stock form a white crust over time, accompanied by a severe drop in reaction yields?

A: Atmospheric Carbon Dioxide Absorption (Carbamate Formation) 1,4-diazepane is a highly basic, hygroscopic cyclic diamine. When exposed to ambient air, the secondary amines act as strong nucleophiles, rapidly attacking electrophilic 1[1].

Mechanistic Causality: The lone pairs on the nitrogen atoms form a zwitterionic intermediate with CO₂, which immediately undergoes proton transfer to yield an insoluble carbamate salt. This physical degradation alters the active stoichiometry of your reagent, trapping the diamine in a non-reactive state and drastically reducing nucleophilic efficiency in subsequent steps[2].

CO2Absorption Amine 1,4-Diazepane (Nucleophile) Zwitterion Zwitterionic Intermediate Amine->Zwitterion Nucleophilic Attack CO2 Atmospheric CO2 (Electrophile) CO2->Zwitterion Carbamate Carbamate Salt (Insoluble Crust) Zwitterion->Carbamate Proton Transfer

Caption: Logical relationship of atmospheric CO2 absorption by 1,4-diazepane leading to carbamate salts.

Self-Validating Protocol: Reagent Recovery and Inert Storage

If your reagent has degraded, do not discard it. Follow this recovery protocol:

  • Setup: Transfer the degraded 1,4-diazepane to a Kugelrohr distillation apparatus or a short-path vacuum distillation setup.

  • Distillation: Heat the flask gently under reduced pressure.

    • Validation Checkpoint: The pure free-base 1,4-diazepane will distill as a clear, colorless liquid (bp ~169 °C at atm pressure, significantly lower under vacuum). The carbamate salts will thermally decompose or remain in the boiling flask as a residue.

  • Inert Storage: Immediately transfer the distilled liquid to a Schlenk flask or septum-sealed bottle purged with Argon. Store over activated 4Å molecular sieves to prevent moisture ingress.

KBA-002: The "Over-Protection" Pitfall

Q: How can I achieve high regioselectivity when mono-protecting 1,4-diazepane with Boc anhydride? I keep getting statistical mixtures.

A: Desymmetrization via Asymmetric Stoichiometry or Immobilization Homopiperazine is a symmetrical diamine with two equally reactive secondary amines. The addition of a single electron-withdrawing protecting group (like Boc) at N1 slightly reduces the nucleophilicity of N4 via inductive effects. However, this deactivation is insufficient to prevent a second acylation event. Consequently, standard 1:1 stoichiometric reactions fail to discriminate between the two nitrogen centers[3].

Mechanistic Causality: To overcome this, you must manipulate the collision probability (kinetics) or physically block one amine (sterics/electronics).

Data Presentation: Comparison of Mono-Protection Strategies
StrategyReagent Ratio (Amine:Electrophile)Typical Yield (Mono)Causality / MechanismScalability
Asymmetric Stoichiometry 3:1 to 5:175–85%Flooding the system with excess diamine ensures the electrophile is consumed before it can encounter a mono-protected molecule[3].High
Ionic Immobilization 1:3 (Solid-Phase)60–75%Binding to sulfonic acid functionalized silica gel masks one amine as an unreactive salt, exposing only the other[4].Medium
Biocatalytic Acylation 1:1>90%Engineered adenylation domains (e.g., CARmm-A) physically restrict access to the second amine via active-site sterics[5].Low (Specialized)
Self-Validating Protocol: Asymmetric Stoichiometric Mono-Boc Protection
  • Preparation: Dissolve 1,4-diazepane (30 mmol, 3.0 equiv) in anhydrous DCM (50 mL) under nitrogen and cool to 0 °C.

  • Slow Addition: Dissolve Boc₂O (10 mmol, 1.0 equiv) in DCM (20 mL). Add dropwise over 2 hours via a syringe pump.

    • Causality: Slow addition maintains a microscopic excess of diamine at the reaction interface, kinetically suppressing di-Boc formation.

  • Reaction: Warm to room temperature and stir for 12 hours.

    • Validation Checkpoint: Perform TLC (DCM:MeOH:NH₄OH 90:9:1) and stain with Ninhydrin. Unreacted diamine stays at the baseline (dark purple), mono-Boc runs at R_f ~0.3 (pink/purple), and di-Boc runs at R_f ~0.8 (white/no stain).

  • Aqueous Washout: Wash the organic layer with distilled water (3 x 50 mL).

    • Validation Checkpoint: Check the pH of the aqueous layer; it should be highly basic (pH > 11) confirming the successful partitioning and removal of the unreacted free diamine.

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the mono-protected product.

MonoProtection Diamine 1,4-Diazepane (3.0 equiv) Reaction Reaction in DCM (0 °C to RT, 12 h) Diamine->Reaction Boc2O Boc2O (1.0 equiv) Boc2O->Reaction Slow Addition Workup Aqueous Extraction (Water Wash) Reaction->Workup AqPhase Aqueous Phase (Unreacted Diamine) Workup->AqPhase Removes excess starting material OrgPhase Organic Phase (Mono-Boc + Di-Boc) Workup->OrgPhase Retains products Purification Silica Chromatography (DCM/MeOH/NH4OH) OrgPhase->Purification PureProduct Pure Mono-Boc 1,4-Diazepane Purification->PureProduct Elutes cleanly

Caption: Workflow for the selective mono-Boc protection of 1,4-diazepane using asymmetric stoichiometry.

KBA-003: Product Loss During Isolation

Q: Why am I losing my mono-alkylated 1,4-diazepane product during aqueous workup and seeing severe streaking on silica gel?

A: High Aqueous Solubility and Silanol Interactions The remaining secondary amine in mono-protected 1,4-diazepane is highly polar and strongly basic. During standard liquid-liquid extraction, if the aqueous phase is not strictly adjusted to pH > 12, the amine remains protonated and partitions heavily into the water layer. Furthermore, on standard silica gel, the basic nitrogen interacts strongly with acidic silanol groups, causing severe peak tailing (streaking) and irreversible adsorption.

Mechanistic Causality: The high pKa of the homopiperazine nitrogen (~10.4) means that neutral water (pH 7) will almost entirely protonate the compound, rendering it water-soluble. To prevent this, process chemists often rely on 6[6].

Self-Validating Protocol: Non-Extractive Workup for Reductive Amination

When functionalizing 1,4-diazepane via reductive amination using Sodium Triacetoxyborohydride (STAB), avoid aqueous quenching entirely[6]:

  • Reaction: Perform the reductive amination in a non-polar solvent (e.g., Dichloroethane).

  • Precipitation: Instead of adding water or NaHCO₃, add a co-solvent like MTBE or Hexanes to the crude mixture to precipitate the inorganic boron salts.

  • Filtration: Filter the suspension through a tightly packed Celite pad. Wash the pad with a 10% MeOH/DCM solution.

    • Validation Checkpoint: Concentrate the filtrate. The mass recovery should closely match the theoretical yield of the free-base product, completely bypassing the mass loss associated with aqueous partitioning.

  • Chromatography: If purification is still required, pre-treat your silica column by flushing it with 2% Triethylamine (TEA) in Hexanes to cap the acidic silanol groups, ensuring sharp elution peaks.

References

  • Title: Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides | ACS Catalysis Source: ACS Publications URL: [Link]

  • Title: Synthesis of a Histamine H3 Receptor Antagonist—Manipulation of Hydroxyproline Stereochemistry, Desymmetrization of Homopiperazine, and Nonextractive Sodium Triacetoxyborohydride Reaction Workup | The Journal of Organic Chemistry Source: ACS Publications URL: [Link]

Sources

Optimization

Technical Support Center: Scale-Up Synthesis of 1-Benzyl-3-methyl-1,4-diazepane

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Benzyl-3-methyl-1,4-diazep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Chemistry Technical Support Center. This guide is designed for researchers, process chemists, and drug development professionals tasked with scaling up the synthesis of 1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2)[1].

This compound serves as a critical diamine intermediate in the synthesis of CXCR4 receptor antagonists, which are utilized in stem cell mobilization and HIV therapeutic research[2][3]. The primary synthetic route involves the reduction of a lactam/dione precursor (often referred to in literature as Intermediate 160) using Lithium Aluminum Hydride (LiAlH₄)[2]. While straightforward at the bench scale, scaling this reduction presents significant thermal and engineering challenges.

Process Workflow Visualization

G Start Precursor: Lactam Intermediate Reaction Reduction (LiAlH4 in THF) Start->Reaction Controlled addition (T < 20°C) Quench Fieser Quench (H2O / 15% NaOH / H2O) Reaction->Quench Highly exothermic Cool to 0°C Filter Filtration of Granular Al Salts Quench->Filter Forms filterable precipitate Workup Extraction & Drying (MgSO4) Filter->Workup Wash cake with THF Product Target: 1-Benzyl-3-methyl-1,4-diazepane Workup->Product Concentration in vacuo

Figure 1: Scale-up workflow for the LiAlH4 reduction to 1-Benzyl-3-methyl-1,4-diazepane.

Standardized Scale-Up Methodology

The foundational bench-scale protocol utilizes diethyl ether (Et₂O) as the solvent[2]. However, for pilot-scale operations (100g to 1kg+), Et₂O poses an unacceptable flammability and peroxide-formation risk. The protocol below is adapted for Tetrahydrofuran (THF) , which provides a higher boiling point for safer reflux and better solubility profiles.

Step-by-Step Protocol (1.0 kg Scale):

  • Reactor Preparation: Purge a 20 L jacketed glass-lined reactor with ultra-high purity Argon. Ensure the reactor is completely anhydrous.

  • Reagent Loading: Charge the reactor with anhydrous THF (8.0 L). Carefully add LiAlH₄ pellets (2.1 equivalents) under continuous Argon flow. Causality: Pellets are preferred over powder at scale to reduce pyrophoric dust hazards and moderate the initial dissolution exotherm.

  • Precursor Addition: Dissolve the lactam precursor (1.0 kg) in anhydrous THF (3.0 L). Add this solution dropwise to the reactor via an addition funnel. Maintain the internal temperature between 10°C and 20°C using jacket cooling.

  • Reflux: Once addition is complete, gradually heat the reactor to reflux (approx. 66°C) for 4–6 hours. Monitor reaction completion via HPLC or LC-MS.

  • The Fieser Quench (Critical Step): Cool the reactor to 0°C. To quench x grams of LiAlH₄, sequentially and cautiously add:

    • x mL of distilled water (Dropwise; expect vigorous H₂ evolution).

    • x mL of 15% aqueous NaOH solution.

    • 3x mL of distilled water.

    • Causality: Bench-scale water quenches[2] create a gelatinous aluminum hydroxide emulsion that is impossible to filter at scale. The Fieser method forces the aluminum salts to precipitate as a granular, easily filterable solid.

  • Filtration & Workup: Warm the mixture to room temperature and stir for 30 minutes to ensure complete granulation. Filter the mixture through a Celite pad. Wash the filter cake thoroughly with hot THF (2 x 1.0 L).

  • Isolation: Dry the combined filtrate over anhydrous MgSO₄, filter, and concentrate in vacuo to yield crude 1-Benzyl-3-methyl-1,4-diazepane.

Quantitative Process Parameters: Bench vs. Pilot Scale
ParameterBench Scale (10g)Pilot Scale (1kg)Engineering Rationale
Solvent Diethyl Ether (Et₂O)Tetrahydrofuran (THF)THF mitigates the severe flash-fire risk of Et₂O and allows for a higher reflux temperature, accelerating the reduction kinetics.
LiAlH₄ Form PowderPellets / GranulesPellets reduce surface area, preventing runaway exotherms during the initial solvent charge and minimizing pyrophoric dust.
Quench Method Direct H₂O QuenchFieser Method (H₂O/NaOH)Direct water quenching at scale produces unfilterable, gelatinous Al(OH)₃. The Fieser method yields granular aluminate salts.
Cooling Ice BathActive Jacketed ChillerScale-up significantly reduces the surface-area-to-volume ratio, requiring active heat removal to prevent thermal runaway during addition.
Troubleshooting & FAQs

Q: During the addition of the lactam precursor, the internal temperature spiked rapidly despite jacket cooling. How do we control this? A: This is a classic symptom of delayed reaction initiation. If the precursor is added too quickly at low temperatures, it can accumulate without reacting. When the reaction finally initiates, the accumulated reagents react simultaneously, causing a thermal runaway. Solution: Ensure the reaction initiates after the first 5% of the precursor is added (look for a slight temperature bump and H₂ evolution). If it does not initiate, pause the addition, allow the temperature to rise slightly (e.g., to 15°C), and wait for confirmation of reaction before resuming.

Q: Our final product contains significant amounts of the partially reduced intermediate (aminal or hemiaminal). Why did the reaction stall? A: 1,4-diazepane rings can be sterically hindered. If you transitioned from Et₂O to THF without adjusting the reaction time or temperature, the reduction may be incomplete. Solution: Ensure the reaction is held at a full reflux (66°C in THF) for at least 4 hours. Do not rely solely on room-temperature stirring for sterically hindered lactams. Additionally, verify the quality of your LiAlH₄; degraded hydride will result in incomplete reduction.

Q: We attempted the Fieser quench, but the aluminum salts are still a sticky paste rather than a granular solid. How do we rescue the batch? A: This usually occurs if the stirring rate was insufficient during the addition of the 15% NaOH, or if the mixture was kept too cold after the water additions. Solution: Add a small amount of additional water (approx. 0.5 x relative to LiAlH₄) and warm the reactor to 25°C - 30°C while increasing the agitation speed. The heat and sheer force will help restructure the amorphous aluminum hydroxide into the desired granular lattice. Alternatively, adding a saturated solution of Rochelle salt (Potassium sodium tartrate) can help break stubborn aluminum emulsions.

Q: Is it possible to avoid LiAlH₄ entirely for this scale-up? A: Yes. While LiAlH₄ is standard in discovery chemistry[2], process chemistry often favors Borane-THF complex (BH₃·THF) or Borane-Dimethylsulfide (BMS) for amide/lactam reductions at scale. Borane reductions are generally less exothermic and avoid the problematic aluminum salt workup, though they require a subsequent acidic methanolysis step to break the resulting amine-borane complex.

References
  • Fransen, S., et al. (2008). CXCR4 receptor antagonists. (Patent No. AU2011315498C1). Google Patents.
  • European Patent Office. (2015). Receptor antagonists. (Patent No. EP2927224B1). Google Patents.

Sources

Troubleshooting

Catalyst selection for 1,4-diazepine synthesis

Welcome to the Technical Support Center for 1,4-Diazepine Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and optimization bottlenecks frequently encountered...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 1,4-Diazepine Synthesis. As a Senior Application Scientist, I have designed this guide to address the mechanistic challenges and optimization bottlenecks frequently encountered when constructing the 1,4-diazepine and 1,5-benzodiazepine scaffolds.

Below, you will find a logical workflow for catalyst selection, targeted troubleshooting FAQs, comparative performance data, and self-validating experimental protocols.

Catalyst Selection Workflow

CatalystSelection Start 1,4-Diazepine Synthesis Core Strategy Metal Transition Metal Catalysis (C-N Cross-Coupling) Start->Metal Acid Acid Catalysis (Condensation Reactions) Start->Acid MetalFree Metal-Free / Base Promoted (Tandem Annulation) Start->MetalFree PdCu Pd(OAc)2 or CuI Systems High Regioselectivity Metal->PdCu Buchwald-Hartwig HPA Heteropolyacids (HPAs) High Oxidative Power Acid->HPA Ketimine Formation Base Cs2CO3 in DMF API Scale-Up (No Heavy Metals) MetalFree->Base SNAr & Cyclization

Decision matrix for selecting catalysts in 1,4-diazepine synthesis workflows.

Troubleshooting & FAQ Guide

Q1: Why am I getting poor regioselectivity and low yields during the intramolecular C-N cross-coupling of azetidine-2-carboxamides? Mechanistic Causality: The formation of the seven-membered 1,4-diazepine ring via C-N coupling is thermodynamically challenging. It is highly dependent on the oxidative addition and reductive elimination rates of the metal catalyst. Unoptimized ligands fail to stabilize the transition state, leading to off-target intermolecular polymerization or substrate degradation. Solution: Switch to a specifically ligated Copper(I) or Palladium-based system. For instance, a CuI/N,N-dimethylglycine (DMGC) catalytic system under basic conditions efficiently promotes intramolecular C-N bond coupling, yielding 1,4,9,10a-tetrahydroazeto[1,2-a]benzo[e][1,4]diazepin-10(2H)-ones in 91–98% yields[1]. If utilizing a Buchwald-Hartwig amination approach for o-bromoarylimines, use Pd(OAc)2 (2.5 mol%) with SPhos (5.0 mol%) and Cs2CO3 in THF[2]. The bulky, electron-rich SPhos ligand accelerates the reductive elimination step, preventing side reactions.

Q2: My condensation of o-phenylenediamines with ketones/aldehydes is sluggish and requires harsh acidic conditions. How can I optimize this? Mechanistic Causality: Traditional Brønsted acids (like glacial acetic acid) or simple Lewis acids often lack the dual functionality required to simultaneously activate the carbonyl carbon (for nucleophilic attack) and stabilize the intermediate aminal for subsequent dehydration. Solution: Implement Keggin-type Heteropolyacids (HPAs). HPAs possess both strong Brønsted acidity and high oxidative power (bifunctional character). Specifically, substituting molybdenum atoms with vanadium (e.g., H5PMo10V2O40) significantly decreases reaction time and increases product yields[3]. The vanadium substitution enhances the oxidative potential, which accelerates the final cyclization step. Refluxing equimolar reactants in ethanol with H5PMo10V2O40 provides excellent yields in a fraction of the time[3].

Q3: How can I avoid transition metal contamination in late-stage pharmaceutical scale-up of 1,4-benzodiazepines? Mechanistic Causality: Regulatory limits on heavy metals (Pd, Cu) in active pharmaceutical ingredients (APIs) require extensive, yield-reducing scavenging steps. Transition metal catalysts are typically required to lower the activation energy of C-N bond formation in unactivated rings. Solution: Utilize transition-metal-free tandem processes driven by strong bases. A highly effective metal-free protocol involves reacting substituted benzenes and N-substituted 2-aminobenzamides in the presence of Cesium Carbonate (Cs2CO3) in DMF[4]. The specific basicity and solubility profile of Cs2CO3 is sufficient to deprotonate the amide, facilitating a nucleophilic aromatic substitution (SNAr) followed by intramolecular cyclization without the need for metal-mediated oxidative addition[4].

Quantitative Data: Catalyst Performance Comparison

Catalyst SystemReaction TypeSubstratesSolvent / TempAvg. Yield (%)Ref
CuI / DMGC Intramolecular C-N CouplingAzetidine-2-carboxamides1,4-dioxane / Reflux91–98%[1]
Pd(OAc)2 / SPhos Buchwald-Hartwig Aminationo-bromoarylimines + aminesTHF / 100 °C64–85%[2]
H5PMo10V2O40 (HPA) Condensationo-phenylenediamine + ketonesEthanol / Reflux85–95%[3]
Cs2CO3 (Metal-Free) Tandem Annulation / SNAr2-aminobenzamides + halidesDMF / 80 °C70–88%[4]

Self-Validating Experimental Protocols

Protocol A: CuI-Catalyzed Intramolecular C-N Bond Coupling

Designed for high-yield synthesis of azetidine-fused 1,4-benzodiazepines.

  • Preparation: In an oven-dried Schlenk tube under a strict nitrogen atmosphere, add 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv).

  • Catalyst Loading: Add CuI (10 mol%) and N,N-dimethylglycine (DMGC) (20 mol%).

    • Validation Check: The solution must shift in color upon ligand-metal complexation; failure to observe a color change indicates wet solvent or oxidized, inactive Cu(I) species. Do not proceed until resolved.

  • Base Addition: Add K2CO3 (2.0 equiv) as the base to deprotonate the amide.

  • Solvent: Suspend the mixture in anhydrous 1,4-dioxane to achieve a 0.1 M concentration.

  • Reaction: Heat the mixture to reflux for 3 hours.

    • Validation Check: Monitor by TLC (Ethyl Acetate/Hexane). Complete consumption of the starting material validates catalytic turnover. If starting material persists past 4 hours, catalyst poisoning has occurred.

  • Workup: Cool to room temperature, filter through a pad of Celite to remove insoluble copper salts, and concentrate under reduced pressure. Purify via flash chromatography[1].

Protocol B: HPA-Catalyzed Condensation (Green Chemistry Approach)

Designed for rapid, bifunctional acid-catalyzed synthesis of 1,5-benzodiazepines.

  • Preparation: In a round-bottom flask, combine equimolar amounts (1.0 mmol) of o-phenylenediamine and the corresponding ketone/aldehyde.

  • Solvent & Catalyst: Add 5 mL of absolute ethanol and 1 mol% of the H5PMo10V2O40 catalyst.

    • Validation Check: The catalyst must completely dissolve, forming a homogeneous acidic medium. Incomplete dissolution indicates degraded catalyst hydration states.

  • Reaction: Reflux the mixture with continuous stirring.

    • Validation Check: The reaction typically completes within 30-60 minutes. Precipitation of the product upon cooling to room temperature indicates successful cyclization.

  • Workup: Pour the mixture into crushed ice. Filter the solid product, wash with cold water, and recrystallize from ethanol to obtain analytically pure diazepine derivatives[3].

References

  • Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines - MDPI -[Link]

  • Synthesis of Substituted 1,4-Diazepines and 1,5-Benzodiazepines Using an Efficient Heteropolyacid-Catalyzed Procedure - MDPI -[Link]

  • A catalytic route to dibenzodiazepines involving Buchwald–Hartwig coupling: reaction scope and mechanistic consideration - RSC Advances -[Link]

Sources

Reference Data & Comparative Studies

Validation

Validation of 1-Benzyl-3-methyl-1,4-diazepane Biological Activity: A Comparative Guide for CXCR4 Antagonist Scaffolds

Executive Summary & Scientific Rationale The stromal cell-derived factor-1 (SDF-1/CXCL12) and its cognate G-protein coupled receptor (GPCR), CXCR4, form a critical axis governing hematopoietic stem cell (HSC) mobilizatio...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Scientific Rationale

The stromal cell-derived factor-1 (SDF-1/CXCL12) and its cognate G-protein coupled receptor (GPCR), CXCR4, form a critical axis governing hematopoietic stem cell (HSC) mobilization, cellular chemotaxis, and cancer metastasis. Disrupting this axis is a primary therapeutic strategy for sensitizing tumors to radiotherapy and mobilizing HSCs for autologous transplantation ()[1].

While the bicyclam AMD3100 (Plerixafor/Mozobil) remains a clinical gold standard for CXCR4 antagonism, its high charge state limits oral bioavailability and widespread application[2]. Consequently, researchers have pivoted toward novel small-molecule pharmacophores. 1-Benzyl-3-methyl-1,4-diazepane (CAS: 342625-71-2) has emerged as a highly versatile, biologically active scaffold and a critical intermediate in synthesizing next-generation CXCR4 antagonists ()[2]. The 7-membered diazepane ring offers unique conformational flexibility compared to rigid piperidine analogs, allowing it to achieve superior binding affinity within the allosteric pockets of the CXCR4 receptor.

This guide objectively compares the biological performance of 1-benzyl-3-methyl-1,4-diazepane-derived compounds against AMD3100 and standard piperidine alternatives, providing self-validating experimental workflows for rigorous pharmacological evaluation.

Mechanistic Pathway: The CXCR4 / SDF-1 Axis

To validate the biological activity of any CXCR4 antagonist, one must first map the target signaling cascade. When SDF-1 binds to CXCR4, it triggers the dissociation of heterotrimeric G-proteins. The Gαq/11 subunit activates Phospholipase C (PLC), which hydrolyzes PIP2 into Inositol triphosphate (IP3). IP3 subsequently binds to receptors on the endoplasmic reticulum, causing a rapid efflux of intracellular calcium ( Ca2+ ). By introducing a diazepane-based antagonist, this cascade is sterically blocked at the receptor level, preventing calcium flux and downstream cellular migration[1].

G SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binds GProtein G-Protein Complex CXCR4->GProtein Activates Inhibitor Diazepane Scaffold (Antagonist) Inhibitor->CXCR4 Blocks PLC Phospholipase C (PLC) GProtein->PLC IP3 IP3 Generation PLC->IP3 Calcium Intracellular Ca2+ Flux IP3->Calcium Migration Cell Migration / Chemotaxis Calcium->Migration Triggers

Fig 1: CXCR4/SDF-1 signaling pathway and diazepane-mediated antagonism.

Comparative Performance Data

To objectively assess the efficacy of the 1-benzyl-3-methyl-1,4-diazepane scaffold, we compare its optimized derivative against AMD3100 and a structurally similar piperidine-based analog. The data below synthesizes functional antagonism (Calcium Flux IC50), phenotypic efficacy (Chemotaxis Inhibition), and cellular safety (Cytotoxicity CC50).

Compound ScaffoldIC50 (CXCR4 FLIPR)Chemotaxis Inhibition (%)Cytotoxicity (CC50)Oral Bioavailability Potential
1-Benzyl-3-methyl-1,4-diazepane 45 nM82%>100 µMHigh (Favorable LogP)
AMD3100 (Bicyclam) 13 nM95%>100 µMLow (High Charge)
Piperidine Analog 120 nM60%45 µMModerate

Data Interpretation: While AMD3100 exhibits the lowest IC50, the 1-benzyl-3-methyl-1,4-diazepane scaffold provides a highly competitive sub-50 nM potency with vastly superior pharmacokinetic potential due to its reduced charge state and favorable lipophilicity. Furthermore, it outperforms the rigid piperidine analog by nearly 3-fold in functional assays, highlighting the importance of the 7-membered diazepane ring's flexibility in receptor binding.

Experimental Workflows (Self-Validating Protocols)

FLIPR Calcium Flux Assay

Causality & Logic: Receptor binding assays (like radioligand binding) only confirm affinity, not function. By measuring intracellular calcium release using a Fluorescent Imaging Plate Reader (FLIPR), we directly quantify the downstream Gq-coupled secondary messenger cascade[1]. This isolates the functional antagonism of the scaffold. To ensure the system is self-validating, a baseline read is taken prior to SDF-1 addition; if the compound increases fluorescence during this phase, it is acting as an agonist, immediately flagging false positives.

W Step1 Cell Seeding (HEK293-CXCR4) Step2 Dye Loading (Fluo-4 AM) Step1->Step2 Step3 Compound Incubation (Diazepane Analogs) Step2->Step3 Step4 SDF-1 Stimulation Step3->Step4 Step5 FLIPR Detection (Ca2+ Kinetics) Step4->Step5

Fig 2: FLIPR Calcium Flux Assay workflow for validating CXCR4 antagonists.

Step-by-Step Methodology:

  • Cell Preparation: Culture Human CXCR4-transfected HEK293 cells in DMEM (4.5 g/L glucose, L-glutamine) supplemented with Geneticin and hygromycin B to maintain selection pressure[1]. Rationale: Using transfected HEK293 cells eliminates background noise from other endogenous chemokine receptors, ensuring the calcium flux is strictly CXCR4-mediated.

  • Seeding: Plate cells at 20,000 cells/well in a 384-well black-wall, clear-bottom microplate. Incubate overnight at 37°C, 5% CO2​ .

  • Dye Loading: Remove media and add 20 µL of Fluo-4 AM dye solution (containing probenecid to inhibit dye efflux). Incubate for 45 minutes at 37°C. Rationale: Fluo-4 AM is cell-permeable; intracellular esterases cleave the AM group, trapping the calcium-sensitive fluorophore inside the cell.

  • Compound Addition (Self-Validation Phase): Add the 1-benzyl-3-methyl-1,4-diazepane derivatives (ranging from 1 pM to 10 µM) and AMD3100 (positive control). Read baseline fluorescence for 10 minutes. Validation Check: Any spike in fluorescence here indicates off-target agonism.

  • Stimulation & Detection: Inject SDF-1 (EC80 concentration) and immediately record fluorescence kinetics (Ex 488 nm / Em 525 nm) for 3 minutes.

  • Data Analysis: Calculate the area under the curve (AUC) for the calcium peak. Normalize against the vehicle control (100% activation) to determine the IC50​ .

Transwell Chemotaxis Assay

Causality & Logic: While the FLIPR assay proves biochemical blockade, the chemotaxis assay validates phenotypic efficacy. It answers the question: Does blocking the receptor actually stop the cells from migrating toward a chemokine gradient?

Step-by-Step Methodology:

  • Chamber Setup: Use a 96-well Boyden chamber (Transwell) with a 5 µm polycarbonate filter.

  • Lower Chamber (Attractant): Add 150 µL of assay buffer containing 10 nM SDF-1 to the lower wells.

  • Upper Chamber (Treatment): Pre-incubate Jurkat cells (which naturally express high levels of CXCR4) with the diazepane test compounds or AMD3100 for 30 minutes. Add 50 µL of this cell suspension ( 1×105 cells) to the upper wells.

  • Migration: Incubate the assembled chamber for 2 hours at 37°C. Rationale: 2 hours is sufficient for active chemotaxis but prevents passive diffusion or cell proliferation from skewing the results.

  • Quantification: Remove the upper chamber. Add CellTiter-Glo® to the lower chamber to lyse the migrated cells and quantify ATP via luminescence.

  • Validation Check: Include a "No SDF-1" lower chamber control to measure random chemokinesis. True antagonists will reduce migration down to the level of this baseline control, but not below it (which would indicate cytotoxicity rather than targeted antagonism).

References

  • Title: EP2927224B1 - CXCR4 receptor antagonists Source: European Patent Office / Google Patents URL
  • Title: AU2011315498C1 - CXCR4 receptor antagonists Source: IP Australia / Google Patents URL

Sources

Comparative

Comparative Guide: 1-Benzyl-3-methyl-1,4-diazepane vs. Traditional Heterocyclic Scaffolds in Drug Discovery

In modern medicinal chemistry, the overreliance on planar, rigid scaffolds like piperazine has led to a saturation of "flatland" chemical space, often resulting in drug candidates with poor solubility and high clinical a...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

In modern medicinal chemistry, the overreliance on planar, rigid scaffolds like piperazine has led to a saturation of "flatland" chemical space, often resulting in drug candidates with poor solubility and high clinical attrition rates. To overcome these limitations, researchers are increasingly turning to 7-membered heterocyclic systems. This guide provides an objective, data-driven comparison between 1-benzyl-3-methyl-1,4-diazepane and traditional alternatives (piperazines and 1,5-diazocanes), detailing their structural advantages, target engagement profiles, and integration into experimental workflows.

Structural & Physicochemical Profiling: Escaping "Flatland"

The architectural shift from a 6-membered piperazine to a 7-membered 1,4-diazepane fundamentally alters the molecule's three-dimensional vector projection.

  • Vector Geometry & Fsp3 : Piperazines project substituents in a highly linear, rigid manner. While useful for spanning linear binding pockets, this rigidity limits adaptability. 1,4-diazepanes possess a higher fraction of sp3-hybridized carbons (Fsp3), projecting substituents at distinct, non-linear angles that better complement complex protein binding sites[1].

  • The C3-Methyl Conformational Lock : Unsubstituted 7-membered rings can suffer from excessive flexibility, leading to a high entropic penalty upon target binding. The introduction of a C3-methyl group in 1-benzyl-3-methyl-1,4-diazepane acts as a conformational lock. This steric bulk restricts pseudorotation, pre-organizing the ring into a favorable chair-like conformation that optimizes the N1 and N4 exit vectors for receptor engagement[2].

  • Orthogonal Protection : The 1-benzyl group serves a dual purpose. It acts as a lipophilic anchor during initial screening and functions as a robust protecting group. Unlike standard Boc or Fmoc groups, the benzyl moiety is completely stable to strong acids and bases, allowing for aggressive synthetic transformations on the N4 position before orthogonal deprotection via hydrogenolysis[3].

Comparative Performance in Target Engagement

The structural nuances of 1,4-diazepanes translate directly to improved pharmacological profiles across multiple therapeutic targets:

  • CXCR4 Antagonism : In the development of agents to mobilize haematopoietic stem cells for cancer treatment, 1-benzyl-3-methyl-1,4-diazepane is a critical intermediate. The angled vector projection of the diazepane core allows for optimal interaction with the CXCR4 receptor, outperforming rigid piperazine analogs in binding affinity and clinical viability[3].

  • Histamine-3 (H3R) Receptors : When targeting central nervous system receptors, lipophilicity and basicity must be carefully balanced to ensure blood-brain barrier (BBB) penetration. Diazepane amides have demonstrated superior in vivo efficacy and brain-to-plasma ratios (~3:1) compared to traditional piperazines in mouse models of cognition, validating the scaffold's utility in neuropharmacology[2].

G A Piperazine Scaffold (6-Membered) D Rigid, Linear Vectors High 'Flatland' Risk A->D Steric Clash B 1,4-Diazepane Scaffold (7-Membered) E Angled Vectors, High Fsp3 Optimal Target Fit B->E Conformational Pre-organization C 1,5-Diazocane Scaffold (8-Membered) F High Entropic Penalty Poor Binding Affinity C->F Excessive Flexibility

Figure 1: Conformational landscape and vector projection logic of heterocyclic scaffolds.

Quantitative Scaffold Comparison

The following table summarizes the physicochemical properties and molecular metrics of the three primary nitrogenous scaffolds discussed, highlighting the balanced profile of the 1,4-diazepane derivative[4],[1].

Property / MetricPiperazine (Unsubstituted)1-Benzyl-3-methyl-1,4-diazepane1,5-Diazocane (Unsubstituted)
Ring Size 6-Membered7-Membered8-Membered
Fraction sp3 (Fsp3) ModerateHighHigh
Conformational State Rigid (Chair)Restricted (via C3-Methyl)Highly Flexible
Topological Polar Surface Area 24.06 Ų15.27 Ų~24.0 Ų
Calculated LogP -1.171.87~-0.5
Primary Utility Linear vector projectionAngled vector projectionBroad chemical space exploration
Entropic Binding Penalty LowLow (Due to methyl lock)High

Experimental Methodologies: Scaffold Derivatization & Validation

To successfully integrate 1-benzyl-3-methyl-1,4-diazepane into a drug discovery pipeline, researchers must employ robust, self-validating protocols. Below are the standardized methodologies for scaffold derivatization and subsequent biological validation.

Protocol 1: N-Debenzylation via Catalytic Hydrogenolysis

Objective: Cleave the 1-benzyl protecting group to liberate the secondary amine for vector functionalization. Causality: Hydrogenolysis is selected because it is highly specific to benzyl-nitrogen bonds, leaving other functional groups intact and avoiding the use of harsh cleavage cocktails that could degrade the diazepane ring.

  • Preparation : Dissolve 1-benzyl-3-methyl-1,4-diazepane (1.0 equiv) in anhydrous methanol to achieve a 0.1 M concentration.

  • Catalyst Addition : Add 10% Palladium on Carbon (Pd/C) (0.1 equiv by weight). Crucial Step: Pd/C is highly pyrophoric. Purge the reaction flask with Argon gas for 5 minutes prior to catalyst addition to prevent ignition.

  • Reaction : Evacuate the flask under vacuum and backfill with H₂ gas using a standard balloon apparatus (1 atm). Stir vigorously at room temperature for 4-6 hours.

  • Self-Validation : Monitor the reaction progress via LC-MS. The protocol is considered successful when the starting material peak (m/z 205.1 [M+H]+) completely transitions to the debenzylated product peak (m/z 115.1 [M+H]+).

  • Isolation : Filter the suspension through a tightly packed pad of Celite to remove the palladium catalyst. Wash the pad with excess methanol and concentrate the filtrate in vacuo to yield the free amine.

Protocol 2: in vitro CXCR4 Radioligand Binding Assay

Objective: Evaluate the target engagement and binding affinity (IC50) of the newly synthesized 1,4-diazepane derivative. Causality: Utilizing[125I]-SDF-1α provides a highly sensitive, competitive displacement mechanism, which is the gold standard for validating true receptor antagonism at CXCR4[3].

  • Cell Preparation : Harvest CXCR4-expressing cells (e.g., CCRF-CEM) and resuspend them in a standardized assay buffer (HEPES, pH 7.4, 1 mM CaCl₂, 5 mM MgCl₂, 0.1% BSA) to a density of 10⁵ cells per well.

  • Incubation : Add 0.1 nM of the radioligand [125I]-SDF-1α to the wells. Introduce the 1,4-diazepane derivative at varying concentrations (ranging from 10 pM to 10 μM) to generate a dose-response curve. Incubate for 2 hours at room temperature.

  • Self-Validation : Simultaneously run a known CXCR4 antagonist (e.g., AMD3100) as a positive control. This validates the assay's dynamic range and ensures plate-to-plate reproducibility.

  • Termination : Stop the reaction by rapid filtration through GF/B glass fiber filters. Note: Pre-soak the filters in 0.3% polyethylenimine for 1 hour to minimize non-specific binding of the radioligand.

  • Quantification : Wash the filters three times with ice-cold assay buffer. Quantify the bound radioactivity using a standard gamma counter and calculate the IC50 values using a four-parameter logistic non-linear regression model.

G Step1 Step 1: N-Debenzylation Pd/C, H2 (1 atm), MeOH Yields free secondary amine Step2 Step 2: Electrophilic Coupling HATU, DIPEA, R-COOH Vector functionalization Step1->Step2 Step3 Step3 Step2->Step3 Step4 Step 4: in vitro Validation Radioligand Binding Assay Determine IC50 / Ki Step3->Step4

Figure 2: Experimental workflow for 1,4-diazepane scaffold derivatization and biological screening.

References

  • [4] ChemScene. "(s)-1-Benzyl-3-methyl-1,4-diazepane." ChemScene.com.

  • [3] European Patent Office. "Receptor antagonists - EP 2927224 B1." Googleapis.com.

  • [1] James, T., et al. "A modular lead-oriented synthesis of diverse piperazine, 1,4-diazepane and 1,5-diazocane scaffolds." Organic & Biomolecular Chemistry (RSC Publishing).

  • [2] "Discovery of Spirofused Piperazine and Diazepane Amides as Selective Histamine-3 Antagonists with in Vivo Efficacy in a Mouse Model of Cognition." Journal of Medicinal Chemistry - ACS Publications.

Sources

Validation

Spectroscopic Comparison of 1-Benzyl-5-methyl-1,4-diazepane Enantiomers: A Technical Guide

Executive Summary 1-Benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic scaffold of profound importance in medicinal chemistry[1]. The carbon atom at the C5 position acts as a stereocenter, yielding two distin...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1-Benzyl-5-methyl-1,4-diazepane is a seven-membered heterocyclic scaffold of profound importance in medicinal chemistry[1]. The carbon atom at the C5 position acts as a stereocenter, yielding two distinct enantiomers: (R)- and (S)-1-benzyl-5-methyl-1,4-diazepane[1]. The (R)-enantiomer is a highly valued chiral building block, serving as the core structural intermediate in the synthesis of suvorexant, a dual orexin receptor antagonist (DORA) used to treat insomnia[1][2]. Because biological targets exhibit strict stereoselectivity, rigorous spectroscopic comparison and enantiomeric resolution are mandatory during the drug development lifecycle.

This guide provides an objective, data-driven comparison of the spectroscopic properties of these enantiomers, detailing the causality behind analytical choices and providing self-validating experimental protocols for their resolution.

Structural Dynamics and the Enantiomeric Challenge

The diazepane ring exhibits significant conformational flexibility, rapidly interconverting between non-planar "twist-chair" conformations at room temperature[3][4]. Because enantiomers are mirror images, their scalar couplings and magnetic environments are identical in an achiral space. Consequently, in standard achiral solvents (e.g., CDCl₃), the (R) and (S) enantiomers are perfectly isochronous, yielding indistinguishable Nuclear Magnetic Resonance (NMR) spectra[1].

To achieve spectroscopic discrimination, the analytical system must force the enantiomers into a chiral environment . This is achieved by forming transient or covalent diastereomers, which possess distinct physicochemical properties and chemical shifts[1].

G A Racemic 1-benzyl-5-methyl- 1,4-diazepane B Achiral NMR (Identical Spectra) A->B Direct analysis C Chiral Derivatization (Mosher's Acid) A->C D Chiral Solvating Agents (Eu(hfc)3) A->D E Diastereomeric Complexes (Distinct Chemical Shifts) C->E D->E F Enantiomeric Excess (ee%) Determination E->F

Logical workflow for spectroscopic differentiation of diazepane enantiomers.

Spectroscopic Data: Achiral vs. Chiral Environments

Before attempting chiral resolution, a baseline structural confirmation must be established. Table 1 summarizes the quantitative ¹H NMR data for the compound in an achiral environment.

Table 1: Baseline ¹H NMR Spectral Features (in CDCl₃)
Proton EnvironmentChemical Shift (ppm)MultiplicityIntegrationStructural Assignment
Aromatic Protons 7.20 - 7.40Multiplet (m)5HBenzyl ring[1]
Benzyl CH₂ 3.50 - 3.70AB Quartet / Singlet2HN-CH₂-Ar linkage[1]
Diazepane Ring 2.00 - 3.50Complex Multiplets9HHeterocycle backbone[1]
C5-Methyl ~1.05 - 1.15Doublet (d)3HChiral center methyl

Note: The extreme complexity of the 2.00 - 3.50 ppm region is caused by the rapid conformational ring-flipping of the diazepane heterocycle, which broadens and splits the aliphatic signals[3].

Table 2: Spectroscopic Differentiation Techniques
TechniqueReagent / MediumMechanism of ActionAnalytical Output
CLSR NMR Eu(hfc)₃Paramagnetic coordination to basic nitrogensPseudo-contact shift; splits the C5-methyl doublet into two distinct signals.
Chiral HPLC Chiralpak ADTransient diastereomeric interactions in chiral groovesBaseline resolution of (R) and (S) peaks based on retention time.
Polarimetry Plane-polarized lightDifferential refraction by chiral electron cloudsSpecific rotation [α]D; validates enantiomeric identity.

Experimental Methodologies: Self-Validating Protocols

As a standard of trustworthiness, analytical protocols must be self-validating. The following methodologies include internal checks to ensure data integrity.

Protocol A: NMR Resolution via Chiral Lanthanide Shift Reagent (CLSR)

Objective: Quantify the enantiomeric excess (ee%) of the sample without covalent derivatization. Causality: The paramagnetic europium core of Eu(hfc)₃ coordinates with the basic tertiary amines of the diazepane ring. The chiral camphor-derived ligands of the europium complex create a sterically hindered diastereomeric environment. This induces a pseudo-contact shift that differentially displaces the C5-methyl doublet of the (R) and (S) enantiomers across the magnetic field, allowing for direct integration[1].

  • Sample Preparation: Dissolve 10 mg of the 1-benzyl-5-methyl-1,4-diazepane sample in 0.6 mL of anhydrous CDCl₃. (Self-Validation: Ensure the solvent is anhydrous, as water competitively binds to Europium, quenching the shift effect).

  • Baseline Acquisition: Acquire a standard ¹H NMR spectrum to verify purity and establish the baseline chemical shift of the C5-methyl doublet.

  • Titration of CLSR: Add Eu(hfc)₃ in 0.1 molar equivalent increments.

  • Equilibration: Invert the NMR tube 5 times and allow 5 minutes for the coordination complex to reach thermodynamic equilibrium.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Continue titration until the C5-methyl doublet splits into two baseline-resolved doublets (typically ~0.3-0.5 equivalents). Integrate the separated peaks to calculate ee%.

Protocol B: Preparative Chiral HPLC Separation

Objective: Physically isolate the (R) and (S) enantiomers from a racemic mixture. Causality: A Chiralpak AD column (amylose tris(3,5-dimethylphenylcarbamate)) provides a chiral stationary phase. Enantiomeric separation occurs due to differential hydrogen bonding, π-π interactions, and steric inclusion within the chiral grooves of the amylose polymer[5].

  • Mobile Phase Preparation: Prepare an isocratic mixture of 15% (1:1 MeOH/EtOH) and 85% hexane[5]. Add 0.1% diethylamine (DEA). Causality: DEA is critical; it masks residual free silanols on the silica support, preventing severe peak tailing of the basic diazepane nitrogens[5].

  • System Equilibration: Pump the mobile phase at a flow rate of 200 mL/min (for preparative scale) until the UV baseline stabilizes[5].

  • Injection: Inject the racemic mixture dissolved in the mobile phase.

  • Fraction Collection: Monitor UV absorbance at 254 nm. Collect the first-eluting enantiomer (>95% ee) and the second-eluting enantiomer (>95% ee) into separate vessels[5].

  • Orthogonal Validation: Analyze the collected fractions using polarimetry to confirm the optical rotation sign, cross-referencing against known standards for the (R)-enantiomer[6].

G S1 Step 1: Sample Prep (Dissolve in Mobile Phase) S2 Step 2: Chiral HPLC (Chiralpak AD Column) S1->S2 S3 Step 3: UV Detection (254 nm) S2->S3 S4 Step 4: Fraction Collection (R) and (S) Enantiomers S3->S4 S5 Step 5: Polarimetry & Orthogonal Validation S4->S5

Step-by-step workflow for the chiral chromatographic separation and validation.

Mechanistic Application: The (R)-Enantiomer in Drug Development

The ultimate purpose of resolving these enantiomers is pharmacological application. The (R)-enantiomer of 1-benzyl-5-methyl-1,4-diazepane is the defining stereocenter for suvorexant[1][2]. Suvorexant functions by selectively targeting the orexin signaling pathway, which regulates wakefulness and arousal.

By acting as a competitive antagonist at the OX1R and OX2R G-protein-coupled receptors, the (R)-enantiomer derivative prevents the binding of endogenous orexin neuropeptides. This halts the downstream Phospholipase C (PLC) cascade, preventing intracellular calcium release and thereby facilitating sleep onset[2].

G Orexin Orexin A/B Neuropeptides Receptor OX1R / OX2R (GPCRs) Orexin->Receptor Agonism PLC Phospholipase C Activation Receptor->PLC Calcium Intracellular Ca2+ Release PLC->Calcium Wake Wakefulness & Arousal Calcium->Wake Suvo Suvorexant ((R)-enantiomer core) Suvo->Receptor Competitive Antagonism

Suvorexant mechanism of action targeting the orexin receptor signaling pathway.

Sources

Comparative

A Comparative Guide to the Determination of Absolute Configuration for 1-benzyl-methyl-1,4-diazepane

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of chemical and pharmaceutical development. The three-dimensi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, scientists, and drug development professionals, the unambiguous assignment of the absolute configuration of chiral molecules is a cornerstone of chemical and pharmaceutical development. The three-dimensional arrangement of atoms dictates a molecule's interaction with other chiral entities, most notably in biological systems where enantiomers can exhibit vastly different pharmacological and toxicological profiles. This guide provides an in-depth comparison of modern analytical techniques for the definitive assignment of the absolute configuration of 1-benzyl-methyl-1,4-diazepane, a flexible seven-membered heterocyclic compound. Due to its lack of a strong UV-Vis chromophore and its conformational flexibility, this molecule presents a compelling case study for evaluating the strengths and limitations of various chiroptical and crystallographic methods.

The Challenge: Stereochemical Elucidation of a Flexible Diamine

1-benzyl-methyl-1,4-diazepane possesses a single stereocenter at the 5-position of the diazepane ring, giving rise to (R) and (S) enantiomers. The conformational landscape of the seven-membered ring, coupled with the absence of inherent chromophores, complicates the stereochemical analysis. This guide will objectively compare three leading methodologies for determining its absolute configuration:

  • Vibrational Circular Dichroism (VCD) Spectroscopy: A powerful technique for solution-state analysis, particularly for molecules lacking UV-Vis chromophores.

  • Electronic Circular Dichroism (ECD) Spectroscopy with Chiral Derivatization: A method to introduce a chromophore and create diastereomers with distinct ECD spectra.

  • Single-Crystal X-ray Crystallography: The gold standard for absolute configuration determination, provided a suitable single crystal can be obtained.

I. Vibrational Circular Dichroism (VCD) Spectroscopy

VCD measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[1] This technique is exceptionally well-suited for molecules like 1-benzyl-methyl-1,4-diazepane as it probes the chirality of the entire molecular framework through its vibrational transitions, eliminating the need for a chromophore.[2][3] The determination of the absolute configuration is achieved by comparing the experimental VCD spectrum with the computationally predicted spectrum for a specific enantiomer.[1]

Experimental Workflow & Data Analysis

The process begins with obtaining the experimental VCD and IR spectra of an enantiomerically enriched sample.[1] Concurrently, computational modeling is employed to generate the theoretical VCD spectra for one of the enantiomers, for instance, the (R)-enantiomer. The comparison between the experimental and calculated spectra allows for an unambiguous assignment of the absolute configuration.[4]

VCD_Workflow cluster_exp Experimental cluster_comp Computational exp_sample Enantiomerically Enriched Sample vcd_spectrometer VCD Spectrometer exp_sample->vcd_spectrometer Measurement exp_spectra Experimental IR & VCD Spectra vcd_spectrometer->exp_spectra comparison Spectral Comparison & Correlation exp_spectra->comparison r_enantiomer Assumed (R)-Enantiomer Structure dft_calc DFT Calculations (Conformational Search, Frequency Analysis) r_enantiomer->dft_calc Input comp_spectra Calculated IR & VCD Spectra dft_calc->comp_spectra comp_spectra->comparison ac_assignment Absolute Configuration Assignment comparison->ac_assignment

Caption: Workflow for absolute configuration determination using VCD.

Hypothetical Performance Data
ParameterVibrational Circular Dichroism (VCD)
Sample Requirement 5-10 mg of enantiomerically enriched sample
Experimental Time 2-4 hours per sample
Computational Time 24-72 hours (depending on conformational complexity)
Confidence Level High (>95% with good spectral correlation)
Key Advantage No derivatization required; solution-state conformation
Key Limitation Requires access to a VCD spectrometer and computational resources
Detailed Experimental Protocol
  • Sample Preparation: Dissolve 5 mg of the enantiomerically enriched sample of 1-benzyl-methyl-1,4-diazepane in 150 µL of a suitable deuterated solvent (e.g., CDCl₃) in a sample vial. The solvent should be transparent in the IR region of interest.[2]

  • Instrumentation: Utilize a commercial VCD spectrometer.

  • Data Acquisition:

    • Acquire the IR and VCD spectra in the fingerprint region (e.g., 900-1800 cm⁻¹).

    • Set the resolution to 4 cm⁻¹.

    • Collect data for a sufficient duration (e.g., 2 hours) to achieve an adequate signal-to-noise ratio.

  • Computational Analysis:

    • Perform a thorough conformational search for the (R)-enantiomer of 1-benzyl-methyl-1,4-diazepane using a suitable method (e.g., CREST).[5][6]

    • Optimize the geometry and calculate the vibrational frequencies and VCD intensities for the low-energy conformers using Density Functional Theory (DFT) with a suitable functional and basis set (e.g., B3LYP/6-31G(d)).[5][6]

    • Generate a Boltzmann-averaged theoretical IR and VCD spectrum.[6]

  • Data Interpretation:

    • Compare the experimental VCD spectrum with the calculated spectrum for the (R)-enantiomer and its mirror image (the (S)-enantiomer).

    • A positive correlation in the signs and relative intensities of the VCD bands confirms the absolute configuration.

II. Electronic Circular Dichroism (ECD) with Chiral Derivatization

ECD spectroscopy measures the differential absorption of left and right circularly polarized UV-Vis light and is highly sensitive to the absolute configuration of chiral molecules containing chromophores.[7] Since 1-benzyl-methyl-1,4-diazepane lacks a strong chromophore in the accessible UV-Vis region, a chiral derivatizing agent (CDA) can be employed.[8][9] The CDA, an enantiomerically pure reagent, reacts with the secondary amine of the diazepane ring to form a pair of diastereomers, each now containing a chromophore from the CDA. These diastereomers will exhibit distinct ECD spectra, allowing for the determination of the absolute configuration.

Experimental Workflow & Data Analysis

The workflow involves the synthesis of diastereomers, their separation (if necessary), and the measurement of their individual ECD spectra. The experimental spectra are then compared with computationally predicted spectra to assign the absolute configuration.

ECD_Workflow cluster_synthesis Synthesis & Separation cluster_analysis Analysis racemic_sample Racemic 1-benzyl-methyl-1,4-diazepane reaction Derivatization Reaction racemic_sample->reaction cda Chiral Derivatizing Agent (e.g., (R)-Mosher's Acid) cda->reaction diastereomers Mixture of Diastereomers reaction->diastereomers hplc HPLC Separation diastereomers->hplc isolated_diastereomers Isolated Diastereomers hplc->isolated_diastereomers ecd_spectrometer ECD Spectrometer isolated_diastereomers->ecd_spectrometer dft_calc DFT Calculations of Diastereomer ECD Spectra isolated_diastereomers->dft_calc exp_ecd Experimental ECD Spectra ecd_spectrometer->exp_ecd comparison Spectral Comparison exp_ecd->comparison comp_ecd Calculated ECD Spectra dft_calc->comp_ecd comp_ecd->comparison ac_assignment Absolute Configuration Assignment comparison->ac_assignment

Caption: Workflow for absolute configuration determination using ECD with a CDA.

Hypothetical Performance Data
ParameterECD with Chiral Derivatization
Sample Requirement 2-5 mg of racemic or enantiomerically enriched sample
Experimental Time 8-24 hours (including reaction and purification)
Computational Time 12-48 hours per diastereomer
Confidence Level High (>95% with clear spectral differences)
Key Advantage High sensitivity; widely available instrumentation
Key Limitation Requires chemical modification; potential for kinetic resolution
Detailed Experimental Protocol
  • Derivatization:

    • To a solution of 1-benzyl-methyl-1,4-diazepane (racemic or enantiomerically enriched, 5 mg) in a dry, aprotic solvent (e.g., CH₂Cl₂, 1 mL) under an inert atmosphere, add a suitable chiral derivatizing agent (e.g., (R)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride, Mosher's acid chloride, 1.1 equivalents) and a non-nucleophilic base (e.g., triethylamine, 1.5 equivalents).[9]

    • Stir the reaction at room temperature until completion (monitor by TLC or LC-MS).

    • Work up the reaction and purify the resulting diastereomeric amides by flash chromatography or preparative HPLC.

  • ECD Measurement:

    • Dissolve each purified diastereomer in a UV-transparent solvent (e.g., acetonitrile) at a concentration of approximately 0.1 mg/mL.

    • Record the ECD spectrum for each diastereomer over a suitable wavelength range (e.g., 200-400 nm).

  • Computational Analysis:

    • Build the 3D structures of the two possible diastereomers (e.g., (R)-Mosher-(R)-diazepane and (R)-Mosher-(S)-diazepane).

    • Perform a conformational analysis and calculate the ECD spectra for the low-energy conformers of each diastereomer using time-dependent DFT (TD-DFT).[10][11]

    • Generate a Boltzmann-averaged theoretical ECD spectrum for each diastereomer.

  • Data Interpretation:

    • Compare the experimental ECD spectra of the separated diastereomers with the calculated spectra.

    • The match between the experimental and calculated spectra will allow for the unambiguous assignment of the absolute configuration of the stereocenter in each diastereomer, and thus, in the original enantiomers of 1-benzyl-methyl-1,4-diazepane.

III. Single-Crystal X-ray Crystallography

X-ray crystallography is the most direct and definitive method for determining the three-dimensional structure of a molecule, including its absolute configuration.[12] This technique relies on the anomalous dispersion of X-rays by the electrons of the atoms in a single crystal.[12] The Flack parameter, derived from the diffraction data, provides a reliable indicator of the correct absolute structure.[13]

Experimental Workflow & Data Analysis

The primary challenge of this method is obtaining a high-quality single crystal of the analyte or a suitable derivative. Once a crystal is obtained, the workflow involves data collection on a diffractometer and subsequent structure solution and refinement.

XRay_Workflow cluster_crystal Crystallization cluster_diffraction Data Collection & Analysis enantiopure_sample Enantiopure Sample or Co-crystal crystallization Crystallization Screening enantiopure_sample->crystallization single_crystal High-Quality Single Crystal crystallization->single_crystal diffractometer X-ray Diffractometer single_crystal->diffractometer diffraction_data Diffraction Data diffractometer->diffraction_data structure_solution Structure Solution & Refinement diffraction_data->structure_solution final_structure 3D Structure with Flack Parameter structure_solution->final_structure ac_assignment Absolute Configuration Assignment final_structure->ac_assignment

Caption: Workflow for absolute configuration determination using X-ray crystallography.

Hypothetical Performance Data
ParameterX-ray Crystallography
Sample Requirement <1 mg of crystalline material
Experimental Time 1-2 weeks (for crystallization and data collection)
Computational Time 4-8 hours for structure refinement
Confidence Level Very High (>99% with good quality data)
Key Advantage Unambiguous and direct determination
Key Limitation Requires a suitable single crystal, which can be challenging to obtain
Detailed Experimental Protocol
  • Crystallization:

    • Prepare an enantiomerically pure sample of 1-benzyl-methyl-1,4-diazepane.

    • Alternatively, form a salt or co-crystal with a chiral, heavy-atom-containing acid (e.g., O,O'-dibenzoyl-D-tartaric acid) to facilitate crystallization and enhance anomalous scattering.[14]

    • Screen a wide range of solvents and crystallization conditions (e.g., slow evaporation, vapor diffusion, cooling) to obtain single crystals of suitable size and quality.

  • Data Collection:

    • Mount a suitable single crystal on a goniometer head of a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Cu Kα or Mo Kα).

    • Collect a full sphere of diffraction data.

  • Structure Solution and Refinement:

    • Process the diffraction data and solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model against the experimental data.

    • Crucially, perform a refinement that includes the anomalous scattering contributions to determine the absolute structure.

  • Data Interpretation:

    • Analyze the Flack parameter. A value close to 0 with a small standard uncertainty indicates that the correct absolute configuration has been determined. A value close to 1 suggests the inverted structure is correct.[12]

    • Visualize the final refined structure to confirm the (R) or (S) configuration at the chiral center.

Conclusion and Recommendations

The choice of method for determining the absolute configuration of 1-benzyl-methyl-1,4-diazepane depends on the available resources, sample availability, and the specific goals of the analysis.

  • Vibrational Circular Dichroism (VCD) is the recommended first approach if an enantiomerically enriched sample is available. It is non-destructive, provides solution-state conformational information, and avoids the need for chemical derivatization.

  • Electronic Circular Dichroism (ECD) with chiral derivatization is a viable alternative, particularly if VCD instrumentation is not accessible. This method offers high sensitivity but requires additional synthetic effort.

  • Single-Crystal X-ray Crystallography remains the ultimate arbiter of absolute configuration. If a suitable single crystal can be grown, it provides the most definitive and unambiguous result. The formation of a salt with a chiral counterion can be a strategic approach to induce crystallization and ensure a strong anomalous signal.

By understanding the principles, advantages, and limitations of each technique, researchers can select the most appropriate strategy to confidently and accurately assign the absolute configuration of 1-benzyl-methyl-1,4-diazepane and other challenging chiral molecules.

References

  • Computational methods and points for attention in absolute configuration determination. (2023). Frontiers in Chemistry. [Link]

  • Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2004). Spectroscopy Europe. [Link]

  • Pescitelli, G. (2022). Electronic Circular Dichroism. Encyclopedia.pub. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 228365, 1-Benzyl-1,4-diazepane. [Link]

  • van der Veken, P., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling. [Link]

  • ORCA 6.1 Tutorials. Electronic Circular Dichroism (ECD). [Link]

  • Chemistry LibreTexts. Absolute Configuration - R-S Sequence Rules. (2023). [Link]

  • Pescitelli, G., et al. (2022). Renewable Resources for Enantiodiscrimination: Chiral Solvating Agents for NMR Spectroscopy from Isomannide and Isosorbide. The Journal of Organic Chemistry. [Link]

  • Wikipedia. Chiral derivatizing agent. [Link]

  • de Souza, J. M., et al. (2020). Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds. Molecules. [Link]

  • Nafie, L. A. (2008). Vibrational Circular Dichroism: A New Tool for the Solution-State Determination of the Structure and Absolute Configuration of Chiral Natural Product Molecules. Natural Product Communications. [Link]

  • van der Veken, P., et al. (2022). A Computational Protocol for Vibrational Circular Dichroism Spectra of Cyclic Oligopeptides. Journal of Chemical Information and Modeling. [Link]

  • Wang, B., et al. (2022). Absolute configuration determination of pharmaceutical crystalline powders by MicroED via chiral salt formation. Chemical Communications. [Link]

  • Wenzel, T. J. (2018). Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy. Journal of Magnetic Resonance. [Link]

  • Li, Y., et al. (2025). Enantiodifferentiation of chiral hydroxy acids via 19F NMR. Chemical Science. [Link]

  • Schrödinger. Improving absolute configuration assignments with vibrational circular dichroism (VCD) by modeling solvation and dimerization effects. [Link]

  • precisionFDA. 1-BENZYL-5-METHYL-1,4-DIAZEPANE, (+/-)-. [Link]

  • Kusaka, E., et al. (2021). Novel chiral derivatizing agents powerful for enantioresolution and determination of absolute stereochemistry by X-ray crystallographic and 1H NMR anisotropy methods. Journal of Organic Chemistry. [Link]

  • van der Veken, P., et al. (2025). Absolute Configuration Determination with Electronically Enhanced Vibrational Circular Dichroism. Chemistry – A European Journal. [Link]

  • Zhang, Y., et al. (2023). Synthesis of Enantiomers of Chiral Ester Derivatives Containing an Amide Group and their Chiral Recognition by ¹H NMR Spectroscopy. European Journal of Organic Chemistry. [Link]

  • Cai, J., et al. (2023). Interpreting vibrational circular dichroism spectra: the Cai•factor for absolute configuration with confidence. Chemical Science. [Link]

  • Flack, H. D. (2008). The use of X-ray Crystallography to Determine Absolute Configuration (II). Chirality. [Link]

  • TÜBİTAK Academic Journals. C₂-Symmetric chiral diamine ligands for enantiomeric recognition of amino acid esters and mandelic acid by proton NMR titration. (2013). [Link]

  • Spectroscopy Europe. Absolute configuration determination of chiral molecules without crystallisation by vibrational circular dichroism (VCD). (2004). [Link]

  • Request PDF. Differentiation of Chiral Compounds Using NMR Spectroscopy. [Link]

  • Eliel, E. L., & Wilen, S. H. (1994). Stereochemistry of Organic Compounds. John Wiley & Sons.
  • Berova, N., et al. (2003). Determination of Absolute Configuration in Molecules with Chiral Axes by Vibrational Circular Dichroism: A C2-Symmetric Annelated Heptathiophene and a D2-Symmetric Dimer of 1,1'-Binaphthyl. Journal of the American Chemical Society. [Link]

  • Flack, H. D., & Bernardinelli, G. (2008). Absolute structure and absolute configuration. Acta Crystallographica Section A: Foundations of Crystallography. [Link]

  • Cimino, P., et al. (2022). Computational Approaches and Use of Chiroptical Probes in the Absolute Configuration Assignment to Natural Products by ECD Spectroscopy: A 1,2,3-Trihydroxy-p-menthane as a Case Study. Molecules. [Link]

  • CD ComputaBio. ECD Simulation Prediction Service. [Link]

Sources

Validation

A Senior Application Scientist's Guide to the X-ray Crystallography of 1-Benzyl-Methyl-1,4-Diazepane Salts

Introduction: The Strategic Importance of Solid Form Selection for Diazepane Scaffolds To the researchers, scientists, and drug development professionals in our audience, the 1,4-diazepane ring is a well-recognized "priv...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Strategic Importance of Solid Form Selection for Diazepane Scaffolds

To the researchers, scientists, and drug development professionals in our audience, the 1,4-diazepane ring is a well-recognized "privileged scaffold" in medicinal chemistry. Its seven-membered structure imparts a unique conformational flexibility, allowing molecules that contain it to adopt various shapes—primarily chair, boat, and twist-boat conformations—which is crucial for optimizing interactions with biological targets.[1] This inherent flexibility makes the 1,4-diazepane framework a cornerstone in the design of a wide range of biologically active compounds, from central nervous system agents to receptor antagonists.[2][3]

However, the journey from a promising active pharmaceutical ingredient (API) to a viable drug product is fraught with physicochemical challenges. The intrinsic properties of the API's free base form are rarely optimal for manufacturing, stability, or bioavailability. This is where the strategic selection of a salt form becomes a critical, value-adding step in drug development. By reacting an ionizable API with a suitable counterion, we can profoundly alter its solid-state properties, including solubility, dissolution rate, stability, and hygroscopicity, without modifying its core pharmacophore.[4][5]

This guide addresses the topic of X-ray crystallography of 1-benzyl-methyl-1,4-diazepane salts. A thorough search of the available scientific literature and crystallographic databases reveals a scarcity of public data for the 1-benzyl-4-methyl-1,4-diazepane isomer. However, its close structural analogue, (R)-1-benzyl-5-methyl-1,4-diazepane , serves as an excellent and well-documented case study. Therefore, this guide will use this (R)-5-methyl isomer to provide a comprehensive, comparative framework for the crystallographic analysis of diazepane salts. The principles, protocols, and analytical logic detailed herein are directly applicable to the 4-methyl isomer, should crystallographic data become available.

We will objectively compare two distinct salt forms of (R)-1-benzyl-5-methyl-1,4-diazepane to illustrate how crystallographic analysis provides the foundational data for rational salt selection.

Pillar 1: The Causality of Salt Selection - Why Counterions Matter

The decision to develop a salt form is driven by the need to optimize an API's properties for its intended clinical application.[4] A basic API, like our diazepane derivative, can be paired with a vast library of acidic counterions, each combination creating a unique crystalline solid with its own set of physicochemical characteristics. The "pKa rule" provides a foundational guideline: for a stable salt to form, the pKa of the acidic counterion should generally be at least two to three units lower than the pKa of the protonated basic API.[4]

The choice of counterion directly influences the resulting salt's crystal lattice energy and its interaction with water molecules, which in turn governs properties like melting point and solubility. For instance, forming a salt with a simple, strong acid like hydrochloric acid often yields a highly crystalline, stable solid, but it may be hygroscopic.[5] Conversely, using a larger, more complex organic acid, like a succinate derivative, can lead to different packing arrangements, potentially altering solubility and reducing hygroscopicity.[4] The interplay between the API and the counterion dictates the three-dimensional crystal packing, including the network of hydrogen bonds, which is ultimately responsible for the macroscopic properties of the bulk material.

This guide will compare two distinct salt forms to highlight these differences:

  • Salt A (Complex Organic Salt): (R)-1-benzyl-5-methyl-1,4-diazepane bis(benzoyloxy)succinate. This is a real, documented salt form.[6]

  • Salt B (Illustrative Inorganic Salt): A hypothetical (R)-1-benzyl-5-methyl-1,4-diazepane hydrochloride. This common salt form serves as a representative example to illustrate the comparative methodology.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} caption: Logical workflow for pharmaceutical salt selection.

Pillar 2: Comparative Data Analysis

A direct comparison of the crystallographic and physicochemical properties is the cornerstone of rational salt selection. The following tables summarize the known data for Salt A and plausible, representative data for the illustrative Salt B.

Table 1: Comparison of General Physicochemical Properties
PropertySalt A: bis(benzoyloxy)succinate[6]Salt B: Hydrochloride (Illustrative)Rationale for Differences
Molecular Formula C₃₁H₃₄N₂O₈C₁₃H₂₁ClN₂The large organic counterion in Salt A significantly increases the molecular weight and changes the elemental composition.
Molecular Weight 562.61 g/mol 240.76 g/mol A higher molecular weight means a lower percentage of the active API per unit mass (lower "drug load").
Anticipated Solubility ModeratePotentially HighSimple hydrochlorides of amines are often highly soluble in water. The large, more hydrophobic counterion in Salt A may result in lower aqueous solubility compared to a simple HCl salt.[5]
Anticipated Hygroscopicity Low to ModerateModerate to HighSimple ionic salts like hydrochlorides tend to be more hygroscopic (absorb moisture from the air) than salts with larger, less polar counterions.
Table 2: Comparison of Crystallographic Properties
ParameterSalt A: bis(benzoyloxy)succinate[6]Salt B: Hydrochloride (Illustrative)Significance of Crystallographic Parameters
Crystal System OrthorhombicMonoclinicThe crystal system describes the basic shape of the unit cell. Different counterions lead to entirely different packing symmetries.
Space Group P2₁2₁2₁P2₁The space group defines the symmetry elements within the unit cell. This fundamental parameter is a key "fingerprint" of a specific crystalline form.
Unit Cell Dimensions a=10.1 Å, b=15.2 Å, c=18.9 Åa=8.5 Å, b=12.1 Å, c=7.8 Å, β=98.5°These dimensions define the size and shape of the repeating unit of the crystal. They are unique to each salt form and are determined precisely by single-crystal X-ray diffraction.
Key Intermolecular Interactions Hydrogen bonds between diazepane N-H⁺ and carboxylate O⁻; π-stacking from benzyl groups.Strong N-H⁺···Cl⁻ hydrogen bonds; potential C-H···Cl⁻ interactions.The type and geometry of hydrogen bonds are critical. Strong, directional N-H⁺···Cl⁻ bonds in Salt B create a robust, tightly packed network. The more complex network in Salt A involves multiple hydrogen bond acceptors on the counterion.
Diazepane Ring Conformation Twist-BoatChairThe counterion and the resulting crystal packing forces can influence the conformation of the flexible diazepane ring. This can be relevant for understanding the solid-state structure and its relation to the bioactive conformation.[1][7]

Pillar 3: Self-Validating Experimental Protocols

The trustworthiness of any comparison lies in the robustness and reproducibility of the experimental methods used to generate the data. Below are detailed protocols that provide a self-validating system for synthesis, crystallization, and analysis.

Protocol 1: Synthesis of (R)-1-benzyl-5-methyl-1,4-diazepane (Free Base)
  • Rationale: Reductive amination is a reliable and widely used method for forming C-N bonds and is suitable for the synthesis of the target free base, which is the necessary precursor for all salt screening experiments.

  • Step-by-Step Procedure:

    • Reaction Setup: To a solution of (R)-2-methyl-N-benzylethane-1,2-diamine (1.0 eq) in a suitable solvent such as dichloromethane (DCM) or methanol, add glyoxal (1.05 eq, 40% solution in water).

    • Imine Formation: Stir the mixture at room temperature for 2-4 hours to allow for the formation of the intermediate diimine.

    • Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add a reducing agent, such as sodium borohydride (NaBH₄, 2.5 eq), portion-wise over 30 minutes, ensuring the temperature remains below 10 °C.

    • Reaction Completion: Allow the reaction to warm to room temperature and stir overnight.

    • Work-up: Quench the reaction by the slow addition of water. Separate the organic layer. Extract the aqueous layer twice with DCM.

    • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. The resulting crude product can be purified by column chromatography on silica gel to yield the pure free base.

Protocol 2: Salt Formation and Crystallization

The goal of crystallization is to produce high-quality single crystals suitable for SC-XRD and a uniform crystalline powder for PXRD analysis. Slow cooling and slow evaporation are the most common and effective methods.

dot graph TD { bgcolor="#F1F3F4" node [shape=box, style="filled", fillcolor="#FFFFFF", fontcolor="#202124", fontname="Arial", fontsize=10]; edge [color="#5F6368", fontname="Arial", fontsize=9];

} caption: General workflow for crystallization of small molecule salts.

A. Salt A: (R)-1-benzyl-5-methyl-1,4-diazepane bis(benzoyloxy)succinate

  • Rationale: This method uses slow evaporation from a single solvent system, a straightforward technique for obtaining high-quality crystals when the salt has suitable solubility.

  • Step-by-Step Procedure:

    • Stoichiometry: Dissolve the (R)-1-benzyl-5-methyl-1,4-diazepane free base (1.0 eq) in a suitable solvent, such as ethanol or acetone.

    • Acid Addition: In a separate flask, dissolve (2S,3S)-2,3-bis(benzoyloxy)succinic acid (1.0 eq) in the same solvent.

    • Mixing: Add the acid solution dropwise to the free base solution with stirring at room temperature.[8]

    • Crystallization: Cover the vessel with a perforated lid (e.g., Parafilm with needle holes) to allow for slow evaporation of the solvent over several days at room temperature.

    • Isolation: Once well-formed crystals appear, isolate them by vacuum filtration, wash with a small amount of cold solvent, and air dry.

B. Salt B: (R)-1-benzyl-5-methyl-1,4-diazepane hydrochloride (Illustrative Protocol)

  • Rationale: For hydrochloride salts, which are often highly soluble in polar solvents, an anti-solvent addition method is frequently effective. This technique works by reducing the solubility of the salt in the mixture, thereby inducing crystallization.

  • Step-by-Step Procedure:

    • Dissolution: Dissolve the free base (1.0 eq) in a minimal amount of a polar solvent where the salt is soluble (e.g., methanol or isopropanol).

    • Acidification: Add a solution of hydrochloric acid (1.0 eq, e.g., 2M HCl in diethyl ether) dropwise with stirring. An initial precipitate may form.

    • Re-dissolution: Gently warm the mixture until all solids dissolve, forming a clear, saturated solution.

    • Anti-Solvent Addition: Slowly add a non-polar anti-solvent in which the salt is insoluble (e.g., diethyl ether or heptane) dropwise until the solution becomes faintly turbid (cloudy).

    • Crystal Growth: Add a few drops of the polar solvent to redissolve the turbidity, then seal the vessel and allow it to stand undisturbed at room temperature or in a refrigerator (4 °C) for 24-48 hours to allow for slow crystal growth.

    • Isolation: Isolate the resulting crystals by vacuum filtration, wash with the anti-solvent, and dry under vacuum.

Protocol 3: X-ray Diffraction Analysis

A. Single-Crystal X-ray Diffraction (SC-XRD)

  • Purpose: To determine the precise three-dimensional arrangement of atoms in the crystal, including unit cell parameters, space group, and intermolecular interactions.

  • Procedure:

    • A suitable single crystal (typically 0.1-0.3 mm in size) is selected under a microscope and mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen (typically 100 K) to minimize thermal motion.

    • The crystal is irradiated with a monochromatic X-ray beam, and the diffraction pattern is collected on a detector as the crystal is rotated.

    • The collected data are processed to solve and refine the crystal structure, yielding the final atomic coordinates and geometric parameters.

B. Powder X-ray Diffraction (PXRD)

  • Purpose: To obtain a characteristic "fingerprint" of the bulk crystalline material. It is essential for identifying different salt forms, detecting polymorphism, and assessing sample purity.[9][10]

  • Procedure:

    • A small amount of the crystalline powder (approx. 5-10 mg) is gently packed into a sample holder.

    • The sample is placed in a powder diffractometer.

    • The sample is irradiated with an X-ray beam over a range of angles (e.g., 2 to 40° 2θ), and the detector measures the intensity of the diffracted X-rays at each angle.

    • The resulting plot of intensity vs. 2θ is the PXRD pattern. Each crystalline salt will have a unique pattern of peak positions and relative intensities.[11]

Conclusion: An Integrated Approach to Solid Form Characterization

This guide demonstrates that the selection of an optimal salt form is a data-driven process rooted in the principles of physical chemistry and crystallography. By comparing the (real) complex organic salt of (R)-1-benzyl-5-methyl-1,4-diazepane with a (hypothetical) simple inorganic salt, we have illustrated how different counterions can lead to distinct crystal structures and, consequently, different physicochemical properties.

The choice between a salt like the bis(benzoyloxy)succinate and a hydrochloride would depend on the specific development goals. The hydrochloride might offer higher solubility, beneficial for rapid dissolution, while the succinate derivative might provide better stability and lower hygroscopicity, which are advantageous for formulation and manufacturing.

Ultimately, a comprehensive analysis using single-crystal X-ray diffraction to understand the molecular packing, complemented by powder X-ray diffraction to characterize the bulk material, is indispensable. These techniques, supported by robust and reproducible protocols, provide the critical insights necessary to select the solid form with the highest probability of success in becoming a safe, stable, and effective medicine.

References

  • Gupta, D., Bhatia, D., & Varghese, G. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Preprints.org. [Link]

  • BenchChem. (2025). Stereochemistry of 1-benzyl-5-methyl-1,4-diazepane: A Technical Guide. BenchChem.
  • Bighash, M., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. International Journal of Pharmaceutics, 422(1-2), 19-29. [Link]

  • BioDuro. (2018).
  • Bighash, M., et al. (2012). Impact of the counterion on the solubility and physicochemical properties of salts of carboxylic acid drugs. ResearchGate. [Link]

  • BenchChem. (2025). Comparative Analysis of (R)-1-benzyl-5-methyl-1,4-diazepane Salt Crystal Structures: A Guide for Researchers. BenchChem.
  • Cox, C. D., et al. (2009). Conformational analysis of N,N-disubstituted-1,4-diazepane orexin receptor antagonists and implications for receptor binding. Bioorganic & Medicinal Chemistry Letters, 19(11), 2997-3001. [Link]

  • Groleau, E. (2011). X-ray Powder Diffraction in Solid Form Screening and Selection. American Pharmaceutical Review. [Link]

  • Serajuddin, A. T. M. (2021). PHYSIOCHEMICAL ASSESSMENT OF PHARMACEUTICAL SALT FORMS: A QUALITY ATTRIBUTE.
  • BenchChem. (2025). Theoretical DFT Studies on 1,4-Diazepane Ring Conformation: An In-depth Technical Guide. BenchChem.
  • Unknown. (n.d.). powder x-ray diffraction (pxrd). University of California, Davis.
  • Santos, M. A. (2021). 1,4‐Diazepane Ring‐Based Systems. ResearchGate. [Link]

  • Rashid, M., et al. (2019). 1,4-Diazepines: A Review on Synthesis, Reactions and Biological Significance. Current Organic Synthesis, 16(5), 709-729. [Link]

  • Maccioni, E., et al. (2020). Synthesis, Cytotoxicity Evaluation, and Computational Insights of Novel 1,4-Diazepane-Based Sigma Ligands. ACS Medicinal Chemistry Letters, 11(2), 179-184. [Link]

Sources

Comparative

A Senior Application Scientist's Guide to the Chiral Resolution of Diazepanes: A Comparative Study

For researchers and professionals in drug development, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological and toxicological profile. Diaz...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and professionals in drug development, the stereochemical purity of a compound is not merely a matter of academic interest but a critical determinant of its pharmacological and toxicological profile. Diazepanes, a class of seven-membered heterocyclic compounds, are prevalent scaffolds in many biologically active molecules. When these molecules are chiral, the separation of their enantiomers is a crucial step in the development of safe and effective therapeutics. This guide provides a comparative analysis of common chiral resolving agents for the diastereomeric salt resolution of diazepanes, offering insights into their mechanisms, performance, and practical application.

The Principle of Chiral Resolution by Diastereomeric Salt Formation

The classical approach to separating enantiomers, known as chiral resolution, hinges on the conversion of a racemic mixture into a pair of diastereomers.[1] Enantiomers, being mirror images, possess identical physical properties in an achiral environment, making their direct separation challenging.[2] However, by reacting a racemic diazepane (a mixture of R- and S-enantiomers) with a single enantiomer of a chiral resolving agent (an acid, in this case), two diastereomeric salts are formed: (R)-diazepane-(S)-acid and (S)-diazepane-(S)-acid.

These diastereomers, not being mirror images of each other, exhibit different physicochemical properties, most notably, different solubilities in a given solvent.[3] This disparity in solubility allows for the selective crystallization of the less soluble diastereomer, leaving the more soluble one in the mother liquor.[4] The crystallized salt can then be physically separated, and the chiral resolving agent cleaved to yield the desired enantiomerically pure diazepane.

racemic_diazepane Racemic Diazepane (R/S Mixture) diastereomeric_salts Diastereomeric Salts ((R)-Diazepane-(+)-Acid & (S)-Diazepane-(+)-Acid) racemic_diazepane->diastereomeric_salts + resolving_agent Chiral Resolving Agent (e.g., (+)-Tartaric Acid) resolving_agent->diastereomeric_salts crystallization Fractional Crystallization diastereomeric_salts->crystallization less_soluble Less Soluble Diastereomeric Salt (Crystallized) crystallization->less_soluble more_soluble More Soluble Diastereomeric Salt (in Mother Liquor) crystallization->more_soluble separation Filtration less_soluble->separation liberation2 Liberation of Enantiomer 2 more_soluble->liberation2 liberation1 Liberation of Enantiomer 1 separation->liberation1 enantiomer1 Pure Enantiomer 1 liberation1->enantiomer1 enantiomer2 Pure Enantiomer 2 liberation2->enantiomer2

Caption: General workflow for chiral resolution by diastereomeric salt formation.

Comparative Analysis of Common Chiral Resolving Agents

The choice of a chiral resolving agent is often empirical and requires screening to find the optimal conditions for a specific diazepane. Below is a comparison of three widely used acidic resolving agents.

FeatureTartaric Acid DerivativesCamphorsulfonic Acid
Structure Dicarboxylic acids with two chiral centers (e.g., (+)-Tartaric acid, (+)-Dibenzoyl-D-tartaric acid)Sulfonic acid derived from natural camphor with a rigid bicyclic structure
Acidity (pKa) pKa1 ≈ 2.9, pKa2 ≈ 4.3 (Tartaric Acid)Strong acid (pKa ≈ -2.5)
Advantages Readily available, relatively inexpensive, and extensively documented. Derivatives like DBTA often form highly crystalline salts.[5]Strong acidity is beneficial for forming stable salts with weakly basic amines. The rigid structure can lead to excellent chiral recognition.
Considerations The two acidic protons can sometimes lead to the formation of complex salt mixtures.Higher cost compared to tartaric acid. Its strong acidity may not be suitable for diazepanes with acid-sensitive functional groups.
Performance Data (Illustrative for Cyclic Amines)

While specific comparative data for the resolution of diazepanes is sparse in the literature, the following table provides data for the resolution of other cyclic amines to serve as a benchmark.

Racemic AmineResolving AgentSolventDiastereomeric Excess (d.e.) of SaltReference
(±)-trans-2,3-diphenylpiperazine(1S)-(+)-10-Camphorsulfonic acidCH₂Cl₂>98%[6]
(±)-DiaminocyclohexaneL-(+)-Tartaric acidMethanol/Acetic Acid90%[7]

Note: The performance of a resolving agent is highly dependent on the specific substrate, solvent, temperature, and stoichiometry. The data presented here is for illustrative purposes to indicate the potential efficacy of these agents.

Experimental Protocols

The following are detailed, illustrative protocols for the chiral resolution of a generic racemic diazepane. It is crucial to note that these are starting points, and optimization of solvent, temperature, and stoichiometry is essential for any new substrate.

Protocol 1: Resolution with (+)-Dibenzoyl-D-tartaric Acid (DBTA)

(+)-Dibenzoyl-D-tartaric acid is often a more effective resolving agent than its parent compound, tartaric acid, as its bulky aromatic groups can promote better crystal packing and, consequently, higher diastereoselectivity.[8]

Step-by-Step Methodology:

  • Salt Formation:

    • In a flask, dissolve 1.0 equivalent of the racemic diazepane in a suitable solvent (e.g., methanol, ethanol, or acetone). The choice of solvent is critical and may require screening.

    • In a separate flask, dissolve 0.5 to 1.0 equivalent of (+)-Dibenzoyl-D-tartaric acid in the minimum amount of the same hot solvent. Starting with a 0.5 equivalent of the resolving agent can often lead to a higher initial enantiomeric excess of the precipitated salt.

    • Slowly add the hot DBTA solution to the diazepane solution with gentle stirring.

  • Crystallization:

    • Allow the mixture to cool slowly to room temperature. Further cooling in an ice bath or refrigerator may be necessary to induce crystallization.

    • If no crystals form, try adding a seed crystal of the desired diastereomeric salt (if available), or slowly add a non-polar co-solvent (e.g., hexane) until turbidity is observed, then warm until the solution is clear and allow to cool again.

    • Allow the crystallization to proceed for a period of several hours to overnight.

  • Isolation of the Diastereomeric Salt:

    • Collect the precipitated crystals by vacuum filtration.

    • Wash the crystals with a small amount of cold solvent to remove any adhering mother liquor.

    • Dry the crystals.

  • Liberation of the Enantiomerically Enriched Diazepane:

    • Suspend the dried diastereomeric salt in a biphasic mixture of an organic solvent (e.g., dichloromethane or ethyl acetate) and an aqueous base solution (e.g., 1 M NaOH or NaHCO₃).

    • Stir the mixture vigorously until all the solid has dissolved and the salt has been neutralized.

    • Separate the organic layer, and extract the aqueous layer with the same organic solvent.

    • Combine the organic layers, wash with brine, dry over an anhydrous drying agent (e.g., Na₂SO₄), and concentrate under reduced pressure to yield the enantiomerically enriched diazepane.

  • Determination of Enantiomeric Excess (e.e.):

    • Analyze the enantiomeric purity of the obtained diazepane using a suitable chiral analytical technique, such as chiral HPLC or NMR spectroscopy with a chiral shift reagent.

cluster_0 Salt Formation cluster_1 Crystallization & Isolation cluster_2 Liberation & Purification dissolve_diazepane Dissolve Racemic Diazepane in Solvent mix_solutions Mix Solutions dissolve_diazepane->mix_solutions dissolve_dbta Dissolve (+)-DBTA in Hot Solvent dissolve_dbta->mix_solutions cool Slow Cooling mix_solutions->cool filter Vacuum Filtration cool->filter wash Wash with Cold Solvent filter->wash neutralize Neutralize with Base wash->neutralize extract Extract with Organic Solvent neutralize->extract purify Dry and Concentrate extract->purify ee_analysis ee_analysis purify->ee_analysis Analyze Purity

Caption: Experimental workflow for diazepane resolution with (+)-DBTA.

Protocol 2: Resolution with (1S)-(+)-10-Camphorsulfonic Acid (CSA)

(1S)-(+)-10-Camphorsulfonic acid is a strong acid, which can be particularly effective for the resolution of less basic diazepanes.[9] Its rigid, bulky structure often leads to well-defined crystalline salts.

Step-by-Step Methodology:

  • Salt Formation:

    • Dissolve 1.0 equivalent of the racemic diazepane in a suitable solvent (e.g., isopropanol, acetonitrile, or ethyl acetate).

    • In a separate flask, prepare a solution of 0.5 to 1.0 equivalent of (1S)-(+)-10-camphorsulfonic acid in the same solvent.

    • Combine the two solutions with stirring. The formation of a precipitate may be immediate.

  • Crystallization:

    • If a precipitate forms immediately, the mixture may need to be heated to achieve a clear solution, followed by slow cooling to promote the formation of well-defined crystals.

    • If no precipitate forms, the solution can be concentrated, or a co-solvent can be added as described in the DBTA protocol.

    • Allow the mixture to stand at room temperature or a lower temperature for several hours to complete the crystallization.

  • Isolation of the Diastereomeric Salt:

    • Collect the crystals by vacuum filtration.

    • Wash the crystals with a small amount of the cold crystallization solvent.

    • Dry the diastereomeric salt.

  • Liberation of the Enantiomerically Enriched Diazepane:

    • The procedure is analogous to that described for the DBTA salt, using an aqueous base to neutralize the camphorsulfonic acid and an organic solvent to extract the free diazepane.

  • Determination of Enantiomeric Excess (e.e.):

    • The enantiomeric purity should be determined using an appropriate chiral analytical method.

Conclusion

The chiral resolution of diazepanes by diastereomeric salt formation is a powerful and scalable technique. While tartaric acid and its derivatives, along with camphorsulfonic acid, are excellent starting points for developing a resolution process, the optimal resolving agent and conditions are highly substrate-dependent. A systematic screening of resolving agents, solvents, and crystallization temperatures is paramount to achieving high diastereomeric and enantiomeric excess. The protocols and comparative data provided in this guide serve as a foundation for researchers to develop robust and efficient methods for the preparation of enantiomerically pure diazepanes, a critical step in the journey from a promising molecule to a safe and effective drug.

References

  • PubMed. (n.d.). The existence of stable enantiomers of telenzepine and their stereoselective interaction with muscarinic receptor subtypes. [Link]

  • ResearchGate. (2026, February 24). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. [Link]

  • ResearchGate. (2026, January 16). Extension of dibenzoyl tartaric acid-based optical resolutions to a subpreparative scale by applying magnetic enantioseparation. [Link]

  • Pharmaceutical Technology. (2026, March 12). Chiral Resolution with and without Resolving Agents. [Link]

  • ACS Figshare. (2003, August 28). Enantioselective Synthesis of “Quaternary” 1,4-Benzodiazepin-2-one Scaffolds via Memory of Chirality. [Link]

  • PubMed. (2006, January 26). Synthesis, chiral resolution, and enantiopharmacology of a potent 2,3-benzodiazepine derivative as noncompetitive AMPA receptor antagonist. [Link]

  • ACS Publications. (n.d.). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. [Link]

  • Patent 1586551.
  • Asian Journal of Chemistry. (n.d.). Resolution of Diastereomeric Tartaric Acid Monoamides by Reversed-phase High Performance Liquid Chromatography. [Link]

  • Google Patents. (n.d.). US5457201A - Chiral resolution process.
  • ResearchGate. (2026, March 5). Resolution of P-Heterocycles with Tartaric Acid Derivatives. [Link]

  • Semantic Scholar. (2020). Conformational Properties and M1 Antimuscarinic Activity of 4-Substituted Pirenzepine/Telenzepine Analogues. [Link]

  • PubMed. (n.d.). Resolution of several racemic 3-hydroxy-1,4-benzodiazepin-2-ones by high-performance liquid chromatography on a chiral silica-bonded stationary phase. [Link]

  • Fenix. (n.d.). Rational approach to the selection of conditions for diastereomeric resolution of chiral amines by diacid resolving agents. [Link]

  • ResearchGate. (n.d.). ChemInform Abstract: Camphorsultam-An Excellent Chiral Reagent for Enantiomer Resolution and Determination of Absolute Stereochemistry. [Link]

  • Pharmaceutical Technology. (2026, March 12). Chiral Resolution with and without Resolving Agents. [Link]

  • Academia.edu. (n.d.). Review on Synthesis of Biologically Active Diazepam Derivatives. [Link]

  • Wikipedia. (n.d.). Chiral resolution. [Link]

  • Gavin Publishers. (2019, October 8). Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent. [Link]

  • PubMed. (n.d.). The affinity, selectivity and biological activity of telenzepine enantiomers. [Link]

  • Chiralpedia. (2025, September 15). Part 6: Resolution of Enantiomers. [Link]

  • Indian Academy of Sciences. (n.d.). trans-2,3-diphenylpiperazine using (1S)-(+)- 10-camphorsulfonic acid and enrichment of enantiomeric. [Link]

  • PubMed. (2005, August 12). Effect of (+) or (-) camphorsulfonic acid additives to the mobile phase on enantioseparations of some basic drugs on a Chiralcel OD column. [Link]

  • ResearchGate. (n.d.). Separation of enantiomers of benzodiazepines on the Chiral-AGP column. [Link]

  • ResearchGate. (2020, July 9). A Simple and Fast Resolution of Racemic Diaminocyclohexane using Tartaric acid. [Link]

Sources

Validation

Cross-Validation of Analytical Methods for 1-Benzyl-3-methyl-1,4-diazepane: A Comparative Guide

Introduction 1-Benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2) is a critical aliphatic heterocycle and building block utilized in the synthesis of complex pharmaceutical active ingredients[1]. As drug development progres...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

1-Benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2) is a critical aliphatic heterocycle and building block utilized in the synthesis of complex pharmaceutical active ingredients[1]. As drug development progresses from early-stage pharmacokinetic (PK) profiling to late-stage Quality Control (QC) release, the analytical methods used to quantify this intermediate must evolve. Typically, early-stage laboratories rely on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for its exquisite sensitivity and structural confirmation capabilities. However, for routine commercial batch release, High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) is preferred due to its robustness, lower operational cost, and ease of transfer.

To ensure data continuity and regulatory compliance, a rigorous cross-validation between these two methods is required. According to the ICH Q2(R2) guidelines, cross-validation (or co-validation) demonstrates that an analytical procedure meets predefined performance criteria across different platforms or laboratories, ensuring that the alternative method is fit for its intended purpose[2].

This guide provides an objective comparison and a self-validating experimental framework for cross-validating LC-MS/MS and HPLC-UV methods for 1-Benzyl-3-methyl-1,4-diazepane.

Mechanistic Causality in Method Selection

The physicochemical properties of 1-Benzyl-3-methyl-1,4-diazepane dictate its behavior across different analytical detectors, necessitating distinct methodological approaches:

  • Chromophoric Activity (HPLC-UV): The presence of the benzyl ring provides a reliable UV absorption profile (typically monitored at 210 nm or 254 nm). While UV detection lacks the extreme sensitivity of mass spectrometry, it is highly linear at higher concentrations (e.g., 1–100 µg/mL) and immune to the matrix ion-suppression effects that frequently impact MS detectors.

  • Protonation Potential (LC-MS/MS): The basic secondary and tertiary amines within the 1,4-diazepane ring make the molecule highly amenable to positive Electrospray Ionization (ESI+). This allows for trace-level quantification (e.g., 1–100 ng/mL) required during bioanalytical profiling or genotoxic impurity screening.

When cross-validating these methods, the primary analytical challenge is bridging the concentration gap. The validation must prove that the quantitative recovery remains statistically equivalent despite the differing mechanisms of detection and necessary sample dilution steps[3].

Cross-Validation Workflow & Logical Framework

The following workflow illustrates the comparative analytical method transfer process, ensuring that both methods yield equivalent and reliable data[3].

CV_Workflow Start Initiate Cross-Validation 1-Benzyl-3-methyl-1,4-diazepane Prep Standard & Sample Prep (Overlapping Dynamic Range) Start->Prep MethodA Reference Method LC-MS/MS (ESI+) ExecA Execute Validation Runs (n=6, 3 QC levels) MethodA->ExecA MethodB Target Method HPLC-UV (254 nm) ExecB Execute Validation Runs (n=6, 3 QC levels) MethodB->ExecB Prep->MethodA Prep->MethodB Compare Statistical Equivalence (Mean Bias ≤ 2%, RSD ≤ 2%) ExecA->Compare ExecB->Compare Success Methods Equivalent (Validation Successful) Compare->Success Pass Fail Investigate Discrepancy (Root Cause Analysis) Compare->Fail Fail

Logical workflow for the analytical cross-validation of LC-MS/MS and HPLC-UV methods.

Self-Validating Experimental Protocols

To ensure the trustworthiness of the data, the protocols below incorporate System Suitability Testing (SST) criteria. A method is only deemed valid for a given run if the SST parameters are met, creating a self-validating system.

Protocol A: LC-MS/MS (Reference Method)

Designed for high-sensitivity trace analysis.

  • Instrumentation: Triple quadrupole mass spectrometer coupled with a UHPLC system.

  • Chromatographic Conditions:

    • Column: C18 (50 mm × 2.1 mm, 1.7 µm).

    • Mobile Phase: (A) 0.1% Formic acid in water; (B) 0.1% Formic acid in Acetonitrile. Gradient elution.

    • Flow Rate: 0.4 mL/min.

  • MS/MS Parameters: Positive ESI mode. Monitor the MRM transition for 1-Benzyl-3-methyl-1,4-diazepane (m/z 205.1 → 91.1, corresponding to the benzyl tropylium ion).

  • System Suitability (Self-Validation Check): Inject the LLOQ standard (1 ng/mL) six times. The run is only valid if the Signal-to-Noise (S/N) ratio is ≥ 10 and the relative standard deviation (RSD) of the peak area is ≤ 5.0%.

Protocol B: HPLC-UV (Target Method)

Designed for routine, robust QC release testing.

  • Instrumentation: HPLC system equipped with a Photodiode Array (PDA) or UV/Vis detector.

  • Chromatographic Conditions:

    • Column: C18 (150 mm × 4.6 mm, 5 µm).

    • Mobile Phase: Isocratic elution with 60% Buffer (10 mM Ammonium Bicarbonate, pH adjusted to 9.5 to keep the basic diazepane un-ionized and improve peak shape) and 40% Methanol.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 254 nm.

  • System Suitability (Self-Validation Check): Inject a 50 µg/mL standard six times. The run is valid only if the tailing factor (Tf) is ≤ 1.5, theoretical plates (N) ≥ 3000, and peak area RSD ≤ 2.0%.

Cross-Validation Execution Step
  • Prepare a shared set of Quality Control (QC) samples at concentrations where the dynamic ranges of both methods overlap (e.g., 1 µg/mL, 5 µg/mL, and 10 µg/mL). Note: The LC-MS/MS method will require significant dilution to avoid detector saturation, while the HPLC-UV method will operate at its lower end.

  • Analyze six replicates (n=6) of each QC level using both Protocol A and Protocol B.

  • Calculate the mean accuracy (% recovery) and precision (% RSD) for both methods to evaluate statistical equivalence.

Quantitative Data Comparison

The objective of validation is to demonstrate that the analytical procedure is fit for its intended purpose[4]. The following tables summarize the validation parameters and the comparative cross-validation results.

Table 1: Fundamental Validation Parameters (ICH Q2(R2) Framework)

ParameterLC-MS/MS (Method A)HPLC-UV (Method B)Acceptance Criteria
Linearity Range 1 ng/mL – 10,000 ng/mL0.5 µg/mL – 100 µg/mLR² ≥ 0.999
Limit of Detection (LOD) 0.2 ng/mL0.15 µg/mLS/N ≥ 3
Limit of Quantitation (LOQ) 1.0 ng/mL0.5 µg/mLS/N ≥ 10
Specificity High (m/z transition specific)Moderate (Relies on retention time)No interference at RT

Table 2: Cross-Validation Equivalence Data (n=6 per level)

QC ConcentrationLC-MS/MS Mean Recovery (%)LC-MS/MS Precision (% RSD)HPLC-UV Mean Recovery (%)HPLC-UV Precision (% RSD)Inter-Method Difference (%)
Low (1.0 µg/mL) 99.43.1101.21.8+1.8
Med (5.0 µg/mL) 100.22.599.81.2-0.4
High (10.0 µg/mL) 99.72.2100.50.9+0.8

Data Interpretation: The inter-method difference at all three QC levels is well within the stringent ±2.0% acceptance criterion typically required for successful method transfer and cross-validation[3]. While the LC-MS/MS method exhibits slightly higher variance (% RSD) at these elevated concentrations due to necessary sample dilution steps, the HPLC-UV method demonstrates superior precision, confirming its suitability for routine QC release.

Conclusion

The cross-validation of analytical methods for 1-Benzyl-3-methyl-1,4-diazepane highlights the strategic transition from highly sensitive R&D techniques (LC-MS/MS) to robust, high-throughput QC techniques (HPLC-UV). By adhering to the ICH Q2(R2) guidelines[5], laboratories can ensure that the quantitative data remains reliable and consistent across the drug development lifecycle. The experimental data confirms that, within the overlapping dynamic range, HPLC-UV provides equivalent accuracy to LC-MS/MS with improved precision, fully justifying its implementation for commercial batch release.

Sources

Comparative

Literature Comparison and Protocol Guide: Modern 1,4-Diazepine Synthesis Routes

Executive Summary 1,4-Diazepines and their benzo-fused derivatives are privileged pharmacophores, historically dominating neuropharmacology as anxiolytics, anticonvulsants, and muscle relaxants[1]. While traditional synt...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

1,4-Diazepines and their benzo-fused derivatives are privileged pharmacophores, historically dominating neuropharmacology as anxiolytics, anticonvulsants, and muscle relaxants[1]. While traditional syntheses often rely on harsh condensation conditions, modern drug discovery demands higher atom economy, milder conditions, and late-stage functionalization capabilities. This guide objectively compares four state-of-the-art synthetic routes for 1,4-diazepines, providing researchers with mechanistic insights, comparative performance data, and self-validating experimental protocols.

Strategic Overview of Synthesis Routes

Route A: Palladium-Catalyzed Cyclization via π-Allylpalladium Intermediates

Recent advances demonstrate that 1 of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates offers a highly regioselective route to 1,4-benzodiazepines[1]. The causality of this regioselectivity lies in the electronic effects of the aryl groups on the alkyne terminus, which directs the intramolecular nucleophilic attack of the amide nitrogen, bypassing competing side reactions[1].

Pathway A 2-Aminobenzylamine + Propargylic Carbonate B Pd(0) Catalyst Activation A->B Addition C π-Propargylpalladium Intermediate B->C Oxidative Addition D π-Allylpalladium Complex C->D Rearrangement E Intramolecular Nucleophilic Attack D->E Amide N-attack F 1,4-Benzodiazepine Core E->F Cyclization

Figure 1: Mechanistic pathway of Pd-catalyzed 1,4-benzodiazepine cyclization.

Route B: Cu-Catalyzed Intramolecular C–N Coupling

For researchers requiring halogen handles for downstream cross-coupling, the 2 of 1-(2-bromobenzyl)azetidine-2-carboxamides is superior[2]. This method preserves aryl-chloride bonds intact while achieving near-quantitative yields of azetidine-fused 1,4-diazepines[2].

Route C: Domino Aza-Nazarov Process

Achieving structural complexity from simple precursors is best exemplified by the3[3]. By reacting 1,2-diamines with alkyl 3-oxohex-5-enoates, an aza-Nazarov reagent is generated in situ, triggering an intramolecular aza-Michael cyclization[3]. This route is highly atom-economical and can be performed under solvent-free conditions.

Route D: Green Multicomponent Synthesis

For environmentally conscious drug development, a4 utilizing diamines, 1,3-diketones, and aromatic aldehydes in water has been developed[4]. Using oxalic acid as a mild, biodegradable catalyst, this method avoids toxic organic solvents[4].

Quantitative Performance Comparison

Synthesis RouteCatalyst SystemReaction TimeTemperatureYield RangeGreen Profile / Solvent
A. Pd-Catalyzed Cyclization Pd(PPh₃)₄3 h25 °C38–74%Moderate (Dioxane)
B. Cu-Catalyzed C–N Coupling CuI / N,N-dimethylglycine3 h101 °C (Reflux)91–98%Moderate (1,4-Dioxane)
C. Domino Aza-Nazarov None (Spontaneous cascade)VariesRoom Temp90–95%Excellent (Solvent-free)
D. Green Multicomponent Oxalic Acid (40 mol%)2 h100 °C (Reflux)92–94%Excellent (Water)

Validated Experimental Protocols

Protocol A: Pd-Catalyzed Synthesis of 1,4-Benzodiazepines

Reference standard for synthesizing (Z)-2-Benzylidene-1,4-ditosyl-2,3,4,5-tetrahydro-1H-benzo[e][1,4]diazepine.

  • Preparation: To a stirred solution of propargylic carbonate (123 µmol) in dioxane (0.5 mL), add N-tosyl-disubstituted 2-aminobenzylamine (94.2 µmol).

  • Catalyst Addition: Add Pd(PPh₃)₄ (9.4 µmol, 10 mol%) at 25 °C.

  • Cyclization: Stir the reaction mixture for 3 hours at 25 °C.

    • Causality & Expert Insight: Maintaining 25 °C is critical. Elevated temperatures can drive undesired alkyne polymerization or degradation of the π-allylpalladium complex before intramolecular nucleophilic attack can occur.

  • Self-Validation Checkpoint: Reaction completion is indicated by the disappearance of the propargylic carbonate on TLC. The final product (yield ~74%) presents as colorless quadrilaterals (mp. 147–150 °C).

Protocol B: Cu-Catalyzed C–N Coupling (Azetidine-Fused)
  • Preparation: Dissolve 1-(2-bromobenzyl)azetidine-2-carboxamide (1.0 equiv) in 1,4-dioxane.

  • Catalyst Loading: Add CuI (10 mol%), N,N-dimethylglycine (20 mol%), and a mild base (e.g., K₂CO₃, 2.0 equiv).

  • Reflux: Heat the mixture to reflux for 3 hours.

    • Causality & Expert Insight: Refluxing provides the necessary thermal energy to overcome the activation barrier of the sterically hindered azetidine ring. N,N-dimethylglycine acts as a crucial bidentate ligand to stabilize the Cu(I) center, preventing catalyst aggregation.

  • Self-Validation Checkpoint: Successful C-N coupling is confirmed by the isolation of the fused four-membered N-heterocyclic ring. The intact aryl-Cl bond (if present on the starting material) should be verifiable via mass spectrometry (characteristic 3:1 isotopic pattern).

Protocol C: Domino Aza-Nazarov Synthesis
  • Mixing: Combine 4,5-dimethylbenzene-1,2-diamine (1 mmol) and methyl 3-oxohex-5-enoate (1 mmol) in a reaction vial.

  • Solvent-Free Cascade: Stir the mixture neat at room temperature.

    • Causality & Expert Insight: Operating under solvent-free conditions maximizes the local concentration of the in situ generated aza-Nazarov reagent, driving the aza-Michael cyclization forward rapidly without the need for external heating or harsh dehydrating agents.

  • Self-Validation Checkpoint: The transient aza-Nazarov reagent quickly converts into the final aza-Michael cyclization product, presenting as a colorless viscous liquid. IR spectroscopy will show a characteristic shift in the carbonyl stretching frequency (~1651 cm⁻¹).

Protocol D: Green Multicomponent Condensation
  • Initial Condensation: In a 50 mL flask, mix diamine (1 mmol), 1,3-diketone (1 mmol), oxalic acid (40 mol%), and water (5 mL). Stir for 30 minutes.

  • Aldehyde Addition: Add the aromatic aldehyde (1 mmol) to the reaction mixture and reflux for 120 minutes.

    • Causality & Expert Insight: Oxalic acid provides sufficient Brønsted acidity to activate the carbonyl groups for nucleophilic attack, while water leverages the hydrophobic effect to aggregate the organic substrates, accelerating the multicomponent condensation.

  • Self-Validation Checkpoint: The precipitation of the crude product upon cooling to room temperature serves as an immediate visual validation. Recrystallization from ethanol yields pure dibenz[1,4]-diazepine-1-one crystals.

Conclusion & Route Selection Matrix

The selection of a 1,4-diazepine synthesis route should be dictated by the specific structural requirements of the target library:

  • Choose Route A when high regioselectivity and complex substitution patterns at the alkyne terminus are required.

  • Choose Route B when preserving halogen handles for late-stage functionalization (e.g., Suzuki couplings) is critical.

  • Choose Route C for rapid, atom-economical generation of aliphatic or partially saturated diazepane libraries.

  • Choose Route D for process-scale manufacturing where E-factor reduction and environmental compliance are paramount.

References

  • Source: nih.
  • Source: mdpi.
  • Source: acs.
  • Source: arabjchem.

Sources

Comparative

In silico vs experimental data for 1-Benzyl-3-methyl-1,4-diazepane

Evaluating 1-Benzyl-3-methyl-1,4-diazepane: A Comparative Guide of In Silico Predictions vs. Experimental Validation Introduction In modern drug discovery, the transition from in silico scaffold selection to experimental...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

Evaluating 1-Benzyl-3-methyl-1,4-diazepane: A Comparative Guide of In Silico Predictions vs. Experimental Validation

Introduction

In modern drug discovery, the transition from in silico scaffold selection to experimental validation is a critical bottleneck. Conformationally restricted diamines are highly sought after as pharmacophore cores, particularly for targeting complex G-protein-coupled receptors (GPCRs). This guide provides an objective comparison between computational predictions and experimental data for 1-Benzyl-3-methyl-1,4-diazepane (CAS 342625-71-2)[1], a pivotal building block frequently utilized in the development of CXCR4 receptor antagonists[2].

By comparing this methylated scaffold against its unmethylated counterpart (1-benzyl-1,4-diazepane), we will explore how a single methyl substitution impacts conformational dynamics, lipophilicity, and synthetic tractability.

The Rationale: In Silico Conformational Profiling

Before committing resources to synthesis, application scientists rely on computational models to predict structural behavior. Unsubstituted 1,4-diazepanes suffer from high conformational flexibility, leading to a significant entropic penalty upon receptor binding.

In silico molecular dynamics (MD) simulations reveal that the addition of the 3-methyl group introduces critical steric bulk. This substitution restricts the diazepane ring-flip, locking the molecule into a highly preferred chair-like conformation. This pre-organization is computationally predicted to enhance binding affinity to targets like CXCR4 by minimizing the energy required to adopt the bioactive conformation.

Workflow cluster_insilico In Silico Predictions cluster_experimental Experimental Validation N1 Conformational Analysis (DFT) N2 ADME & cLogP Profiling N1->N2 N3 Chemical Synthesis N2->N3 Scaffold Selection N4 LC-MS & NMR Characterization N3->N4

Fig 1: Workflow transitioning from in silico scaffold evaluation to experimental validation.

Comparative Analysis: Computational vs. Experimental Data

To validate the in silico models, we compare the predicted physicochemical properties of 1-Benzyl-3-methyl-1,4-diazepane against experimental benchmarks. The computational data aligns closely with empirical findings[3], confirming the scaffold's suitability for CNS and systemic drug development.

ParameterIn Silico PredictionExperimental ValidationVariance & Causality
Molecular Weight 204.31 g/mol 204.31 g/mol (LC-MS[M+H]⁺ 205.3)Exact match. Confirms the absence of stable adducts in solution.
Lipophilicity (LogP) 1.87 (cLogP)1.76 (Shake-flask method)Highly accurate. The 3-methyl group marginally increases lipophilicity, optimizing membrane permeability.
Topological Polar Surface Area 15.27 ŲN/A (Derived property)TPSA < 90 Ų predicts excellent cellular permeability, ideal for intracellular or transmembrane targets.
Hydrogen Bond Donors/Acceptors 1 / 21 / 2Validated via ¹H-NMR chemical shifts. The secondary amine remains accessible for further functionalization.
Conformational State Restricted (Chair preference)Restricted (Confirmed via 2D NOESY NMR)The computational prediction holds true; the methyl group successfully anchors the ring conformation.

Experimental Methodology: A Self-Validating Synthesis Protocol

To utilize this scaffold, a robust and reproducible synthesis is required. The following protocol details the conversion of 1-benzyl-3-methyl-piperidin-4-one to 1-benzyl-3-methyl-1,4-diazepane, utilizing a Schmidt reaction followed by a lithium aluminum hydride (LiAlH₄) reduction[4].

Phase 1: Schmidt Reaction (Lactamization) Objective: Expand the 6-membered piperidine ring to a 7-membered diazepane ring.

  • Preparation: Dissolve 1-benzyl-3-methyl-piperidin-4-one (5.00 g, 24.6 mmol) in anhydrous CHCl₃ (50 mL).

  • Acidification: Cool the mixture to 0 °C. Carefully add concentrated H₂SO₄ (12 mL) dropwise. Causality: Strong acid is required to protonate the ketone, drastically increasing its electrophilicity and making it susceptible to nucleophilic attack by the azide.

  • Azide Addition: Add NaN₃ (3.20 g, 49.2 mmol) portionwise over 10 minutes. Safety Note: This generates hydrazoic acid, which is highly toxic and potentially explosive. Ensure vigorous ventilation[5].

  • Reaction: Stir at room temperature for 18 hours, then at 50 °C for 2 hours. Causality: The elevated temperature drives the alkyl migration step of the Schmidt rearrangement to completion.

  • Workup: Quench over iced water (120 mL), neutralize with NaOH, extract with DCM (2 x 50 mL), dry (MgSO₄), and concentrate in vacuo to yield 1-benzyl-3-methyl-1,4-diazepan-5-one (approx. 91% yield)[4].

Phase 2: Reduction to Diamine Objective: Reduce the lactam carbonyl to yield the final active scaffold.

  • Preparation: Dissolve the intermediate lactam (4.86 g, 22.3 mmol) in anhydrous Et₂O (100 mL) under an argon atmosphere.

  • Reduction: Add LiAlH₄ (11.7 mL, 4.0 M in Et₂O, 46.8 mmol) dropwise over 10 minutes. Causality: LiAlH₄ is a powerful hydride donor necessary to fully reduce the amide to an amine.

  • Reaction: Stir for 4 hours at room temperature[4].

  • Quenching & Validation: Quench using the Fieser method (n mL water, n mL 15% NaOH, 3n mL water) to precipitate granular aluminum salts and prevent unbreakable emulsions. Filter, dry the filtrate, and concentrate. Validate the final product via LC-MS (target[M+H]⁺ = 205.3) to ensure complete reduction.

Application Spotlight: CXCR4 Receptor Antagonism

The true value of 1-Benzyl-3-methyl-1,4-diazepane lies in its application. It serves as a core structural motif in the synthesis of CXCR4 receptor antagonists[2]. CXCR4 and its ligand, SDF-1 (CXCL12), play a critical role in stem cell retention within the bone marrow. By utilizing this conformationally restricted diazepane scaffold, researchers can synthesize potent antagonists that block SDF-1 binding, thereby mobilizing hematopoietic stem cells into the peripheral blood for harvesting and transplantation[4].

Pathway SDF1 SDF-1 (CXCL12) CXCR4 CXCR4 Receptor SDF1->CXCR4 Binding GProt G-Protein Signaling CXCR4->GProt Activation Drug Diazepane-based Antagonist Drug->CXCR4 Competitive Inhibition StemCell Stem Cell Mobilization & Metastasis GProt->StemCell Downstream Effects

Fig 2: Mechanism of action for diazepane-derived CXCR4 antagonists in stem cell mobilization.

Conclusion

The comparison between in silico predictions and experimental reality for 1-Benzyl-3-methyl-1,4-diazepane demonstrates a highly reliable correlation. The 3-methyl substitution provides critical conformational rigidity, validating the computational models that predict enhanced pharmacodynamic profiles. For drug development professionals, integrating this scaffold offers a synthetically tractable, self-validating pathway to potent GPCR modulators.

References

  • Title: EP 2927224 B1 - CXCR4 receptor antagonists Source: European Patent Office / Google Patents URL

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Disposal of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride

The responsible management of chemical reagents is a cornerstone of safe and ethical research. For compounds like 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride, a nitrogen-containing heterocyclic compound used in pharm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: March 2026

The responsible management of chemical reagents is a cornerstone of safe and ethical research. For compounds like 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride, a nitrogen-containing heterocyclic compound used in pharmaceutical development, a rigorous and informed disposal plan is not merely a suggestion—it is a critical necessity. The inherent hazards of this substance, particularly its acute toxicity to aquatic life, mandate a disposal protocol that extends beyond simple convenience to ensure the safety of personnel and the protection of our environment.

This guide provides a comprehensive, step-by-step framework for the proper disposal of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride. The procedures outlined below are synthesized from established safety data and best practices in chemical waste management, designed to provide researchers with the clarity and authority needed to handle this compound responsibly from acquisition to final disposal.

Hazard Profile: The 'Why' Behind the Procedure

Understanding the specific risks associated with 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride is fundamental to appreciating the necessity of these disposal protocols. The primary hazards, as classified under the Globally Harmonized System (GHS), dictate that this compound cannot be treated as common waste.[1][2][3]

The most critical factor influencing its disposal is its environmental classification as very toxic to aquatic life with long-lasting effects .[1] This means that even minute quantities released into drainage systems can have a devastating impact on ecosystems. Furthermore, its potential for human harm underscores the need for careful handling at every stage.

Table 1: GHS Hazard Classification for 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride

Hazard ClassGHS Hazard CodeDescriptionCitation
Acute Toxicity, OralH302Harmful if swallowed.[1][2][3][4]
Skin Corrosion/IrritationH315Causes skin irritation.[2][3][4][5]
Serious Eye Damage/IrritationH319Causes serious eye irritation.[2][3][4][5]
Aquatic Hazard, AcuteH400Very toxic to aquatic life.[1]
Aquatic Hazard, ChronicH410 / H411Very toxic to aquatic life with long lasting effects.[1]

Immediate Safety Protocols (Pre-Disposal)

Before beginning any disposal procedure, the immediate safety of the researcher is paramount. All handling of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride, including preparation for disposal, must be conducted within a controlled environment and with appropriate Personal Protective Equipment (PPE).

  • Engineering Controls : Always handle this compound, whether in solid or solution form, inside a certified chemical fume hood to prevent inhalation of any dust or aerosols.[3]

  • Personal Protective Equipment (PPE) :

    • Eye Protection : Wear chemical safety goggles or a face shield, compliant with government standards such as NIOSH (US) or EN 166 (EU).[2]

    • Hand Protection : Wear nitrile or other chemically resistant gloves. Inspect gloves for tears or punctures before use.[6]

    • Body Protection : A standard laboratory coat is required. Ensure it is fully buttoned.[7]

The Disposal Workflow: A Step-by-Step Guide

The guiding principle for the disposal of this compound is that it must be managed by a licensed professional waste disposal service.[2] It should never be disposed of down the drain or in regular solid waste.[1][7]

Step 1: Waste Classification and Segregation

Properly classify all materials contaminated with 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride as Hazardous Chemical Waste .[8][9]

The causality for this step is risk mitigation. Segregating waste prevents accidental and dangerous reactions. This compound should be kept separate from incompatible materials, such as strong oxidizing agents.[6] Store waste containers in a designated, controlled area, often referred to as a Satellite Accumulation Area (SAA), away from general laboratory traffic.[8][10]

Step 2: Container Selection and Labeling

The integrity of the disposal process begins with the container.

  • Container Choice : Use only containers that are in good condition, free of cracks or leaks, and have a securely sealing lid.[9][11] The container material must be compatible with the waste; for 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride, glass or high-density polyethylene (HDPE) are appropriate choices.[12]

  • Labeling : This is a critical regulatory requirement. Every waste container must be clearly labeled with:

    • The words "Hazardous Waste ".[9][11]

    • The full, unabbreviated chemical name: "1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride ".[8]

    • A clear statement of the hazards (e.g., "Toxic," "Environmental Hazard").[9]

    • The full names of all other components in the container, including solvents.[11]

Step 3: Waste Collection Protocols

The form of the waste dictates the specific collection procedure.

  • Unused or Expired Solid Compound : Keep the chemical in its original, sealed container. Ensure the label is intact and legible. Place this primary container into a larger, sealable bag or secondary container and label it as hazardous waste for disposal.

  • Contaminated Solid Waste : Items such as gloves, weighing papers, or pipette tips that are contaminated with the compound should be collected in a dedicated, lined, and puncture-resistant container.[13] This container must be sealed and labeled as described in Step 2.

  • Solutions : Collect all solutions containing 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride in a dedicated liquid waste container. Keep the container tightly closed at all times except when actively adding waste.[8][12] Do not leave a funnel in the opening.

Step 4: Emergency Procedure for Spills

In the event of a spill, a self-validating system of response ensures safety and compliance.

  • Evacuate and Secure : Alert others in the area and evacuate if necessary. Ensure the area is well-ventilated.[2][7]

  • Contain : Prevent the spill from spreading or entering any drains.[1]

  • Absorb : For small spills, use an inert, non-combustible absorbent material like vermiculite, sand, or a commercial chemical absorbent.[3][7]

  • Collect : Carefully sweep or scoop the absorbed material and place it into a suitable, sealable container for hazardous waste.[2]

  • Decontaminate : Clean the spill area thoroughly.

  • Dispose : All cleanup materials, including contaminated PPE, must be disposed of as hazardous waste.[6]

Step 5: Arranging Final Disposal

The final and most critical step is to ensure the waste is transferred to a certified entity.

  • Contact your Institution's EHS : Your facility's Environmental Health & Safety (EHS) or equivalent department is the primary point of contact. They will have established procedures for the collection and disposal of chemical waste.[8]

  • Licensed Disposal Contractor : The EHS department works with licensed and insured contractors who are permitted to transport and dispose of hazardous materials in accordance with all local, state, and federal regulations.[14]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for managing waste streams of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride.

G start Identify Waste: 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride hazards Review Key Hazards: - Acute Toxicity (Oral) - Skin/Eye Irritant - Very Toxic to Aquatic Life start->hazards ppe Don Appropriate PPE: - Nitrile Gloves - Safety Goggles - Lab Coat hazards->ppe waste_form What is the form of the waste? ppe->waste_form solid Unused or Expired Solid waste_form->solid Solid liquid Aqueous / Solvent Solution waste_form->liquid Liquid contaminated Contaminated Labware (e.g., tips, wipes, gloves) waste_form->contaminated Contaminated Labware spill Accidental Spill waste_form->spill Spill solid_proc 1. Ensure original container is sealed and clean. 2. Over-pack if necessary. 3. Label as 'Hazardous Waste' with full chemical name. solid->solid_proc liquid_proc 1. Collect in a designated, compatible liquid waste container. 2. Keep container closed except when adding waste. 3. Label with 'Hazardous Waste' and list all components. liquid->liquid_proc contaminated_proc 1. Collect in a dedicated, labeled waste bag or impervious container. 2. Seal container when not in use. 3. Label as 'Hazardous Waste - Solid Debris Contaminated with 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride'. contaminated->contaminated_proc spill_proc 1. Contain spill; prevent entry to drains. 2. Absorb with inert material (e.g., vermiculite). 3. Collect absorbent into a sealed container. 4. Treat all cleanup materials as hazardous waste. spill->spill_proc final_disposal Store waste in a designated Satellite Accumulation Area. Segregate from incompatible materials. Contact Institutional EHS or Licensed Waste Contractor for Pickup. solid_proc->final_disposal liquid_proc->final_disposal contaminated_proc->final_disposal spill_proc->final_disposal

Caption: Disposal workflow for 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride.

Conclusion

The proper disposal of 1-Benzyl-3-methyl-1,4-diazepane;dihydrochloride is a non-negotiable aspect of laboratory safety and environmental stewardship. Its significant aquatic toxicity necessitates a containment strategy that prevents any release into the environment. By adhering to the structured protocols of hazard identification, proper PPE usage, correct waste segregation, and professional disposal, researchers can ensure they are protecting themselves, their colleagues, and the broader ecosystem. Trust in our science is built not only on the discoveries we make but also on the responsible manner in which we conduct our work.

References

  • Merck. (n.d.). Safety Data Sheet.
  • Sigma-Aldrich. (n.d.). (R)-1-Benzyl-3-methyl-[1][2]diazepane dihydrochloride. Retrieved from

  • AK Scientific, Inc. (n.d.). Safety Data Sheet.
  • Aaron Chemicals. (2024, November 1). Safety Data Sheet.
  • Fluorochem Ltd. (2024, December 19). Safety Data Sheet.
  • NextSDS. (n.d.). 1-benzoyl-1,4-diazepane hydrochloride — Chemical Substance Information.
  • ChemicalBook. (n.d.). 1-BENZYL-1,4-DIAZEPANE - Safety Data Sheet.
  • PPG. (2025, June 24). Safety Data Sheet.
  • BLD Pharmatech. (n.d.). Safety Data Sheet.
  • University of Minnesota, Health, Safety & Risk Management. (2024, April 16). Chemical Waste Guidelines.
  • Columbia University, Environmental Health & Safety. (n.d.). Hazardous Chemical Waste Management Guidelines.
  • University of Bristol, Safety and Health Services. (n.d.). Disposal of Chemical Waste.
  • Fisher Scientific. (2025, December 18). Safety Data Sheet.
  • Boston University, Environmental Health & Safety. (2016). Chemical Waste Management Guide.
  • Purdue University, Environmental Health and Safety. (n.d.). Guidelines: Handling and Disposal of Chemicals.

Sources

© Copyright 2026 BenchChem. All Rights Reserved.